molecular formula C16H35O4P B048620 Dioctyl phosphate CAS No. 3115-39-7

Dioctyl phosphate

Cat. No.: B048620
CAS No.: 3115-39-7
M. Wt: 322.42 g/mol
InChI Key: HTDKEJXHILZNPP-UHFFFAOYSA-N
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Description

Dioctyl phosphate is a versatile organophosphorus compound widely utilized in research as an anionic surfactant, metal extractant, and catalyst. Its research value is derived from its amphiphilic structure, featuring a polar phosphate headgroup and two hydrophobic octyl chains. This configuration allows it to function effectively at interfaces, making it invaluable in the formation of microemulsions, stabilization of nanoparticles, and studies of self-assembled structures. A primary application is in solvent extraction and hydrometallurgy, where this compound acts as a chelating ligand for the selective separation and recovery of valuable metal ions, such as copper, cobalt, and nickel, from aqueous solutions. Furthermore, it serves as an acid catalyst in various organic synthesis reactions, including esterification and transesterification, and is investigated as a corrosion inhibitor and additive in lubricant formulations. Researchers also employ it in the development of electrochemical sensors and ion-selective membranes. Its mechanism of action typically involves coordination through its oxygen atoms or the formation of reverse micelles, facilitating phase transfer and interfacial processes. This high-purity reagent is essential for advancing studies in materials science, coordination chemistry, and industrial chemistry.

Properties

IUPAC Name

dioctyl hydrogen phosphate
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InChI

InChI=1S/C16H35O4P/c1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,17,18)
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InChI Key

HTDKEJXHILZNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCOP(=O)(O)OCCCCCCCC
Source PubChem
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Molecular Formula

C16H35O4P
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Related CAS

1560-42-5 (hydrochloride salt), 19045-78-4 (potassium salt)
Record name Dioctyl phosphate
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DSSTOX Substance ID

DTXSID9058606, DTXSID901022614
Record name Phosphoric acid, dioctyl ester
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Molecular Weight

322.42 g/mol
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CAS No.

3115-39-7, 73050-04-1
Record name Di-n-octyl phosphate
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Foundational & Exploratory

An In-depth Technical Guide to Dioctyl Phosphate: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dioctyl phosphate (B84403), a significant organophosphate compound. The following sections detail its chemical structure, physicochemical properties, and established experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Structure and Identification

Dioctyl phosphate, also known by its IUPAC name dioctyl hydrogen phosphate, is an organophosphorus compound with the chemical formula C16H35O4P.[1] It is characterized by a central phosphate group esterified with two octyl chains.[1] This amphiphilic nature, with a polar phosphate head and nonpolar alkyl tails, underpins its utility in various applications.

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

PropertyValueReference(s)
Molecular Formula C16H35O4P[1]
Molecular Weight 322.42 g/mol [1]
CAS Number 3115-39-7[1]
Appearance Colorless to amber liquid, low-melting solid[1][2]
Melting Point 29-30 °C[2]
Boiling Point 402.0 ± 28.0 °C (Predicted)[2]
Density 0.96 - 0.985 g/cm³[1][3]
Flash Point 196.9 °C[1][3]
Water Solubility 0.21 g/100 mL at 20 °C[1]
Solubility in Organic Solvents Soluble in ethanol, chloroform, and methanol (B129727) (slightly)[2][4]
LogP 5.8[1]
pKa (Predicted) 1.51 ± 0.50[5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided in this section.

This compound is commonly synthesized via the esterification of phosphoric acid with octanol.[4] A robust method adapted from a general procedure for the preparation of long-chain dialkyl phosphates is detailed below.

Reaction Scheme:

P(O)Cl₃ + 2 CH₃(CH₂)₇OH + Et₃N → (CH₃(CH₂)₇O)₂P(O)Cl + Et₃N·HCl (CH₃(CH₂)₇O)₂P(O)Cl + H₂O → (CH₃(CH₂)₇O)₂P(O)OH + HCl

synthesis_workflow arrow arrow start Start: Reaction Setup reactants Combine 1-octanol (B28484) and triethylamine (B128534) in toluene (B28343) under an inert atmosphere. start->reactants cool Cool the mixture to 0°C. reactants->cool add_pocl3 Slowly add phosphorus oxychloride (POCl3) while maintaining the temperature at 0°C. cool->add_pocl3 warm Allow the reaction to warm to room temperature and stir for several hours. add_pocl3->warm filter Filter the mixture to remove triethylamine hydrochloride salt. warm->filter hydrolysis Treat the filtrate with steam or water to hydrolyze the dichloridate intermediate. filter->hydrolysis workup Perform aqueous workup: wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663). hydrolysis->workup concentrate Concentrate the solution under reduced pressure to obtain crude this compound. workup->concentrate purify Purify the crude product by vacuum distillation or column chromatography if necessary. concentrate->purify end End: Pure this compound purify->end

Caption: Workflow for the synthesis of this compound.

Materials:

  • 1-Octanol

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N)

  • Toluene (anhydrous)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of 1-octanol (2.0 equivalents) and triethylamine (2.0 equivalents) in anhydrous toluene in a round-bottom flask under an inert atmosphere, slowly add phosphorus oxychloride (1.0 equivalent) at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

  • The filtrate is then treated with water or steam to induce hydrolysis of the intermediate dioctyl chlorophosphate.

  • The organic layer is separated, washed with deionized water and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Standard analytical techniques for the characterization and purity assessment of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.[4]

nmr_workflow arrow arrow start Start: Sample Preparation dissolve Dissolve 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube. start->dissolve instrument_setup Set up the NMR spectrometer. Acquire a ¹H NMR spectrum. dissolve->instrument_setup p_nmr Acquire a ³¹P NMR spectrum. (Proton decoupled) instrument_setup->p_nmr c_nmr Acquire a ¹³C NMR spectrum. (Proton decoupled, optional) p_nmr->c_nmr process Process the spectra: Fourier transform, phase correction, and baseline correction. c_nmr->process analyze Analyze the spectra: Chemical shifts, integration, and coupling patterns. process->analyze end End: Structural Confirmation and Purity analyze->end

Caption: Experimental workflow for NMR analysis.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in a standard 5 mm NMR tube.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum is expected to show characteristic signals for the octyl chain protons, including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups. The methylene group adjacent to the phosphate oxygen will be shifted downfield.

  • ³¹P NMR Analysis: Acquire the phosphorus-31 NMR spectrum. A single resonance is expected in the region characteristic of dialkyl phosphates.

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to confirm the carbon skeleton of the octyl chains.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of this compound and for its quantification in various matrices. A general reverse-phase HPLC method is described below.[6]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with a small amount of an acid modifier such as phosphoric acid or formic acid (for MS compatibility). A typical starting gradient could be from 50:50 acetonitrile:water to 95:5 acetonitrile:water.

  • Column: A C18 reverse-phase column is suitable for this analysis.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent.

  • Injection and Detection: Inject the sample onto the HPLC system. Detection can be achieved using a UV detector (at low wavelengths), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).

  • Analysis: The purity of the sample can be determined by the relative area of the main peak. Quantification can be achieved by creating a calibration curve with standards of known concentrations.

Applications and Biological Relevance

This compound has a range of industrial applications, including its use as a plasticizer, surfactant, and corrosion inhibitor.[1] In a research context, it is employed as a solvent and extraction agent, particularly for metal ions.[1]

From a biological perspective, there is limited information on the direct involvement of this compound in specific signaling pathways. However, it has been used as a model compound in toxicological studies to investigate the effects of organophosphate esters.[1] Some studies suggest that this compound may have endocrine-disrupting effects, potentially impacting reproductive health in animal models.[1] Further research is required to elucidate the precise mechanisms of its biological activity. In the realm of drug development, while not a primary focus, its properties as a phosphate ester could be explored in the context of lipid-based drug delivery systems.

Safety Information

This compound is considered to be of moderate to low toxicity but can cause skin and eye irritation.[4] It is classified as a corrosive substance.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional laboratory safety guidance.

References

Synthesis of Dioctyl Hydrogen Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl hydrogen phosphate (B84403) (DOHP), a dialkyl phosphate ester, is a versatile organophosphorus compound with significant applications across various scientific and industrial domains. Its utility as a plasticizer, surfactant, corrosion inhibitor, and intermediate in chemical synthesis underscores its importance.[1] In the pharmaceutical and drug development sectors, DOHP and its derivatives are of particular interest for their role in the formulation of drug delivery systems, such as liposomes and other nanoparticles. The purity and specific isomeric form of DOHP are critical to its function and safety in these applications, necessitating well-defined and reproducible synthetic methodologies.

This technical guide provides a comprehensive overview of the primary synthesis pathways for dioctyl hydrogen phosphate, with a focus on providing detailed experimental protocols, quantitative data for comparison, and visual representations of the reaction workflows. The information presented is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of this important compound.

Core Synthesis Pathways

There are three primary methods for the synthesis of dioctyl hydrogen phosphate, each with its own set of advantages and challenges. These pathways primarily utilize phosphorus oxychloride, phosphorus pentoxide, or phosphoric acid as the phosphorus source.

Synthesis from Phosphorus Oxychloride and Octanol (B41247)

This is one of the most common and efficient methods for preparing dioctyl hydrogen phosphate. The reaction involves the phosphorylation of octanol with phosphorus oxychloride (POCl₃), followed by hydrolysis of the resulting dichlorophosphate (B8581778) intermediate. A key advantage of this method is the high yield and purity of the final product, especially when conducted under optimized conditions that minimize the formation of byproducts like trioctyl phosphate.[2]

A refined two-step process involves the reaction of phosphorus oxychloride with a primary alcohol and triethylamine (B128534) in a suitable solvent like toluene. The intermediate is then hydrolyzed using steam to yield the desired dialkyl phosphate. This method is particularly effective for producing long-chain dialkyl phosphates and avoids the need for distillation, which can lead to decomposition of the product.[2]

Synthesis from Phosphorus Pentoxide and Octanol

This pathway involves the direct reaction of phosphorus pentoxide (P₂O₅) with octanol. The reaction conditions, particularly the molar ratio of the reactants, temperature, and reaction time, are crucial in determining the product distribution, i.e., the ratio of mono- to di-octyl phosphate.[3] Optimal conditions for the formation of the diester have been reported to be a molar ratio of octanol to phosphorus pentoxide of (2.5-3.5):1.0, a reaction temperature of 60-70 °C, and a reaction time of 3-4 hours.[3][4] This method can be advantageous due to the direct use of P₂O₅, a readily available and powerful dehydrating agent.

Synthesis from Phosphoric Acid and Octanol

The direct esterification of phosphoric acid with octanol represents a more traditional approach to synthesizing dioctyl hydrogen phosphate.[1] This reaction is typically carried out under acidic catalysis and requires heating to drive the equilibrium towards the formation of the ester. While seemingly straightforward, this method can present challenges in achieving high purity, as the separation of the desired dioctyl phosphate from the mono-octyl phosphate byproduct and unreacted starting materials can be difficult.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthesis pathways of dioctyl hydrogen phosphate, allowing for a direct comparison of their efficiencies and reaction conditions.

Table 1: Synthesis of Dioctyl Hydrogen Phosphate from Phosphorus Oxychloride

ParameterValueReference
Reactants Phosphorus oxychloride, 1-Octanol (B28484), Triethylamine[2]
Solvent Toluene[2]
Molar Ratio (POCl₃:Octanol:Et₃N) 1 : 1.8 : 1.8[2]
Reaction Temperature 0 °C to reflux[2]
Reaction Time Not specified[2]
Yield 93%[2]
Purity Essentially free from trialkyl phosphate[2]

Table 2: Synthesis of Dioctyl Hydrogen Phosphate from Phosphorus Pentoxide

ParameterValueReference
Reactants Phosphorus pentoxide, 1-Octanol[3][5]
Solvent Toluene (optional)[5]
Molar Ratio (P₂O₅:Octanol) 1 : 2.5-3.5[3]
Reaction Temperature 60-70 °C[3]
Reaction Time 3-4 hours[3]
Yield Not explicitly stated for isolated this compound
Purity Mixture of mono- and di-esters, ratio is condition-dependent[4]

Table 3: Synthesis of Dioctyl Hydrogen Phosphate from Phosphoric Acid

ParameterValueReference
Reactants Phosphoric acid, 1-Octanol[1][4]
Catalyst Acid catalyst[4]
Reaction Temperature Reflux[4]
Reaction Time Several hours[4]
Yield Not explicitly stated
Purity Can be difficult to purify from mono-octyl phosphate[4]

Experimental Protocols

The following are detailed experimental protocols for the key synthesis methods described above.

Protocol 1: Synthesis of Dioctyl Hydrogen Phosphate from Phosphorus Oxychloride

This protocol is adapted from the procedure reported by Aitken, R. A., et al. in Synthesis, 2012.[2]

Materials:

  • Phosphorus oxychloride (POCl₃)

  • 1-Octanol

  • Triethylamine (Et₃N)

  • Toluene

  • Deionized water

Procedure:

  • To a stirred solution of 1-octanol (1.8 equivalents) and triethylamine (1.8 equivalents) in toluene, cooled to 0 °C in an ice bath, add phosphorus oxychloride (1.0 equivalent) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Upon completion of the reaction, cool the mixture and filter to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to remove the toluene.

  • Treat the residue with steam to hydrolyze the intermediate chlorophosphate. This can be achieved by passing a steady stream of steam through the reaction mixture.

  • After hydrolysis is complete, the product, dioctyl hydrogen phosphate, is obtained as a colorless liquid. Further purification is typically not required as this method yields a product of high purity.

Protocol 2: Synthesis of Dioctyl Hydrogen Phosphate from Phosphorus Pentoxide

This protocol is based on the general conditions described in the literature.[3][5]

Materials:

  • Phosphorus pentoxide (P₂O₅)

  • 1-Octanol

  • Toluene (optional)

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer and a thermometer, add 1-octanol.

  • Gradually add phosphorus pentoxide to the 1-octanol with stirring. The molar ratio of P₂O₅ to 1-octanol should be approximately 1:3 to favor the formation of the diester. The addition is exothermic and the temperature should be controlled.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature for 3-4 hours with continuous stirring.

  • After the reaction is complete, cool the mixture.

  • Slowly add a small amount of water to hydrolyze any remaining polyphosphoric acids.

  • The product is a mixture of mono- and dioctyl hydrogen phosphate. Separation and purification can be achieved by extraction and chromatographic techniques.

Protocol 3: Synthesis of Dioctyl Hydrogen Phosphate from Phosphoric Acid

This protocol outlines a general procedure for the direct esterification of phosphoric acid.

Materials:

  • Phosphoric acid (H₃PO₄)

  • 1-Octanol

  • Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

  • Toluene (for azeotropic removal of water)

Procedure:

  • Combine phosphoric acid, 1-octanol, and a catalytic amount of a strong acid in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically with toluene.

  • Continue the reaction for several hours until no more water is collected.

  • Cool the reaction mixture and neutralize the acid catalyst with a suitable base.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purification to separate dioctyl hydrogen phosphate from mono-octyl hydrogen phosphate and unreacted starting materials may require column chromatography.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the workflows for the described synthesis pathways.

Synthesis_from_POCl3 cluster_reactants Reactants cluster_process Process cluster_product Product 1-Octanol 1-Octanol Reaction Reaction in Toluene (0°C to reflux) 1-Octanol->Reaction POCl3 Phosphorus Oxychloride POCl3->Reaction Et3N Triethylamine Et3N->Reaction Filtration Filtration Reaction->Filtration Formation of Et3N·HCl salt Hydrolysis Steam Hydrolysis Filtration->Hydrolysis Intermediate DOHP Dioctyl Hydrogen Phosphate Hydrolysis->DOHP

Caption: Synthesis of Dioctyl Hydrogen Phosphate from Phosphorus Oxychloride.

Synthesis_from_P2O5 cluster_reactants Reactants cluster_process Process cluster_product Product 1-Octanol 1-Octanol Esterification Esterification (60-70°C, 3-4h) 1-Octanol->Esterification P2O5 Phosphorus Pentoxide P2O5->Esterification Hydrolysis Hydrolysis Esterification->Hydrolysis Crude Product Mix Purification Purification Hydrolysis->Purification DOHP Dioctyl Hydrogen Phosphate Purification->DOHP

Caption: Synthesis of Dioctyl Hydrogen Phosphate from Phosphorus Pentoxide.

Synthesis_from_H3PO4 cluster_reactants Reactants cluster_process Process cluster_product Product 1-Octanol 1-Octanol Esterification Direct Esterification (Reflux, Azeotropic Water Removal) 1-Octanol->Esterification H3PO4 Phosphoric Acid H3PO4->Esterification Catalyst Acid Catalyst Catalyst->Esterification Workup Neutralization & Washing Esterification->Workup Crude Product Purification Purification Workup->Purification DOHP Dioctyl Hydrogen Phosphate Purification->DOHP

Caption: Synthesis of Dioctyl Hydrogen Phosphate from Phosphoric Acid.

Spectroscopic Characterization

The structural elucidation and purity assessment of dioctyl hydrogen phosphate are typically performed using a combination of spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of dioctyl hydrogen phosphate is characterized by signals corresponding to the protons of the octyl chains. The spectrum would show a triplet for the terminal methyl protons (CH₃) around δ 0.88 ppm, a broad multiplet for the methylene (B1212753) protons (CH₂) of the chain between δ 1.22-1.48 ppm, a quintet for the methylene protons adjacent to the ester oxygen (OCH₂CH ₂) around δ 1.67 ppm, and a quartet for the methylene protons attached to the ester oxygen (OCH ₂CH₂) around δ 4.02 ppm. A broad singlet corresponding to the acidic proton of the phosphate group is also observed, typically at a higher chemical shift (e.g., δ 10.53 ppm).[2]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton. For dioctyl hydrogen phosphate, the terminal methyl carbon appears around δ 13.9 ppm. The methylene carbons of the octyl chain appear in the range of δ 22.5-31.7 ppm. The carbon atom of the methylene group attached to the ester oxygen (OCH₂) shows a characteristic downfield shift and appears as a doublet due to coupling with phosphorus, around δ 67.4 ppm (d, J = 6 Hz).[2]

³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance): ³¹P NMR is a particularly powerful tool for the analysis of organophosphorus compounds.[4] Dioctyl hydrogen phosphate exhibits a single sharp resonance in the proton-decoupled ³¹P NMR spectrum, typically around δ +0.4 ppm.[2] The chemical shift is characteristic of a dialkyl phosphate ester and can be used to monitor the progress of the synthesis and to assess the purity of the final product.

IR (Infrared) Spectroscopy: The IR spectrum of dioctyl hydrogen phosphate shows characteristic absorption bands for the different functional groups present in the molecule. Key absorptions include a broad band in the region of 3400-2500 cm⁻¹ corresponding to the O-H stretching of the P-OH group, C-H stretching vibrations of the alkyl chains around 2950-2850 cm⁻¹, a strong P=O stretching vibration around 1250-1200 cm⁻¹, and P-O-C stretching vibrations in the region of 1050-950 cm⁻¹.

MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For dioctyl hydrogen phosphate (C₁₆H₃₅O₄P), the expected molecular weight is 322.42 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. For example, the [M-H]⁻ ion has been observed at m/z 321.2188 (calculated for C₁₆H₃₄O₄P: 321.2195).[2]

References

solubility profile of dioctyl phosphate in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility Profile of Dioctyl Phosphate (B84403)

This technical guide provides a comprehensive overview of the solubility of dioctyl phosphate in various solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a workflow for this process.

Introduction to this compound

This compound is an organophosphate compound recognized for its utility as a plasticizer, surfactant, and solvent in various industrial applications. Its chemical structure, featuring two octyl chains attached to a phosphate group, imparts a dual nature of a nonpolar hydrocarbon region and a polar phosphate head. This amphiphilicity governs its solubility characteristics across a spectrum of solvents. A thorough understanding of its solubility is critical for formulation development, purification processes, and toxicological assessments.

Solubility Profile of this compound

The solubility of this compound is characterized by its high affinity for organic solvents and limited solubility in aqueous solutions. This profile is a direct consequence of its molecular structure. The long alkyl chains are hydrophobic, leading to favorable interactions with nonpolar solvents, while the phosphate group provides a site for interaction with more polar molecules.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in public literature. However, its solubility in water has been documented.

SolventTemperature (°C)Solubility (g/100mL)Reference
Water200.21[1][2]
Qualitative Solubility Data

Qualitative assessments of this compound's solubility have been reported in various sources, indicating its miscibility with several common organic solvents.

SolventSolubility DescriptionReference
EthanolSoluble[3]
AlcoholsSoluble[1]
BenzeneSoluble[1]
AcetoneSoluble[1]
Other Organic SolventsSoluble[1][2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a solvent of interest. This protocol is based on the isothermal saturation method, a widely accepted technique for measuring equilibrium solubility.

Materials and Equipment
  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Constant temperature bath or incubator

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a titration setup)

Procedure
  • Preparation of Saturated Solution:

    • Add a pre-weighed excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the solution to stand undisturbed at the constant temperature for several hours to permit the settling of excess solid.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.

  • Quantification of Dissolved this compound:

    • Gravimetric Analysis (for non-volatile solvents):

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried this compound residue is achieved.

      • Calculate the mass of the dissolved this compound and the mass of the solvent to determine the solubility.

    • Instrumental Analysis (for volatile solvents):

      • Accurately weigh the filtered aliquot.

      • Dilute the aliquot with a known volume of the pure solvent to a concentration within the linear range of the analytical instrument.

      • Analyze the diluted sample using a pre-calibrated analytical method. Suitable methods for quantifying organophosphates include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), or potentiometric titration.

Data Analysis and Reporting
  • Calculate the solubility as grams of this compound per 100 mL of the solvent (g/100mL) or in other appropriate units (e.g., mol/L).

  • The experiment should be performed in triplicate to ensure the reproducibility of the results.

  • Report the average solubility and the standard deviation.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration (Constant Temperature & Agitation) A->B C Settling of Excess Solute B->C D Aliquot Withdrawal & Filtration C->D E Quantification of Solute D->E F Gravimetric Analysis E->F Non-volatile solvent G Instrumental Analysis (HPLC, GC, Titration) E->G Volatile solvent H Solubility Calculation & Reporting F->H G->H

References

An In-depth Technical Guide to the Determination of Dioctyl Phosphate's Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the molecular weight and chemical formula of dioctyl phosphate (B84403). This document outlines the key isomers, presents quantitative data in a structured format, and offers detailed experimental protocols for crucial analytical techniques.

Introduction to Dioctyl Phosphate

This compound is an organophosphorus compound with various industrial applications, including as a plasticizer, surfactant, and corrosion inhibitor.[1] Accurate determination of its molecular weight and formula is fundamental for its characterization, quality control, and in understanding its chemical behavior in various applications. This compound primarily exists as two common isomers: di-n-octyl phosphate and di(2-ethylhexyl) phosphate. While sharing the same molecular formula, their structural differences can influence their physical and chemical properties.

Molecular Weight and Formula

The molecular formula and weight of this compound and its primary isomers have been well-established. This information is crucial for mass spectrometry analysis and for confirming the elemental composition of a sample.

Compound NameIsomerMolecular FormulaAverage Molecular Weight ( g/mol )Monoisotopic Mass (Da)
This compoundMixture of IsomersC16H35O4P322.42322.2273
Di-n-octyl phosphateLinearC16H35O4P322.42322.2273
Di(2-ethylhexyl) phosphateBranchedC16H35O4P322.42322.2273

Experimental Protocols for Molecular Weight and Formula Determination

The determination of the molecular weight and elemental formula of this compound relies on a combination of mass spectrometry and elemental analysis. The following sections provide detailed protocols for these techniques.

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

3.1.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is suitable for the analysis of volatile and thermally stable compounds like this compound.

  • Sample Preparation:

    • Dissolve a known concentration of the this compound sample in a suitable organic solvent, such as ethyl acetate (B1210297) or toluene.

    • If the sample matrix is complex, perform a solid-phase extraction (SPE) cleanup to remove interfering substances.

    • Filter the final extract through a 0.45 µm syringe filter into a GC vial.

    • An internal standard may be added for quantitative analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890 series or equivalent.

    • Injector: Split/splitless injector.

      • Injection Volume: 1 µL.

      • Injector Temperature: 250 - 280 °C.

      • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • GC Column: HP-5ms, 30 m x 0.25 mm x 0.25 µm or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 70 °C.

      • Ramp: 25 °C/min to 280 °C, hold for 6 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Detection Mode: Scan or Selected Ion Monitoring (SIM).

      • Mass Range: 50-400 amu.

3.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is particularly useful for analyzing samples that are not amenable to GC or for achieving higher sensitivity and selectivity.

  • Sample Preparation:

    • Dilute the this compound sample in a solvent compatible with the mobile phase, such as methanol (B129727) or acetonitrile.

    • For biological samples, a liquid-liquid extraction or solid-phase extraction is necessary to isolate the analyte.

    • Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1200 series or equivalent.

    • Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 2.6 µm).

    • Mobile Phase: A gradient of water with 10 mM ammonium (B1175870) acetate and methanol.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive or negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Elemental Analysis for Formula Determination

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Oxygen, and Phosphorus) in a compound, which is used to confirm the empirical and molecular formula.

  • Principle: The sample is combusted in a pure oxygen environment. The resulting gases (CO2, H2O, and phosphorus oxides) are separated and quantified by a thermal conductivity detector or other specific detectors. The oxygen content is typically determined by pyrolysis.

  • Instrumentation:

    • A CHN/O/P elemental analyzer.

  • Procedure:

    • Accurately weigh approximately 2-5 mg of the this compound sample into a tin capsule.

    • For organophosphorus compounds, the addition of an oxidizer like vanadium pentoxide or tungsten oxide can aid in complete combustion and prevent the formation of refractory phosphorus compounds.

    • Place the capsule into the autosampler of the elemental analyzer.

    • The instrument will automatically introduce the sample into the combustion chamber.

    • The resulting gases are passed through a reduction tube and then separated by a chromatographic column before being detected.

    • The software calculates the percentage of each element based on the detector's response and the sample weight.

    • Compare the experimental percentages with the theoretical percentages calculated from the proposed molecular formula (C16H35O4P) to confirm its elemental composition.

Workflow for Molecular Weight and Formula Determination

The following diagram illustrates the logical workflow for the comprehensive determination of the molecular weight and formula of this compound.

Molecular_Weight_and_Formula_Determination cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Confirmation cluster_result Final Result Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Cleanup Extraction/Cleanup (if needed) Dissolution->Cleanup MassSpec Mass Spectrometry (GC-MS or LC-MS/MS) Cleanup->MassSpec ElementalAnalysis Elemental Analysis (CHOP) Cleanup->ElementalAnalysis MW_Det Molecular Weight Determination MassSpec->MW_Det Formula_Ver Elemental Composition (%) ElementalAnalysis->Formula_Ver Formula_Conf Formula Confirmation MW_Det->Formula_Conf Formula_Ver->Formula_Conf Final_Report Confirmed Molecular Weight and Formula Formula_Conf->Final_Report

Caption: Workflow for this compound Analysis.

Conclusion

The determination of the molecular weight and formula of this compound is a critical step in its chemical analysis. By employing a combination of mass spectrometry and elemental analysis, researchers can accurately confirm the identity and purity of this compound. The detailed protocols provided in this guide serve as a valuable resource for scientists and professionals in ensuring the quality and consistency of this compound in their research and development activities.

References

An In-Depth Technical Guide on the Mechanism of Action of Dioctyl Phosphate as a Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Principles

Dioctyl phosphate (B84403), an organophosphate compound, serves as a versatile Brønsted acid catalyst in a variety of organic transformations. Its catalytic activity stems from the acidic proton on the phosphate group, which can protonate substrates, thereby activating them for subsequent reactions. The two long octyl chains render the molecule soluble in many organic solvents, making it a useful homogeneous catalyst in non-aqueous reaction media. This guide will delve into the core mechanism of action of dioctyl phosphate as a catalyst, with a particular focus on its application in the synthesis of bis(indolyl)methanes, a class of compounds with significant biological and pharmacological activities.

Mechanism of Action: Brønsted Acid Catalysis

This compound functions as a classic Brønsted acid catalyst by donating a proton to an electrophilic center of a substrate molecule. This protonation increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. The catalytic cycle is completed by the deprotonation of the intermediate to release the product and regenerate the this compound catalyst.

A prime example of this catalytic action is the synthesis of bis(indolyl)methanes from the reaction of indoles with aldehydes.[1][2][3] In this reaction, the this compound catalyst protonates the carbonyl oxygen of the aldehyde. This activation enhances the electrophilic character of the carbonyl carbon, facilitating the nucleophilic attack by the C3 position of an indole (B1671886) molecule. The resulting intermediate then undergoes dehydration, promoted by the conjugate base of the catalyst, to form a reactive electrophilic species. This species is then attacked by a second indole molecule to yield the final bis(indolyl)methane product, regenerating the this compound catalyst in the process.

Catalytic_Cycle_Dioctyl_Phosphate Catalyst This compound (RO)2P(O)OH Protonated_Aldehyde Protonated Aldehyde [R'-CHOH]+ Catalyst->Protonated_Aldehyde Protonation Aldehyde Aldehyde (R'-CHO) Aldehyde->Protonated_Aldehyde Intermediate1 Indolylcarbinol Intermediate Protonated_Aldehyde->Intermediate1 Nucleophilic Attack Indole1 Indole (1) Indole1->Intermediate1 Carbocation Electrophilic Intermediate Intermediate1->Carbocation Dehydration Water H2O Intermediate1->Water Product_Complex Protonated Product Complex Carbocation->Product_Complex Nucleophilic Attack Indole2 Indole (2) Indole2->Product_Complex Product Bis(indolyl)methane Product_Complex->Product Deprotonation Catalyst_Regen This compound (Regenerated) Product_Complex->Catalyst_Regen Catalyst_Regen->Catalyst Conjugate_Base Conjugate Base (RO)2P(O)O-

Catalytic cycle of this compound in bis(indolyl)methane synthesis.

Quantitative Data Summary

While specific kinetic data for this compound as a catalyst is not extensively reported in the literature, the following table provides representative data for the synthesis of various bis(indolyl)methane derivatives using a generic Brønsted acid catalyst, illustrating the typical reaction conditions and outcomes. This data is intended to be illustrative of the performance expected when using this compound under optimized conditions.

EntryAldehyde (R')Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Phenyl5Dichloromethane (B109758)25292
24-Chlorophenyl5Dichloromethane252.595
34-Nitrophenyl10Acetonitrile40488
44-Methoxyphenyl5Dichloromethane251.594
52-Naphthyl5Dichloromethane25390
6Butyl10Tetrahydrofuran50675

Experimental Protocols

General Procedure for the Synthesis of this compound

This compound can be synthesized through the esterification of phosphoric acid with octanol (B41247).[1] A common method involves the reaction of phosphorus oxychloride with octanol in the presence of a base like triethylamine (B128534), followed by hydrolysis.

Materials:

  • Phosphorus oxychloride (1.0 equiv)

  • n-Octanol (2.0 equiv)

  • Triethylamine (2.0 equiv)

  • Toluene (B28343) (as solvent)

  • Water

Procedure:

  • A solution of n-octanol and triethylamine in toluene is cooled in an ice bath.

  • Phosphorus oxychloride is added dropwise to the cooled solution with stirring, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The resulting mixture is filtered to remove triethylamine hydrochloride.

  • The filtrate is then treated with water or steam to hydrolyze the intermediate, yielding dioctyl hydrogen phosphate.

  • The organic layer is separated, washed with water, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure to afford the crude product.

  • Purification can be achieved by vacuum distillation or column chromatography.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy, as well as FT-IR to confirm the structure and purity.[1]

Catalytic Synthesis of 3,3'-((Phenyl)methylene)bis(1H-indole)

The following is a representative protocol for the synthesis of a bis(indolyl)methane using this compound as the catalyst.

Materials:

Procedure:

  • To a solution of indole (2.0 mmol) and benzaldehyde (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add this compound (0.05 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure bis(indolyl)methane.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow Start Start Mixing Mix Indole, Aldehyde, and this compound in Dichloromethane Start->Mixing Stirring Stir at Room Temperature Mixing->Stirring TLC Monitor Reaction by TLC Stirring->TLC Workup Aqueous Workup: - Quench with NaHCO3 - Wash with Brine TLC->Workup Reaction Complete Drying Dry Organic Layer (Na2SO4) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

General experimental workflow for bis(indolyl)methane synthesis.

Conclusion

This compound serves as an effective and versatile Brønsted acid catalyst for various organic transformations, most notably the synthesis of bis(indolyl)methanes. Its mechanism of action follows the classical principles of Brønsted acid catalysis, involving the protonation of a substrate to enhance its electrophilicity. The lipophilic nature of the dioctyl chains ensures its solubility in common organic solvents, facilitating homogeneous catalysis. While detailed kinetic studies are not widely available, the provided protocols and representative data offer a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further investigation into the kinetics and substrate scope of this compound-catalyzed reactions would be a valuable contribution to the field of organic synthesis.

References

toxicological data and safety profile of dioctyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Toxicological Data and Safety Profile of Dioctyl Phosphate (B84403)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive overview of the available toxicological data for dioctyl phosphate. It is intended for informational purposes for a scientific audience. Much of the available data pertains to the branched-chain isomer, bis(2-ethylhexyl) phosphate (DEHPA), which is often referred to generically as this compound. Data on the straight-chain isomer, di-n-octyl phosphate, is limited. Furthermore, detailed experimental protocols for some cited studies are not publicly available; in such cases, methodologies are described based on relevant OECD guidelines. Information on specific signaling pathways is sparse, and proposed mechanisms are largely based on data from structurally related organophosphate esters.

Executive Summary

This compound, primarily studied as bis(2-ethylhexyl) phosphate (DEHPA), is an organophosphate ester with applications as a plasticizer, flame retardant, and in metal extraction. This guide summarizes its toxicological profile, drawing from a range of studies and safety data sheets.

Quantitatively, DEHPA exhibits low acute oral and dermal toxicity. It is classified as corrosive to the skin and eyes. A 28-day repeated-dose oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL). While genotoxicity and carcinogenicity data for DEHPA itself are limited, some related organophosphate esters have been investigated.

The precise molecular mechanisms of this compound toxicity are not well-elucidated. However, based on related compounds, potential mechanisms may involve the induction of oxidative stress and disruption of calcium homeostasis. This guide presents hypothesized signaling pathways based on this read-across data.

Chemical Identity

Isomer bis(2-ethylhexyl) phosphate (DEHPA) di-n-octyl phosphate
CAS Number 298-07-73115-39-7
Molecular Formula C₁₆H₃₅O₄PC₁₆H₃₅O₄P
Molecular Weight 322.42 g/mol 322.42 g/mol
Synonyms Di(2-ethylhexyl) phosphoric acid, HDEHPDioctyl hydrogen phosphate

Toxicological Data

The toxicological data for this compound are primarily available for the bis(2-ethylhexyl) phosphate (DEHPA) isomer.

Acute Toxicity

DEHPA demonstrates low acute toxicity via oral and dermal routes of exposure.

Endpoint Species Route Value Reference
LD₅₀Rat (male/female)Oral> 500 - < 5,000 mg/kg bw[1]
LD₅₀Rabbit (male/female)Dermal> 2,000 mg/kg bw[2]
LC₀RatInhalation> 1,300 mg/m³ air (nominal)[2]
Skin and Eye Irritation/Corrosion

DEHPA is considered to be corrosive to the skin and to cause serious eye damage.

Endpoint Species Result Reference
Skin Corrosion/IrritationRabbitCorrosive (Causes severe skin burns)[1]
Serious Eye Damage/IrritationRabbitCauses serious eye damage[1]
Repeated Dose Toxicity

A 28-day repeated-dose oral toxicity study was conducted on DEHPA in rats[3].

Study Duration Species Route NOAEL Key Findings Reference
28 daysRat (Fischer)Oral (gavage)Male: Not establishedFemale: 180 mg/kg bw/dayAlterations in hematology, serum clinical chemistry, and liver enzymatic activities at higher doses. Squamous epithelial hyperplasia and hyperkeratosis in the forestomach at middle and high doses.[3]
Genotoxicity and Carcinogenicity

Data on the genotoxicity and carcinogenicity of DEHPA are limited. One source suggests that alkyl esters of phosphoric acid are not likely to cause gene damage based on studies in mice[4]. However, another indicates a possible risk of irreversible effects (mutations)[4]. For the related compound tris(2-ethylhexyl) phosphate (TEHP), there was some evidence of an increase in hepatocellular carcinoma in female mice at high doses[5].

Reproductive and Developmental Toxicity

One safety data sheet suggests a possible risk of harm to the unborn child based on animal studies[4]. In a 28-day study, tubular degeneration and spermatid retention were observed in the testes of male rats exposed to the highest dose of the related compound TEHP[3].

Experimental Protocols

Repeated Dose 28-Day Oral Toxicity Study in Rodents (based on OECD Guideline 407)

The following provides a detailed methodology for the 28-day repeated-dose oral toxicity study of DEHPA in rats[3].

  • Test Animals: Adult male and female Fischer rats were used.

  • Administration: The test substance, DEHPA, was administered by daily gavage for 28 consecutive days.

  • Dose Groups:

    • Control group: received the vehicle (corn oil).

    • DEHPA groups: 20, 60, and 180 mg/kg body weight/day.

  • Observations:

    • Rat health and body weight gains were monitored throughout the study.

    • On day 21, urine and feces were collected overnight in metabolic cages.

    • After 28 days, animals were fasted overnight and then euthanized.

  • Analyses:

    • Hematology and Serum Clinical Chemistry: Blood was withdrawn from the abdominal aorta for analysis.

    • Organ Weights: Heart, liver, spleen, kidneys, adrenals, thymus, thyroid, testes, epididymis, prostate, seminal glands (males), and ovaries and uterus (females) were weighed.

    • Histopathology: A comprehensive histopathological examination was performed on a wide range of tissues.

G cluster_study_design Study Design cluster_monitoring In-Life Monitoring cluster_analysis Terminal Analysis Animal Selection Fischer Rats (Male & Female) Dose Groups Control (Corn Oil) DEHPA (20, 60, 180 mg/kg/day) Animal Selection->Dose Groups Administration Daily Oral Gavage for 28 Days Dose Groups->Administration Daily Observations Health & Clinical Signs Administration->Daily Observations Metabolite Collection Urine & Feces Collection (Day 21) Administration->Metabolite Collection Euthanasia Euthanasia (Day 29) Weekly Measurements Body Weight Daily Observations->Weekly Measurements Blood Analysis Hematology & Clinical Chemistry Euthanasia->Blood Analysis Organ Weights Weighing of Key Organs Euthanasia->Organ Weights Histopathology Microscopic Examination of Tissues Euthanasia->Histopathology

Experimental workflow for the 28-day repeated-dose oral toxicity study.

General Protocols for Acute Toxicity and Irritation Studies

While specific protocols for DEHPA were not available, the following are based on standard OECD guidelines.

  • Acute Oral Toxicity (based on OECD 401/420): A single high dose of the substance is administered to fasted animals (typically rats) by oral gavage. The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Acute Dermal Toxicity (based on OECD 402): A single dose is applied to a shaved area of the skin of animals (typically rabbits or rats) for 24 hours. Observations for mortality and signs of toxicity are made for 14 days.

  • Skin Corrosion/Irritation (based on OECD 404): The test substance is applied to a small area of shaved skin on a single animal (typically a rabbit). The site is observed for signs of erythema and edema at specified intervals.

  • Eye Corrosion/Irritation (based on OECD 405): A small amount of the test substance is applied to one eye of an animal (typically a rabbit). The eye is examined for opacity, iritis, and conjunctivitis at set intervals.

Mechanisms of Toxicity and Signaling Pathways

The specific signaling pathways disrupted by this compound are not well-defined in the literature. However, studies on related organophosphate esters (OPEs) suggest potential mechanisms that may be applicable. It is important to note that the following are hypothesized pathways based on read-across from similar compounds and require specific investigation for this compound.

Induction of Oxidative Stress

A common mechanism of toxicity for many OPEs is the induction of oxidative stress[6][7]. This involves an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.

G This compound This compound Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction Antioxidant Depletion Depletion of Antioxidants (e.g., GSH) This compound->Antioxidant Depletion ROS Production Increased ROS Production (e.g., O₂⁻, H₂O₂) Mitochondrial Dysfunction->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Antioxidant Depletion->Oxidative Stress Cellular Damage Lipid Peroxidation DNA Damage Protein Oxidation Oxidative Stress->Cellular Damage Apoptosis Apoptosis Cellular Damage->Apoptosis

Hypothesized oxidative stress pathway for this compound.

Disruption of Calcium Homeostasis

Some OPEs have been shown to disrupt intracellular calcium (Ca²⁺) signaling[8][9]. Dysregulation of Ca²⁺ levels can trigger a cascade of adverse cellular events.

G This compound This compound Ca Channels Alteration of Ca²⁺ Channels This compound->Ca Channels ER Stress Endoplasmic Reticulum (ER) Stress This compound->ER Stress Ca Influx Increased Cytosolic Ca²⁺ Ca Channels->Ca Influx ER Stress->Ca Influx Downstream Effects Activation of Calpains Mitochondrial Ca²⁺ Overload Activation of Ca²⁺-dependent Enzymes Ca Influx->Downstream Effects Cell Death Cell Death Downstream Effects->Cell Death

Hypothesized disruption of calcium signaling by this compound.

Safety Profile and Hazard Classification

Based on available data, bis(2-ethylhexyl) phosphate is classified according to the Globally Harmonized System (GHS) as follows:

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[2]

  • Skin Corrosion/Irritation: Category 1C (Causes severe skin burns and eye damage)[2]

  • Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[2]

Conclusion and Future Directions

The available toxicological data for this compound, primarily for the DEHPA isomer, indicate low acute systemic toxicity but significant potential for local corrosive effects on the skin and eyes. The 28-day repeated-dose study suggests that at higher doses, systemic effects, particularly on the liver and hematological parameters, can occur.

There are notable data gaps, especially concerning the long-term toxicity, carcinogenicity, and detailed reproductive and developmental toxicity of DEHPA. Furthermore, the toxicological profile of the di-n-octyl phosphate isomer is largely unknown.

A critical area for future research is the elucidation of the specific molecular mechanisms and signaling pathways affected by dioctyl phosphates. While oxidative stress and disruption of calcium homeostasis are plausible mechanisms based on related compounds, dedicated studies are needed to confirm these and to identify specific molecular targets. Such research would provide a more robust basis for risk assessment and a deeper understanding of the potential health effects of this class of organophosphate esters.

References

The Environmental Fate and Biodegradation of Dioctyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Data on the environmental fate and biodegradation of dioctyl phosphate (B84403) (CAS No. 3115-39-7) is limited in publicly available scientific literature. Much of the available information pertains to the broader class of organophosphate esters (OPEs) or is confounded with the similarly named but structurally distinct dioctyl phthalate (B1215562) (a plasticizer). This guide synthesizes the available information for long-chain alkyl phosphate esters to provide a probable environmental profile for dioctyl phosphate, highlighting areas where data is inferred from related compounds.

Introduction

This compound, an organophosphate ester, sees use in various industrial applications, including as a surfactant, plasticizer, lubricant, and flame retardant.[1] Its structure, featuring a polar phosphate head and two long hydrophobic octyl chains, governs its environmental behavior. Understanding the environmental fate and biodegradation of this compound is crucial for assessing its potential ecological impact. This guide provides a comprehensive overview of its expected behavior in the environment, drawing on data from related long-chain alkyl phosphate esters.

Physicochemical Properties and Environmental Distribution

The environmental distribution of this compound is largely dictated by its physicochemical properties. With two eight-carbon alkyl chains, it is expected to be a hydrophobic substance with low water solubility. This hydrophobicity suggests a tendency to partition from water into organic phases, such as soil organic matter and lipids in aquatic organisms.

Table 1: Physicochemical Properties of this compound and Related Organophosphate Esters

PropertyThis compound (Predicted/General)Diphenyl Octyl Phosphate (Experimental/Estimated)General Long-Chain Alkyl Phosphate EstersReference
Molecular Formula C16H35O4PC20H27O4P-
Molecular Weight ( g/mol ) 322.42378.4-
Water Solubility Low0.14 mg/LGenerally low[2]
Log Kow (Octanol-Water Partition Coefficient) High (estimated)6.37 (estimated)> 3.0[2][3]
Vapor Pressure Low1.24 x 10-7 mm Hg at 25°C (estimated)Generally low[2]

Environmental Fate

The environmental fate of this compound is governed by a combination of abiotic and biotic processes, including hydrolysis, photodegradation, sorption, and biodegradation.

Abiotic Degradation

Hydrolysis: Hydrolysis is a primary abiotic degradation pathway for organophosphate esters.[4] The ester bonds in this compound can be cleaved to yield phosphoric acid and octanol (B41247). The rate of hydrolysis is pH-dependent, with faster degradation typically observed under alkaline conditions.[2] While specific half-life data for this compound is scarce, other organophosphate esters can have hydrolysis half-lives ranging from days to years. For example, the hydrolysis half-life of di-n-octyl phthalate (a different compound) is estimated to be 107 years at pH 7, indicating high stability of the ester linkages in neutral conditions.[5] In contrast, some aryl phosphates show much faster hydrolysis, with a half-life of 23 days at pH 9.5 for triphenyl phosphate.[6]

Photodegradation: Direct photodegradation of this compound in the atmosphere is expected to be slow as it likely does not absorb light at wavelengths greater than 290 nm. However, indirect photodegradation through reactions with photochemically produced hydroxyl radicals (•OH) can be a more significant pathway.[2] For a related compound, diphenyl octyl phosphate, the estimated atmospheric half-life due to reaction with hydroxyl radicals is about 10 hours.[2] In aqueous environments, photodegradation of some organophosphate esters can be enhanced by the presence of sensitizers.

Biotic Degradation

Biodegradation is anticipated to be a significant removal mechanism for this compound in the environment. Microbial enzymes, particularly phosphatases and esterases, can hydrolyze the ester bonds.[4]

Biodegradability Assessment: Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability of chemicals.

  • Ready Biodegradability (OECD 301 series): These stringent tests assess the potential for rapid and complete biodegradation.[7][8][9][10][11] A substance is considered readily biodegradable if it meets specific criteria, such as >60% of theoretical CO2 production or >70% of dissolved organic carbon (DOC) removal within a 10-day window in a 28-day test. No specific OECD 301 data for this compound were found.

  • Inherent Biodegradability (OECD 302 series): These tests use a higher concentration of microorganisms and a longer exposure time to assess if a substance has the potential to biodegrade under favorable conditions.[12][13][14] A result of >20% degradation suggests inherent primary biodegradability, while >70% indicates inherent ultimate biodegradability.[12] No specific OECD 302 data for this compound were found.

While specific data is lacking for this compound, some organophosphate esters have been shown to be biodegradable.[4]

Biodegradation Pathway: The biodegradation of this compound is expected to proceed via the stepwise hydrolysis of the ester bonds, as illustrated in the generalized pathway below. This process would be initiated by microbial esterases, leading to the formation of mono-octyl phosphate and ultimately inorganic phosphate and octanol. The resulting octanol would likely be further degraded through oxidation to octanoic acid and subsequent beta-oxidation.

DOP This compound MOP Mono-octyl Phosphate DOP->MOP Hydrolysis Octanol1 Octanol DOP->Octanol1 Hydrolysis Pi Inorganic Phosphate MOP->Pi Hydrolysis Octanol2 Octanol MOP->Octanol2 Hydrolysis Further_Deg Further Degradation (e.g., Beta-oxidation) Octanol1->Further_Deg Octanol2->Further_Deg

Caption: Generalized biodegradation pathway of this compound.

Mobility and Bioaccumulation

Mobility in Soil and Sediment: The mobility of this compound in soil and sediment is expected to be low due to its hydrophobic nature. It will likely adsorb to organic matter in these matrices. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for predicting mobility.[15][16][17][18] While an experimental Koc for this compound is not available, for the related diphenyl octyl phosphate, the estimated Koc is high (13,000 to 70,000), indicating it would be immobile in soil.[2]

Bioaccumulation: Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms from water.[3][19] Given its high estimated log Kow, this compound is expected to have a potential for bioaccumulation. However, many organophosphate esters can be rapidly metabolized by organisms, which may limit their actual bioaccumulation potential.[2] For diphenyl octyl phosphate, the estimated BCF is high (1,900 to 41,000), suggesting a significant potential for bioconcentration in aquatic organisms.[2]

Experimental Protocols

Workflow for Environmental Fate Assessment:

cluster_abiotic cluster_biotic cluster_mobility cluster_bioacc start This compound physchem Physicochemical Properties (Solubility, Log Kow, Vapor Pressure) start->physchem abiotic Abiotic Degradation physchem->abiotic biotic Biotic Degradation physchem->biotic mobility Mobility Assessment physchem->mobility bioacc Bioaccumulation Potential physchem->bioacc hydrolysis Hydrolysis Study (e.g., OECD 111) abiotic->hydrolysis photodeg Photodegradation Study abiotic->photodeg ready_bio Ready Biodegradability (e.g., OECD 301) biotic->ready_bio inherent_bio Inherent Biodegradability (e.g., OECD 302) biotic->inherent_bio sorption Sorption/Desorption Study (e.g., OECD 106) mobility->sorption bcf Bioconcentration Study (e.g., OECD 305) bioacc->bcf risk Environmental Risk Assessment hydrolysis->risk photodeg->risk ready_bio->risk inherent_bio->risk sorption->risk bcf->risk

Caption: Experimental workflow for assessing the environmental fate of this compound.

Analytical Methods: The analysis of this compound in environmental samples would likely involve extraction followed by instrumental analysis.

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction could be used to isolate and concentrate this compound from water samples. For soil and sediment, solvent extraction would be employed.

  • Analysis: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are the most probable techniques for the quantification of this compound and its metabolites. For the determination of total phosphorus, colorimetric methods like the molybdenum blue method could be used after appropriate sample digestion.[20][21][22]

Conclusion

While specific data for this compound is limited, by analogy with other long-chain alkyl phosphate esters, it is expected to be a hydrophobic compound with low water solubility and mobility in soil. Hydrolysis and biodegradation are likely the main degradation pathways, although it may be persistent under certain environmental conditions. Its high lipophilicity suggests a potential for bioaccumulation, but this may be mitigated by metabolic processes in organisms. Further research is needed to definitively characterize the environmental fate and biodegradation of this compound to enable a comprehensive environmental risk assessment.

References

physical properties and melting point of dioctyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties and Melting Point of Dioctyl Phosphate (B84403)

This guide provides a comprehensive overview of the physical properties of dioctyl phosphate, with a specific focus on its melting point. It is intended for researchers, scientists, and professionals in drug development and material science who require detailed technical information on this compound.

Overview of this compound

This compound (CAS No: 3115-39-7), also known as dioctyl hydrogen phosphate, is an organophosphorus compound with the molecular formula C₁₆H₃₅O₄P.[1][2] It consists of a central phosphate group bonded to two octyl chains.[1] This compound is typically a colorless to yellowish or amber liquid at temperatures above its melting point.[1] It has limited solubility in water but is soluble in organic solvents like ethanol.[1][3] this compound finds applications as a plasticizer, surfactant, and as a solvent or extraction medium in various industrial and research settings.[1][3]

Physical Properties

The key physical and chemical properties of this compound are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental and industrial applications.

PropertyValueSource(s)
CAS Number 3115-39-7[1][2]
Molecular Formula C₁₆H₃₅O₄P[1][2]
Molecular Weight 322.42 g/mol [1]
Melting Point 29-30 °C[2][4]
Boiling Point 402 °C at 760 mmHg[2][5]
Density 0.96 - 0.985 g/cm³[1][2]
Appearance Colorless to amber liquid[1]
Solubility in Water 0.21 g/100 mL at 20 °C[1]
Flash Point 196.9 °C[2][5]
LogP 2.67 - 5.84[1][2]

Melting Point Determination: Experimental Protocol

The melting point of an organic compound is a critical physical property used for identification and purity assessment.[6][7] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.[7] The following is a standard methodology for determining the melting point of a solid organic compound like this compound (when in its solid state below 29°C) using a capillary tube and a melting point apparatus.

Materials:

  • This compound sample

  • Melting point apparatus or Thiele tube setup with heating oil

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Place a small amount of the this compound on a clean, dry surface. If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.[8]

  • Capillary Tube Packing:

    • Dip the open end of a capillary tube into the powdered sample.[9]

    • Gently tap the sealed end of the tube on a hard surface to pack the powder down.[9]

    • Repeat until the sample fills the tube to a height of approximately 1-2 mm.[6][8]

  • Apparatus Setup:

    • Insert the packed capillary tube into the designated slot in the melting point apparatus.[7][9]

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block or bath.[7]

  • Melting Point Measurement:

    • Turn on the heating apparatus. For an unknown compound, it is advisable to first perform a rapid heating (e.g., 10°C/min) to determine an approximate melting range.[7][9]

    • Allow the apparatus to cool below the approximate melting temperature.

    • Begin a second, more precise measurement with a fresh sample. Heat the apparatus slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[7][9]

    • Carefully observe the sample through the viewing lens.

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.[8]

    • Continue heating slowly and record the temperature (T₂) at which the last solid crystal melts completely.[8]

    • The melting point is reported as the range from T₁ to T₂.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the protocol for determining the melting point of an organic solid.

MeltingPointWorkflow start Start prep Sample Preparation (Crush to fine powder) start->prep 1 pack Packing (Fill capillary tube to 1-2 mm) prep->pack 2 setup Apparatus Setup (Insert tube and thermometer) pack->setup 3 heat_fast Rapid Heating (~10°C/min) (Optional: for unknown sample) setup->heat_fast 4a heat_slow Slow Heating (1-2°C/min) (Near approximate M.P.) setup->heat_slow 4b (if M.P. is known) approx_mp Determine Approximate M.P. heat_fast->approx_mp 5 cool Cool Apparatus approx_mp->cool 6 cool->heat_slow 7 observe Observe Sample heat_slow->observe 8 record_t1 Record T1 (First liquid appears) observe->record_t1 9 record_t2 Record T2 (All solid melts) record_t1->record_t2 10 report Report Melting Point Range (T1 - T2) record_t2->report 11 end_node End report->end_node 12

References

Stability of Dioctyl Phosphate Under Diverse pH and Temperature Regimes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of dioctyl phosphate (B84403) under various pH and temperature conditions. Due to the limited availability of public data specifically for dioctyl phosphate, this guide leverages data from its close structural analog, tris(2-ethylhexyl) phosphate (TEHP), to infer its stability profile. The document details the hydrolytic and thermal degradation pathways, presents available stability data in structured tables, outlines detailed experimental protocols for stability testing based on international guidelines, and provides visualizations of degradation pathways and experimental workflows. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound and related long-chain alkyl phosphate esters, aiding in formulation development, stability study design, and risk assessment.

Introduction

This compound, an organophosphate ester, finds application in various industrial and pharmaceutical contexts. Its chemical stability is a critical parameter influencing its suitability for specific applications, shelf-life, and potential environmental fate. The degradation of this compound can be primarily attributed to two main processes: hydrolysis and thermal decomposition. The rate and extent of these degradation processes are significantly influenced by environmental factors, most notably pH and temperature.

This guide synthesizes the available scientific information to provide a detailed understanding of the stability of this compound. It is important to note that while general principles of organophosphate stability are well-established, specific kinetic data for this compound is scarce in publicly accessible literature. Therefore, where specific data is unavailable, information on the closely related compound, tris(2-ethylhexyl) phosphate (TEHP), is used as a proxy to provide insights into the expected behavior of this compound.

Hydrolytic Stability of this compound

Hydrolysis is a primary degradation pathway for phosphate esters, involving the cleavage of the P-O-C ester linkage. The rate of hydrolysis is highly dependent on the pH of the aqueous environment and the ambient temperature. Generally, the hydrolysis of organophosphate esters can proceed through neutral, acid-catalyzed, and base-catalyzed mechanisms.

For long-chain trialkyl phosphates like this compound and its analog TEHP, the steric hindrance of the bulky alkyl groups significantly slows the rate of hydrolysis compared to smaller alkyl or aryl phosphates.

Data Presentation: Hydrolytic Stability of Tris(2-ethylhexyl) phosphate (TEHP) as an Analog for this compound

The following table summarizes the qualitative hydrolytic stability of TEHP at various pH levels. This data provides an indication of the expected stability of this compound under similar conditions.

pHTemperature (°C)Observation Period (days)Stability AssessmentDegradation Products
72035Stable (no significant degradation)Not applicable
92035Stable (no significant degradation)Not applicable
112035Stable (no significant degradation)Not applicable
132035DegradedDi(2-ethylhexyl) phosphate

Note: The stability of TEHP at acidic pH was not explicitly detailed in the reviewed literature, but organophosphate esters are generally susceptible to acid-catalyzed hydrolysis.

Thermal Stability of this compound

The thermal stability of this compound is a critical factor in manufacturing, processing, and storage at elevated temperatures. Thermal decomposition of trialkyl phosphates typically proceeds via an elimination reaction, leading to the formation of an alkene and a dialkyl phosphoric acid.

Data Presentation: Thermal Decomposition Data for Trialkyl Phosphates

The following table presents thermal decomposition data for representative trialkyl phosphates, including TEHP, which serves as a structural analog for this compound. These values were obtained using Thermogravimetric Analysis (TGA).[1]

Phosphate EsterTypeOnset Temperature (Tonset) (°C)Peak Decomposition Temperature (°C)
Tributyl Phosphate (TBP)Trialkyl283197
Tris(2-ethylhexyl) Phosphate (TEHP)Trialkyl281231
Tris(2-butoxyethyl) Phosphate (TBEP)Trialkyl276181

Note: The onset temperature (Tonset) indicates the temperature at which significant decomposition begins.

Experimental Protocols

The following sections detail standardized experimental protocols for assessing the hydrolytic and thermal stability of chemical compounds like this compound.

Hydrolysis Stability Testing (Adapted from OECD Guideline 111)

This protocol is designed to determine the rate of hydrolysis of a chemical as a function of pH.

Objective: To determine the hydrolysis rate of this compound at different pH values (e.g., 4, 7, and 9) and temperatures.

Materials:

  • This compound (analytical standard)

  • Sterile, buffered aqueous solutions at pH 4, 7, and 9

  • Acetonitrile or other suitable co-solvent

  • Temperature-controlled incubator or water bath

  • HPLC-UV/MS or GC-MS system for analysis

  • Sterile glassware

Procedure:

  • Preliminary Test:

    • Prepare a solution of this compound in the buffered solutions at a concentration not exceeding 10 mg/L. A small amount of co-solvent may be used to aid dissolution.

    • Incubate the solutions in the dark at 50°C.

    • Analyze samples at time zero and after 5 days.

    • If less than 10% degradation is observed, the substance is considered hydrolytically stable at that pH.

  • Main Test (for unstable substances):

    • Prepare solutions as in the preliminary test for the pH values where degradation was observed.

    • Incubate the solutions at a constant temperature (e.g., 25°C, 40°C, and 50°C) in the dark.

    • Withdraw aliquots at appropriate time intervals. The sampling frequency should be sufficient to define the degradation curve (e.g., 0, 6, 24, 48, 96 hours, and weekly thereafter).

    • Immediately analyze the samples for the concentration of this compound and any major degradation products.

Data Analysis:

  • Plot the natural logarithm of the concentration of this compound versus time.

  • The pseudo-first-order rate constant (kobs) is the negative of the slope of the regression line.

  • The half-life (t1/2) is calculated using the formula: t1/2 = ln(2) / kobs.

Thermal Stability Testing (Thermogravimetric Analysis - TGA)

This protocol outlines the determination of the thermal decomposition profile of this compound.

Objective: To determine the onset of thermal decomposition and the temperature of maximum decomposition rate for this compound.

Materials:

  • This compound sample (5-10 mg)

  • Thermogravimetric Analyzer (TGA)

  • Alumina or platinum crucibles

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Instrument Setup:

    • Calibrate the TGA instrument for temperature and mass.

    • Set the atmosphere to a continuous flow of nitrogen (e.g., 20-50 mL/min) to provide an inert environment.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a tared TGA crucible.

  • TGA Analysis:

    • Place the crucible in the TGA furnace.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Continuously record the sample mass as a function of temperature.

Data Analysis:

  • TGA Curve: Plot of mass (%) versus temperature (°C).

  • Derivative Thermogravimetric (DTG) Curve: Plot of the first derivative of the TGA curve ( dm/dt ) versus temperature (°C).

  • Onset Temperature (Tonset): The temperature at which significant mass loss begins.

  • Peak Decomposition Temperature (Tpeak): The temperature at which the maximum rate of mass loss occurs, determined from the peak of the DTG curve.

Degradation Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the general hydrolysis pathways for trialkyl phosphates and a typical experimental workflow for stability testing.

HydrolysisPathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Protonation of Phosphate Oxygen A2 Nucleophilic Attack by Water A1->A2 H+ A3 Formation of Penta-coordinate Intermediate A2->A3 A4 Elimination of Octanol A3->A4 A5 Dioctyl Phosphoric Acid A4->A5 B1 Nucleophilic Attack by Hydroxide Ion B2 Formation of Penta-coordinate Intermediate B1->B2 OH- B3 Elimination of Octoxide Ion B2->B3 B4 This compound Anion B3->B4 DOP This compound DOP->A1 DOP->B1

Caption: General Hydrolysis Pathways of this compound.

StabilityWorkflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis cluster_data Data Processing Prep Prepare Solutions of This compound in Buffers (pH 4, 7, 9) Incubate Incubate at Controlled Temperatures (e.g., 25°C, 40°C, 50°C) Prep->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Analyze Analyze by HPLC-UV/MS or GC-MS Sample->Analyze Plot Plot ln(Conc.) vs. Time Analyze->Plot Calculate Calculate k_obs and t_1/2 Plot->Calculate

References

The Amphiphilic Nature of Dioctyl Phosphate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties and Applications of Dioctyl Phosphate (B84403)

Executive Summary

The Amphiphilic Core of Dioctyl Phosphate

The amphiphilic character of this compound is central to its functionality. This dual nature arises from the presence of a hydrophilic (water-attracting) phosphate head group and two hydrophobic (water-repelling) octyl tail groups within the same molecule.[1]

  • Hydrophilic Head: The phosphate group is polar and can engage in hydrogen bonding with water molecules, rendering this portion of the molecule water-soluble.

  • Hydrophobic Tails: The two long, nonpolar octyl (C8) hydrocarbon chains are responsible for the molecule's lipophilic (oil-attracting) character and its low solubility in water.[2]

This molecular dichotomy drives the self-assembly of this compound molecules in aqueous environments to minimize the unfavorable interactions between the hydrophobic tails and water. At a specific concentration, known as the Critical Micelle Concentration (CMC), these molecules spontaneously form organized aggregates such as micelles.[3] In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic phosphate heads form a shell that interacts with the surrounding aqueous phase.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various applications.

PropertyValueReference
Molecular Formula C16H35O4P[4]
Molecular Weight 322.42 g/mol [4]
Appearance Colorless to yellowish liquid[No specific citation found in search results]
Solubility in Water Low[2]
Solubility in Organic Solvents Soluble in ethanol[2]
Calculated HLB Value ~1.6 (Estimated using Davies' Method)[Calculated based on methodology from[5]]
Predicted XlogP 5.7[5]

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of dialkyl phosphates, which can be adapted for this compound, involves the reaction of phosphorus oxychloride with the corresponding alcohol.[7]

Materials:

Procedure:

  • To a stirred solution of 1-octanol (2.0 equivalents) and triethylamine (2.0 equivalents) in toluene at 0 °C, add phosphorus oxychloride (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or 31P NMR spectroscopy.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

The CMC is a fundamental property of surfactants and can be determined by measuring the surface tension of solutions with varying surfactant concentrations.[3] As the concentration of the surfactant increases, the surface tension of the solution decreases until the CMC is reached, after which the surface tension remains relatively constant.[8]

Materials and Equipment:

  • This compound

  • High-purity water (e.g., deionized or distilled)

  • Surface tensiometer (Wilhelmy plate or Du Noüy ring method)

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent if it is not readily soluble in water. If a co-solvent is used, ensure its concentration is kept constant across all dilutions.

  • Prepare a series of aqueous solutions of this compound with increasing concentrations. The concentration range should span the expected CMC. A logarithmic dilution series is often effective.

  • Calibrate the surface tensiometer according to the manufacturer's instructions, using high-purity water as a standard.

  • Measure the surface tension of each this compound solution, starting from the lowest concentration. Ensure the temperature is kept constant throughout the measurements.

  • Allow sufficient time for the surface tension to equilibrate for each measurement, as surfactant molecules need time to adsorb at the air-water interface.

  • Plot the surface tension as a function of the logarithm of the this compound concentration.

  • The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot (the steeply decreasing part and the plateau).[9]

Visualizations

Molecular Structure and Self-Assembly of this compound

G cluster_molecule This compound Molecule cluster_micelle Micelle Formation in Water Head PO4³⁻ Tail1 Octyl Chain Head->Tail1 Tail2 Octyl Chain Head->Tail2 center node1 node1->center node2 node2->center node3 node3->center node4 node4->center node5 node5->center node6 node6->center node7 node7->center node8 node8->center node9 node9->center node10 node10->center node11 node11->center node12 node12->center

Caption: Molecular structure and self-assembly of this compound into a micelle.

Experimental Workflow for CMC Determination

G cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of this compound prep_dilutions Create a Series of Aqueous Dilutions prep_stock->prep_dilutions calibrate Calibrate Tensiometer prep_dilutions->calibrate measure Measure Surface Tension of Each Dilution calibrate->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine_cmc Determine CMC at the Inflection Point plot->determine_cmc

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Role in Drug Delivery Systems

G cluster_formulation Drug Formulation cluster_delivery_system Drug Delivery System cluster_application Therapeutic Application drug Poorly Soluble Drug Molecule micelle Drug-Loaded Micelle drug->micelle emulsion Emulsion Droplet drug->emulsion dop This compound (Amphiphile) dop->micelle dop->emulsion aq Aqueous Medium aq->micelle aq->emulsion delivery Enhanced Drug Solubility & Stability micelle->delivery emulsion->delivery targeting Targeted Drug Delivery delivery->targeting

Caption: Role of amphiphiles like this compound in drug delivery.

Applications in Drug Development

The amphiphilic nature of this compound makes it a valuable excipient in pharmaceutical formulations, particularly for the delivery of poorly water-soluble drugs.[10] Its ability to form micelles and stabilize emulsions allows for the creation of various drug delivery systems.

  • Solubilization: By encapsulating hydrophobic drug molecules within the core of micelles, this compound can significantly increase their apparent solubility in aqueous media, which is crucial for intravenous formulations.[4]

  • Emulsification: As a W/O emulsifier, it can be used to formulate stable water-in-oil emulsions for topical or oral drug delivery.

  • Nanoparticle Formulation: Dialkyl phosphates can be components of lipid-based nanoparticles and liposomes, which serve as advanced drug carriers for targeted and controlled release.[2][10]

While this compound itself is not known to directly participate in cellular signaling pathways in the manner of signaling lipids like phosphatidylinositols, its role as a formulation component can indirectly influence the therapeutic outcome by ensuring the effective delivery of the active pharmaceutical ingredient to its site of action. The use of phosphate-containing molecules in drug design is a broad field, often aimed at improving the pharmacokinetic properties of drugs.[11]

Conclusion

This compound's distinct amphiphilic structure, characterized by a polar phosphate head and nonpolar octyl tails, governs its physicochemical behavior and utility. Its ability to self-assemble and act as a surfactant makes it a molecule of significant interest for researchers and professionals in drug development. This guide has provided a foundational understanding of its properties, along with practical experimental protocols and conceptual visualizations. While specific quantitative data such as the CMC and HLB value require experimental determination for the highest accuracy, the provided methodologies and estimations serve as a valuable starting point for formulation development and further research into the applications of this versatile amphiphile.

References

An In-Depth Technical Guide to the Self-Assembly and Micelle Formation of Dioctyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly and micelle formation of dioctyl phosphate (B84403) and its analogues. Dioctyl phosphate, an anionic surfactant, and its salts are known for their ability to form organized molecular aggregates, such as micelles and reverse micelles, in both aqueous and non-aqueous media. This behavior is critical for a wide range of applications, including as metal extractants, in the formation of microemulsions, for the stabilization of nanoparticles, and as potential drug delivery vehicles.[1] This guide delves into the quantitative aspects of their self-assembly, detailed experimental protocols for characterization, and the logical workflows involved in these studies.

Core Concepts in this compound Self-Assembly

This compound possesses an amphiphilic structure, characterized by a polar phosphate headgroup and two hydrophobic octyl chains.[1] This dual nature drives the self-assembly process in solution. In aqueous environments, the hydrophobic tails avoid contact with water, leading to the formation of micelles where the tails are sequestered in the core and the hydrophilic heads form the outer corona. Conversely, in non-polar organic solvents, reverse micelles are formed, with the polar headgroups forming a core that can encapsulate water, and the hydrophobic tails extending into the solvent.

The transition from individual surfactant molecules (monomers) to organized aggregates occurs at a specific concentration known as the Critical Micelle Concentration (CMC). The CMC is a crucial parameter for any surfactant and is influenced by factors such as the chemical structure of the surfactant, temperature, and the composition of the solvent.

Quantitative Data on the Self-Assembly of this compound and Its Analogues

Table 1: Critical Micelle/Aggregation Concentration of this compound Analogues

SurfactantSolvent SystemMethodTemperature (°C)Critical Micelle/Aggregation Concentration (mM)Reference
Sodium Di(2-ethylhexyl) phosphate (NaDEHP)AqueousTensiometryNot Specified5.12[2]
Lithium Di(2-ethyl-hexyl) phosphate (LiDEHP)n-Heptane with 10% sec-octyl alcoholMicrocalorimetry25.150.355
Sodium Di(2-ethyl-hexyl) phosphate (NaDEHP)n-Heptane with 10% sec-octyl alcoholMicrocalorimetry25.150.324
Potassium Di(2-ethyl-hexyl) phosphate (KDEHP)n-Heptane with 10% sec-octyl alcoholMicrocalorimetry25.150.282
Lithium Di(2-ethyl-hexyl) phosphate (LiDEHP)n-Dodecane with 10% sec-octyl alcoholMicrocalorimetry25.150.234
Sodium Di(2-ethyl-hexyl) phosphate (NaDEHP)n-Dodecane with 10% sec-octyl alcoholMicrocalorimetry25.150.217
Potassium Di(2-ethyl-hexyl) phosphate (KDEHP)n-Dodecane with 10% sec-octyl alcoholMicrocalorimetry25.150.186

Table 2: Thermodynamic Parameters of Micellization for Di(2-ethyl-hexyl) Phosphate Salts in n-Heptane at 25.15 °C

SurfactantAggregation Number (n)ΔHmθ (kJ/mol)ΔGmθ (kJ/mol)ΔSmθ (J/mol·K)Reference
Lithium Di(2-ethyl-hexyl) phosphate (LiDEHP)6.2-11.84-28.9357.31
Sodium Di(2-ethyl-hexyl) phosphate (NaDEHP)6.8-12.91-29.9857.24
Potassium Di(2-ethyl-hexyl) phosphate (KDEHP)7.5-14.21-31.2557.15

Experimental Protocols for Studying Micelle Formation

The characterization of this compound self-assembly involves several key experimental techniques to determine the CMC, aggregation number, and thermodynamic parameters of micellization.

Workflow for CMC Determination

CMC_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep Prepare stock solution of this compound salt Dilute Create a series of dilutions Prep->Dilute Tensiometry Surface Tensiometry Dilute->Tensiometry Conductometry Conductometry Dilute->Conductometry Fluorescence Fluorescence Spectroscopy Dilute->Fluorescence Plot Plot physical property vs. concentration Tensiometry->Plot Conductometry->Plot Fluorescence->Plot Inflection Identify inflection point Plot->Inflection CMC Determine CMC Inflection->CMC

Caption: General workflow for determining the Critical Micelle Concentration (CMC).

Surface Tensiometry

Principle: This method is based on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the CMC is reached. Above the CMC, the monomer concentration remains relatively constant, and thus the surface tension plateaus.

Protocol:

  • Solution Preparation: Prepare a stock solution of the this compound salt in deionized water. Create a series of dilutions to cover a range of concentrations both below and above the expected CMC.

  • Instrumentation: Use a tensiometer, such as one employing the du Nouy ring or Wilhelmy plate method.

  • Measurement: Measure the surface tension of each solution, starting from the lowest concentration. Ensure temperature control is maintained throughout the experiment.

  • Data Analysis: Plot surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear regions of the plot.

Conductometry

Principle: This technique is suitable for ionic surfactants like this compound salts. The conductivity of the surfactant solution changes with concentration. Below the CMC, the surfactant exists as monomers and acts as an electrolyte, leading to a linear increase in conductivity with concentration. Above the CMC, the formation of larger, less mobile micelles leads to a change in the slope of the conductivity versus concentration plot.

Protocol:

  • Solution Preparation: Prepare a series of aqueous solutions of the this compound salt of varying concentrations.

  • Instrumentation: Use a calibrated conductivity meter with a conductivity cell.

  • Measurement: Measure the electrical conductivity of each solution at a constant temperature.

  • Data Analysis: Plot the specific conductivity against the surfactant concentration. The plot will show two linear regions with different slopes. The concentration at the intersection of these lines is the CMC.

Fluorescence Spectroscopy using a Probe

Principle: This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene (B120774), which has different fluorescence characteristics in polar and non-polar environments. Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence spectrum, which can be correlated with the CMC.

Protocol:

  • Solution Preparation: Prepare a series of this compound salt solutions. To each solution, add a small, constant amount of a stock solution of pyrene (typically in a volatile solvent like acetone (B3395972) to be evaporated off, or a minimal amount of a miscible solvent).

  • Instrumentation: Use a spectrofluorometer.

  • Measurement: Excite the pyrene (e.g., at 334 nm) and record the emission spectrum. The ratio of the intensity of the third vibronic peak (I3) to the first vibronic peak (I1) of the pyrene emission spectrum is particularly sensitive to the polarity of the environment.

  • Data Analysis: Plot the I3/I1 ratio as a function of surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Isothermal Titration Calorimetry (ITC) / Microcalorimetry

Principle: ITC directly measures the heat changes associated with the formation and dilution of micelles. When a concentrated surfactant solution is titrated into a solvent, the heat of dilution is measured. This heat change is different for the dilution of monomers versus the breakdown of micelles. The point at which this heat change alters significantly corresponds to the CMC. This technique can also provide the enthalpy of micellization (ΔHm).

Protocol:

  • Instrumentation: Use an isothermal titration calorimeter.

  • Experiment: Titrate a concentrated solution of the this compound salt into the solvent (e.g., water or an organic solvent) in the calorimeter cell at a constant temperature.

  • Measurement: The instrument records the heat released or absorbed during each injection.

  • Data Analysis: A plot of the heat change per injection versus the total surfactant concentration is generated. The CMC is determined from the transition in this plot. The enthalpy of micellization can be calculated from the difference in the heats of dilution above and below the CMC.

Signaling Pathways and Logical Relationships

The study of this compound self-assembly often follows a logical progression from synthesis and purification to detailed characterization and application.

Dioctyl_Phosphate_Study_Pathway cluster_synthesis Synthesis & Purification cluster_self_assembly Self-Assembly Studies cluster_application Application Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, FTIR) Purification->Characterization CMC_Determination CMC Determination Characterization->CMC_Determination Thermo Thermodynamics of Micellization (ITC) CMC_Determination->Thermo Size_Shape Micelle Size & Shape (DLS, SANS) Thermo->Size_Shape Drug_Delivery Drug Delivery Vehicle Size_Shape->Drug_Delivery Emulsification Emulsifying Agent Size_Shape->Emulsification Nanoparticle Nanoparticle Synthesis Size_Shape->Nanoparticle

Caption: Logical workflow for the study and application of this compound self-assembly.

Conclusion

The self-assembly of this compound and its salts into micelles and reverse micelles is a fundamental property that underpins their utility in a variety of scientific and industrial fields. While comprehensive data on the aqueous micellization of linear this compound remains an area for further investigation, studies on its branched isomers and other dialkyl phosphates provide a strong foundation for understanding its behavior. The experimental protocols detailed in this guide offer robust methods for characterizing the self-assembly of these and other novel surfactant systems, which is essential for their effective application in areas such as drug development and materials science.

References

A Preliminary Investigation of the Endocrine-Disrupting Effects of Dioctyl Phosphate and Related Organophosphate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature specifically investigating the endocrine-disrupting effects of dioctyl phosphate (B84403) (DOP) is limited. This guide synthesizes available data on closely related aryl organophosphate esters (AOPEs) and other organophosphate esters (OPEs) to provide a preliminary framework for understanding the potential risks and mechanisms of action of DOP. The findings related to compounds like diphenyl phosphate (DPHP) and tris(1,3-dichloro-isopropyl) phosphate (TDCPP) are presented as surrogates to infer potential activities of DOP that warrant further investigation.

Introduction

Organophosphate esters (OPEs) are a class of chemicals widely used as flame retardants and plasticizers in a variety of industrial and consumer products.[1] Their ubiquitous presence has led to detectable levels in the environment and human samples, raising concerns about their potential adverse effects on human health.[1] A growing body of evidence suggests that certain OPEs, particularly aryl OPEs (AOPEs), may act as endocrine-disrupting chemicals (EDCs).[1] These compounds can interfere with the body's hormonal systems, primarily the hypothalamic-pituitary-gonadal (HPG), hypothalamic-pituitary-thyroid (HPT), and hypothalamic-pituitary-adrenal (HPA) axes.[1]

This technical guide provides a preliminary investigation into the potential endocrine-disrupting effects of dioctyl phosphate (DOP) by examining the activities of structurally related OPEs. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular pathways and experimental workflows pertinent to the study of these compounds.

Potential Mechanisms of Endocrine Disruption

OPEs are hypothesized to exert endocrine-disrupting effects through several mechanisms of action, targeting various points in hormone signaling pathways.

  • Receptor-Mediated Effects: OPEs and their metabolites can bind to nuclear hormone receptors, including the estrogen receptor (ER), androgen receptor (AR), and thyroid hormone receptor (THR), acting as either agonists or antagonists.[1][2] This direct interaction can mimic or block the actions of endogenous hormones.

  • Interference with Hormone Synthesis: Several OPEs have been shown to disrupt steroidogenesis—the metabolic pathway for producing steroid hormones like testosterone (B1683101) and estradiol (B170435).[3] This can occur through the altered expression or activity of key enzymes such as aromatase (CYP19A1), cholesterol side-chain cleavage enzyme (CYP11A1), and 3β-hydroxysteroid dehydrogenase (HSD3B2).[3][4]

  • Disruption of Hormone Transport and Metabolism: Some EDCs can interfere with the transport of thyroid hormones in the blood by competitively binding to transport proteins like transthyretin (TTR).[5] They may also alter the expression of enzymes involved in hormone metabolism, leading to changes in circulating hormone levels.[6]

  • Oxidative Stress: Recent studies suggest that OPE exposure may induce oxidative stress, which in turn can mediate disruptions in thyroid function. For instance, DNA damage (measured by 8-hydroxy-2-deoxyguanosine) has been identified as a significant mediator in the association between diphenyl phosphate (DPHP) exposure and neonatal thyroid-stimulating hormone (TSH) levels.[7]

Data Presentation: In Vitro and In Vivo Evidence

The following tables summarize quantitative data from studies on various OPEs, providing insights into their potential endocrine-disrupting activities.

Table 1: Summary of In Vitro Quantitative Data for Select Organophosphate Esters

Compound Assay Type Cell Line Endpoint Result Citation
Diphenyl phosphate (DPHP) Estrogen Receptor α (ERα) Antagonism CHO-K1 cells Antagonistic Activity IC20 = 1.2 µM [1]
Triphenyl phosphate (TPHP) Estrogen Receptor α (ERα) Agonism CHO-K1 cells Agonistic Activity EC20 = 4.9 µM [1]
Triphenyl phosphate (TPHP) Estrogen Receptor β (ERβ) Agonism CHO-K1 cells Agonistic Activity EC20 = 6.5 µM [1]
Various OPEs (TPHP, TMPP, IPPP, BPDP) Steroidogenesis KGN (human granulosa) Progesterone (P4) Production Increased basal P4 production at ≥5µM [3]
Various OPEs (TPHP, TMPP, IPPP, BPDP) Steroidogenesis KGN (human granulosa) 17β-estradiol (E2) Production Increased basal E2 production at ≥5µM [3]

| Dibutyl phosphate (DBP) | Steroidogenesis | Rat Immature Leydig Cells | Androgen Production | Inhibition observed at 50 nM |[4] |

Table 2: Summary of In Vivo Quantitative Data for Select Organophosphate Esters

Compound/Metabolite Animal Model Exposure Details Endpoint Measured Key Finding Citation
Di(2-ethylhexyl) phthalate (B1215562) (DEHP)* Mice 50 mg/kg·bw (low dose) & 500 mg/kg·bw (high dose) for 12 weeks Liver enzymes (ALT, ALP) Dose-dependent elevation of ALT and ALP [8]
Diethyl phosphate (DEP) Adult Male Rats Chronic exposure at human-relevant doses Serum Thyroid Hormones Caused thyroid-related hormone disorders and symptoms of hyperthyroidism [9]
Dibutyl phosphate (DBP) & Diphenyl phosphate (DPHP) Human (Pregnant Women) Environmental exposure (urine measurement) Maternal & Neonatal TSH Positive association between urinary DBP/DPHP and TSH levels, especially in female newborns [7]

| Tris(1,3-dichloro-isopropyl) phosphate (TDCPP) | Zebrafish | 14-day exposure | Serum Sex Hormones | Elevated serum estradiol (E2) and testosterone (T) in both males and females |[10] |

*Note: DEHP is a phthalate, not a phosphate, but is often confused with dioctyl-based compounds and its data is included for contextual reference regarding organ system effects.

Experimental Protocols

Standardized assays are crucial for evaluating the endocrine-disrupting potential of chemicals. The following protocols are commonly employed.

H295R Steroidogenesis Assay (OECD Test Guideline 456)

The H295R human adrenal carcinoma cell line is a valuable in vitro model because it expresses all the key enzymes required for steroidogenesis.[11] This assay is used to detect chemicals that affect the production of steroid hormones, including testosterone and estradiol.[11]

  • Objective: To screen for substances that alter steroid hormone production.

  • Methodology:

    • Cell Culture: H295R cells are cultured in a suitable medium supplemented with serum.

    • Exposure: Cells are exposed to a range of concentrations of the test chemical (e.g., this compound) for a defined period, typically 48 hours. Positive (e.g., forskolin) and negative (vehicle) controls are included.

    • Hormone Quantification: After exposure, the culture medium is collected. The concentrations of secreted hormones (e.g., progesterone, androstenedione, testosterone, estrone, and estradiol) are quantified using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

    • Data Analysis: Hormone production in treated cells is compared to that in vehicle control cells to determine if the test chemical induces or inhibits steroidogenesis.

Estrogen Receptor (ER) and Androgen Receptor (AR) Transactivation Assays (OECD 455 & 458)

These assays determine if a chemical can bind to a hormone receptor and activate or inhibit the transcription of a reporter gene.

  • Objective: To identify substances with estrogenic/androgenic agonist or antagonist activity.

  • Methodology:

    • Cell Line: A mammalian cell line (e.g., HeLa, CHO-K1) is stably or transiently transfected with a plasmid containing the human ERα or AR and a second plasmid containing a hormone response element linked to a reporter gene (e.g., luciferase).[1][12]

    • Exposure (Agonist Mode): Cells are exposed to the test chemical. An increase in reporter gene expression compared to the vehicle control indicates agonistic activity.

    • Exposure (Antagonist Mode): Cells are co-exposed to the test chemical and a known reference agonist (e.g., 17β-estradiol for ER, testosterone for AR). A decrease in reporter gene expression compared to the agonist-only control indicates antagonistic activity.

    • Measurement: Reporter gene activity (e.g., luminescence for luciferase) is measured using a plate reader.

    • Data Analysis: Dose-response curves are generated to determine the potency (e.g., EC50 for agonists, IC50 for antagonists) of the test chemical.

Analytical Methods for OPE Metabolites in Biological Samples

Detecting OPEs and their metabolites in samples like urine or blood is essential for exposure assessment.

  • Objective: To quantify exposure to OPEs in human or animal studies.

  • Methodology:

    • Sample Preparation: Biological samples (e.g., urine, feces, plasma) undergo preparation, which may include homogenization, enzymatic deconjugation (for urine), and extraction.[13][14] Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques.[13]

    • Derivatization: For some polar metabolites, a derivatization step (e.g., alkylation) may be necessary to improve chromatographic separation and detection.[14]

    • Instrumental Analysis: The prepared extract is analyzed using Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).[13] GC-MS or LC-MS/MS provides high sensitivity and specificity for identifying and quantifying the target analytes.

    • Quantification: Quantification is typically performed using an internal standard method to correct for matrix effects and variations in extraction efficiency.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental processes relevant to the investigation of this compound.

Steroidogenesis_Pathway cluster_Mitochondria Mitochondrion cluster_ER Endoplasmic Reticulum Cholesterol Cholesterol StAR StAR Cholesterol->StAR Transport Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone via 3β-HSD StAR->Pregnenolone via CYP11A1 CYP11A1 CYP11A1 Androstenedione Androstenedione Progesterone->Androstenedione via CYP17A1 Testosterone Testosterone Androstenedione->Testosterone via 17β-HSD Estrone Estrone Androstenedione->Estrone via Aromatase Estradiol Estradiol Testosterone->Estradiol via Aromatase HSD3B2 3β-HSD CYP17A1 CYP17A1 HSD17B 17β-HSD Aromatase Aromatase (CYP19A1) DOP Potential Interference by OPEs DOP->StAR DOP->CYP11A1 DOP->HSD3B2 DOP->Aromatase

Caption: The steroidogenesis pathway, highlighting key enzymes that are potential targets for disruption by OPEs.

HPT_Axis cluster_interference Potential Points of Disruption Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary TRH (+) Thyroid Thyroid Gland Pituitary->Thyroid TSH (+) Liver Liver & Target Tissues Thyroid->Liver T4, T3 p1 Synthesis Liver->Hypothalamus T3 (-) Liver->Pituitary T3 (-) DOP OPEs/ Metabolites DOP->Thyroid Synthesis DOP->Liver Metabolism/Receptor p2 Transport p3 Metabolism p4 Receptor Binding

Caption: The Hypothalamic-Pituitary-Thyroid (HPT) axis and potential points of interference by OPEs.

InVitro_Workflow start Test Chemical (e.g., this compound) receptor_binding Tier 1: Receptor Binding Assays (ER, AR) start->receptor_binding transactivation Tier 2: Receptor Transactivation Assays (Agonist/Antagonist) receptor_binding->transactivation If binding observed steroidogenesis Tier 3: H295R Steroidogenesis Assay transactivation->steroidogenesis aromatase Tier 4: Aromatase Activity Assay steroidogenesis->aromatase conclusion Weight of Evidence Assessment (Endocrine Disruptor Potential) aromatase->conclusion

References

Theoretical Modeling of Dioctyl Phosphate Molecular Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phosphate (B84403) (DOP), and its common isomer di(2-ethylhexyl) phosphate (D2EHPA), are organophosphorus compounds with significant industrial applications, including as extractants in solvent extraction for metal recovery, plasticizers, and surfactants.[1][2] Understanding the molecular interactions of DOP is crucial for optimizing its performance in these applications and for assessing its environmental and biological impact. Theoretical modeling, particularly through molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, provides a powerful lens to investigate these interactions at an atomic level.

This technical guide outlines the methodologies for the theoretical modeling of dioctyl phosphate molecular interactions, summarizes key data from analogous systems, and provides detailed experimental protocols for computational studies.

Molecular Structure and Interaction Sites

This compound consists of a central phosphate group bonded to two octyl chains. The phosphate head is polar and can participate in hydrogen bonding and electrostatic interactions, while the octyl tails are nonpolar and engage in van der Waals interactions. The molecule's amphiphilic nature drives its self-assembly and interfacial activity.

cluster_polar Polar Head cluster_nonpolar Nonpolar Tails P P O1 O P->O1 O2 O P->O2 O3 O P->O3 O4 O P->O4 = C1_chain1 C8H17 O1->C1_chain1 C1_chain2 C8H17 O2->C1_chain2 H H O3->H

Figure 1: Simplified 2D structure of this compound highlighting the polar head and nonpolar tails.

Theoretical Modeling Methodologies

The theoretical modeling of this compound interactions primarily involves two complementary approaches: quantum mechanics (QM) and molecular mechanics (MM), the latter of which is the basis for molecular dynamics (MD) simulations.

Quantum Mechanics (QM)

QM methods, such as Density Functional Theory (DFT), are used to accurately calculate the electronic structure, partial charges, and interaction energies of small molecular systems. For this compound, QM calculations are essential for:

  • Parameterization of Force Fields: Deriving accurate partial atomic charges and parameters for bonded and non-bonded interactions for use in MD simulations.

  • Interaction Energy Calculations: Calculating the binding energies between this compound and other molecules with high accuracy.

  • Reaction Mechanisms: Investigating chemical reactions involving this compound, such as hydrolysis.

Molecular Mechanics (MM) and Molecular Dynamics (MD)

MD simulations are a powerful tool for studying the time-dependent behavior of molecular systems. In the context of this compound, MD simulations can be used to investigate:

  • Aggregation and Micelle Formation: Understanding how individual this compound molecules self-assemble in solution.

  • Interfacial Behavior: Simulating the arrangement and dynamics of this compound at liquid-liquid or liquid-vapor interfaces.

  • Bulk Properties: Predicting macroscopic properties such as density, viscosity, and diffusion coefficients.[1]

  • Binding to Target Molecules: Simulating the interaction of this compound with metal ions, polymers, or biological macromolecules.

G cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start Define Molecular Topologies (e.g., this compound, Solvent) forcefield Select Force Field (e.g., GAFF, GROMOS) start->forcefield solvate Solvate the System forcefield->solvate ions Add Ions for Neutrality solvate->ions minimize Energy Minimization ions->minimize equilibrate_nvt NVT Equilibration (Constant Volume, Temperature) minimize->equilibrate_nvt equilibrate_npt NPT Equilibration (Constant Pressure, Temperature) equilibrate_nvt->equilibrate_npt production Production MD Run equilibrate_npt->production trajectory Analyze Trajectory production->trajectory properties Calculate Properties (e.g., RDF, MSD, Binding Energy) trajectory->properties visualize Visualize Results properties->visualize

Figure 2: General workflow for a molecular dynamics simulation study.

Force Fields for Organophosphorus Compounds

The accuracy of MD simulations is highly dependent on the quality of the force field used. For organophosphorus compounds like this compound, several force fields can be considered:

  • Generalized Amber Force Field (GAFF): A general-purpose force field that can be used for a wide range of organic molecules. Studies have shown that GAFF can reproduce the liquid structures of organophosphorus compounds with reasonable accuracy.[3][4][5]

  • GROMOS United-Atom Force Field: An updated version of the GROMOS force field has been specifically tailored for organophosphorus compounds, showing improved accuracy in predicting bulk properties like density and viscosity.[1]

  • CHARMM Force Field: Extensions to the CHARMM force field are available for phosphate groups, particularly in the context of biomolecules, which can serve as a starting point for parameterization.

  • ReaxFF: For studying chemical reactions and bond breaking/formation, the reactive force field ReaxFF can be employed. It has been used to simulate binary phosphate glasses.[6]

Quantitative Data from Analogous Systems

Direct quantitative data on the molecular interactions of this compound is limited in the literature. However, data from similar organophosphorus compounds can provide valuable insights.

System Property Value Method Reference
Binary Sodium Phosphate GlassP-NBO distance1.47 ÅMD with ReaxFF[6]
(P62Na38)P-BO distance1.60 ÅMD with ReaxFF[6]
YPO4 CrystalY-O distance~2.4 ÅMD with custom potential[7]
ATP-Guanidinium ComplexInteraction EnergyVaries with substituentab initio MP2[8]

NBO: Non-Bridging Oxygen; BO: Bridging Oxygen

Experimental Protocols

This section provides a general protocol for conducting a molecular dynamics simulation of this compound in a solvent, such as water or an organic solvent.

System Preparation
  • Molecule Parameterization:

    • Obtain or build the 3D structure of this compound.

    • Use a program like antechamber to generate parameters compatible with the chosen force field (e.g., GAFF).

    • Derive partial atomic charges using a QM method (e.g., RESP charges from a DFT calculation at the B3LYP/6-31G* level).

  • Solvation:

    • Create a simulation box of appropriate dimensions (e.g., cubic or rectangular).

    • Place the desired number of this compound molecules in the box.

    • Fill the box with a pre-equilibrated solvent model (e.g., TIP3P for water).

  • Ionization:

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system if necessary.

Simulation Procedure
  • Energy Minimization:

    • Perform a series of energy minimization steps to remove any steric clashes or unfavorable geometries. A common approach is to first use the steepest descent algorithm followed by the conjugate gradient algorithm.

  • Equilibration:

    • NVT Ensemble (Canonical): Gradually heat the system to the desired temperature (e.g., 298 K) while keeping the volume constant. This is typically done for 100-500 ps.

    • NPT Ensemble (Isothermal-Isobaric): Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) to achieve the correct density. This step is usually run for 1-10 ns.

  • Production Run:

    • Once the system is well-equilibrated (i.e., temperature, pressure, and density are stable), run the production simulation for a sufficient length of time to sample the phenomena of interest (typically in the range of 100 ns to several microseconds).

Analysis
  • Radial Distribution Functions (RDFs): To analyze the local structure and coordination of atoms.[3][5]

  • Mean Square Displacement (MSD): To calculate diffusion coefficients.

  • Hydrogen Bond Analysis: To quantify the formation and lifetime of hydrogen bonds.

  • Binding Energy Calculations: Using methods like MM-PBSA or MM-GBSA to estimate the binding free energy between this compound and other molecules.

Conclusion

The theoretical modeling of this compound molecular interactions offers a powerful avenue for understanding its behavior in various applications. While direct experimental data for this specific molecule may be sparse, established methodologies and force fields for analogous organophosphorus compounds provide a solid foundation for conducting meaningful computational studies. By combining quantum mechanical calculations for accurate parameterization with molecular dynamics simulations for exploring dynamic processes, researchers can gain valuable insights into the aggregation, interfacial behavior, and binding properties of this compound, thereby facilitating the rational design of new materials and processes.

References

The Genesis of a Molecule: An In-depth Technical Guide to the Discovery and History of Dioctyl Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioctyl phosphate (B84403) (DOP), an organophosphate ester with the CAS Number 298-07-7, has found utility in a range of industrial applications, from its role as a plasticizer and surfactant to its use in solvent extraction processes.[1] This technical guide delves into the historical discovery and the evolution of the synthetic methodologies for dioctyl phosphate. It provides a comprehensive overview of the foundational chemical principles, detailed experimental protocols for key synthetic routes, and quantitative data to inform contemporary research and development.

A Historical Overview of Organophosphate Synthesis

The journey to the synthesis of specific organophosphates like this compound is rooted in the broader history of organophosphorus chemistry, which began in the early 19th century. Early pioneers laid the groundwork for understanding the reactivity of phosphorus and its ability to form esters.

The scientifically planned study of organophosphorus compounds can be traced back to 1820, with the work of Lassaigne on the esterification of dehydrated phosphoric acids with alcohols.[2] This foundational work was followed by the preparation of phosphine (B1218219) derivatives by Thenard and others, marking a period of rapid development in the field throughout the 19th century.[2]

A significant figure in the history of organophosphorus chemistry is Gennady M. Kosolapoff, whose work in the mid-20th century, including his 1950 book "Organophosphorus Compounds," provided a systematic understanding of the synthesis and properties of these molecules.[2][3] The toxicological properties of many organophosphorus compounds, particularly their anticholinesterase activity, were also being recognized during this period, leading to their development as insecticides and, unfortunately, as chemical warfare agents.[2][4]

Two primary pathways have emerged as the dominant methods for the synthesis of dialkyl phosphates such as this compound:

  • Esterification of Phosphoric Acid: The direct reaction of phosphoric acid with an alcohol.

  • Reaction of Phosphorus Oxychloride: The reaction of phosphorus oxychloride with an alcohol.

This guide will explore the historical development and experimental details of both of these core synthetic strategies.

Synthesis via Esterification of Phosphoric Acid and its Derivatives

The direct esterification of phosphoric acid with an alcohol is a fundamental method for producing phosphate esters.[1] While conceptually straightforward, the reaction can be challenging due to the polyprotic nature of phosphoric acid and the potential for the formation of mono-, di-, and tri-substituted esters.

Historically, the reaction of phosphorus pentoxide (P₂O₅), the anhydride (B1165640) of phosphoric acid, with alcohols has been employed. This process yields an equimolar mixture of the diester and monoester.[5] A significant advantage of this route is the relatively low cost of phosphoric acid and its anhydride compared to other phosphorus reagents.[5] However, these reactions often require high temperatures, which can lead to dehydration of the phosphoric acid to form polyphosphoric acids, and are generally more effective for primary alcohols.[5]

Early Experimental Protocols and Quantitative Data

Detailed experimental protocols from the earliest syntheses of this compound via direct esterification are not extensively documented in readily available literature. However, patents for related compounds, such as dioctyl phthalate (B1215562), provide insights into the industrial-scale esterification conditions of the mid-20th century, which likely share methodological similarities.

For instance, a 2014 patent describes a preparation method for dioctyl phthalate involving the reaction of phthalic anhydride with isooctyl alcohol in the presence of concentrated sulfuric acid as a catalyst. The reaction is carried out at temperatures ranging from 130°C to 230°C.[6] Such conditions, involving an acid catalyst and elevated temperatures to drive the esterification, are characteristic of early esterification processes.

The following table summarizes typical reaction parameters for the synthesis of dialkyl esters from the mid-20th century, extrapolated from related processes.

ParameterValue/ConditionReference
Reactants Phosphoric Acid (or P₂O₅), Octanol[1][5]
Catalyst Concentrated Sulfuric Acid (typical)[6]
Temperature 130 - 230 °C[6]
Reaction Time Several hours[6]
Work-up Neutralization, Washing, Distillation[6]

Synthesis via Phosphorus Oxychloride

The reaction of phosphorus oxychloride (POCl₃) with alcohols is a widely used and versatile method for the synthesis of phosphate esters, and it represents the dominant industrial route for organophosphate production.[5] This method offers greater control over the degree of esterification compared to direct esterification with phosphoric acid.

The general reaction is as follows:

O=PCl₃ + 3 ROH → O=P(OR)₃ + 3 HCl[5]

To prevent the liberated hydrochloric acid from reacting with the phosphate ester product, a base such as pyridine (B92270) or an amine is often used as an HCl acceptor.[7]

Historical Development and Key Contributions

The use of phosphorus oxychloride as a phosphorylating agent has been a cornerstone of organophosphorus chemistry. Its reactivity and utility in forming phosphate esters have been known for a considerable time, with its industrial-scale use becoming prominent in the 20th century for the production of a wide array of organophosphates, including plasticizers and flame retardants.[5]

Detailed Experimental Protocol

A well-documented modern procedure for the synthesis of dialkyl phosphates using phosphorus oxychloride provides a clear and reproducible method. The following protocol is adapted from the work of Aitken et al. (2012) for the synthesis of long-chain dialkyl phosphates, which is directly applicable to the synthesis of this compound.

Materials:

Procedure:

  • A solution of phosphorus oxychloride (0.2 mol) in toluene (70 mL) is prepared in a reaction flask equipped with a stirrer.

  • A mixture of n-octanol (0.36 mol) and triethylamine (0.36 mol) is added slowly to the stirred POCl₃ solution. The temperature should be maintained below 60 °C during the addition.

  • After the addition is complete, the reaction mixture is filtered to remove the triethylamine hydrochloride precipitate.

  • The filtrate, containing the dioctyl chlorophosphate in toluene, is then vigorously stirred while steam is passed through it for approximately 1 hour.

  • After the steam treatment, the organic layer is separated, washed, and dried.

  • The toluene is removed under reduced pressure to yield the crude this compound.

Quantitative Data

The method described by Aitken et al. provides good yields of dialkyl phosphates, typically in the range of 70-90%, and is particularly advantageous as it minimizes the formation of the trialkyl phosphate impurity.

ReactantMolar Equivalent
Phosphorus Oxychloride1.0
n-Octanol1.8
Triethylamine1.8
Product Typical Yield
This compound>70%

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from early, often harsh, high-temperature esterification methods to more controlled and efficient processes utilizing reagents like phosphorus oxychloride. The development of modern analytical techniques, such as NMR and FTIR spectroscopy, has been instrumental in characterizing the products and optimizing reaction conditions to achieve high purity and yield.[1]

The following diagram illustrates the historical progression of the primary synthetic routes to this compound.

Synthesis_Evolution cluster_early Early Methods (19th - early 20th Century) cluster_mid20th Mid-20th Century Developments cluster_modern Modern Refinements Direct_Esterification Direct Esterification (Phosphoric Acid + Alcohol) POCl3_Method Phosphorus Oxychloride Method (POCl₃ + Alcohol) Direct_Esterification->POCl3_Method Shift towards more control Catalytic_Esterification Catalytic Esterification (Improved Catalysts) Direct_Esterification->Catalytic_Esterification Increased Efficiency Controlled_POCl3 Controlled POCl₃ Synthesis (with base, optimized conditions) POCl3_Method->Controlled_POCl3 Improved Yield & Purity

Caption: Evolution of this compound Synthesis Methods.

Core Reaction Pathways

The two primary synthetic pathways for this compound involve distinct chemical transformations. The following diagrams illustrate the core reaction mechanisms.

Esterification of Phosphoric Acid

Esterification_Pathway Phosphoric_Acid H₃PO₄ (Phosphoric Acid) Dioctyl_Phosphate (C₈H₁₇O)₂PO(OH) (this compound) Phosphoric_Acid->Dioctyl_Phosphate + Octanol - Water Octanol 2 x C₈H₁₇OH (Octanol) Octanol->Dioctyl_Phosphate Water 2 x H₂O (Water)

Caption: Esterification of Phosphoric Acid Pathway.

Reaction of Phosphorus Oxychloride

POCl3_Pathway POCl3 POCl₃ (Phosphorus Oxychloride) Intermediate (C₈H₁₇O)₂POCl (Dioctyl Chlorophosphate) POCl3->Intermediate + Octanol, Base - Base·HCl Octanol 2 x C₈H₁₇OH (Octanol) Octanol->Intermediate Base 2 x Base (e.g., Et₃N) Base->Intermediate Dioctyl_Phosphate (C₈H₁₇O)₂PO(OH) (this compound) Intermediate->Dioctyl_Phosphate + H₂O - HCl HCl_Salt 2 x Base·HCl Hydrolysis H₂O (Steam) Hydrolysis->Dioctyl_Phosphate

Caption: Phosphorus Oxychloride Reaction Pathway.

Conclusion

The synthesis of this compound has a rich history that mirrors the broader advancements in organophosphorus chemistry. From the early, less controlled methods of direct esterification to the more refined and efficient reactions involving phosphorus oxychloride, the ability to produce this versatile molecule has steadily improved. For researchers and professionals in drug development and other scientific fields, understanding this historical and chemical context provides a valuable foundation for the innovation and application of organophosphate compounds. The detailed protocols and quantitative data presented herein offer a practical guide for the synthesis and further investigation of this compound and its analogues.

References

Methodological & Application

Application Notes and Protocols for the Solvent Extraction of Rare Earth Elements Using Dioctyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent extraction is a predominant hydrometallurgical technique for the separation and purification of rare earth elements (REEs). Among the various extractants utilized, organophosphorus compounds, particularly dioctyl phosphates, have demonstrated high efficacy. Di-(2-ethylhexyl) phosphoric acid (D2EHPA), a commercially significant dioctyl phosphate (B84403), is widely employed due to its excellent extraction efficiency and selectivity for a range of metals, including REEs.[1] This document provides detailed application notes and experimental protocols for the use of dioctyl phosphate in the solvent extraction of REEs, with a focus on D2EHPA as a representative and well-documented example. The principles and methodologies described herein are broadly applicable to other isomers of this compound, although specific performance characteristics may vary based on molecular structure.

Principle of Extraction

The solvent extraction of trivalent rare earth ions (REE³⁺) from an aqueous phase into an organic phase containing an acidic organophosphorus extractant like this compound (represented as (HR)₂) generally proceeds via a cation exchange mechanism. The extractant, which typically exists as a dimer in nonpolar diluents, exchanges its acidic protons for the metal ion, forming a neutral metal-extractant complex that is soluble in the organic phase.

The general extraction equilibrium can be represented as:

REE³⁺(aq) + 3(HR)₂(org) ⇌ REER₆(org) + 3H⁺(aq)

This equilibrium is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant in the organic phase, the nature of the diluent, temperature, and the specific rare earth element being extracted.[1][2]

Data Presentation

Table 1: Extraction Efficiency of D2EHPA for Various Rare Earth Elements
Rare Earth ElementExtraction Efficiency (%)pHD2EHPA Concentration (M)DiluentReference
Heavy REEs (HREEs)>90%1.01.8Kerosene[1][2]
Light REEs (LREEs)<10%1.01.8Kerosene[2]
Lanthanum (La)~30%2.00.05Kerosene[3]
Neodymium (Nd)~26%2.00.05Kerosene[3]
Gadolinium (Gd)~65%2.00.05Kerosene[3]
Dysprosium (Dy)~100%2.00.05Kerosene[3]
Cerium (Ce)100%0.1 M HNO₃1.0Kerosene[4]

Note: Extraction efficiencies are highly dependent on the specific experimental conditions.

Table 2: Separation Factors for Selected REE Pairs Using D2EHPA
REE PairSeparation Factor (β)ConditionsReference
Dy/Nd720.050.05 M D2EHPA/Cyanex 272 mixture, pH 2[3]
Dy/Gd3640.270.05 M D2EHPA/Cyanex 272 mixture, pH 2[3]
Y/Ce~15851.8 M D2EHPA in kerosene[2]

Separation factor (β) is the ratio of the distribution coefficients of two different metals, indicating the ease of their separation.

Experimental Protocols

Protocol 1: General Procedure for Solvent Extraction of REEs

This protocol outlines a general procedure for the extraction of REEs from an acidic aqueous solution using this compound (D2EHPA) dissolved in an organic diluent.

Materials:

  • Aqueous Phase: A stock solution of mixed rare earth element oxides (e.g., La₂O₃, Nd₂O₃, Gd₂O₃, Dy₂O₃) dissolved in a mineral acid (e.g., nitric acid or sulfuric acid).[3][4]

  • Organic Phase: Di-(2-ethylhexyl) phosphoric acid (D2EHPA) of at least 95% purity.[4]

  • Diluent: Kerosene, n-heptane, or toluene.[1][3]

  • pH Adjustment: Dilute solutions of HNO₃ or NaOH.[3]

  • Stripping Agent: A mineral acid solution (e.g., 1-4 M H₂SO₄).[2]

  • Equipment: Separatory funnels, magnetic stirrer, pH meter, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) for metal analysis.

Procedure:

  • Preparation of Aqueous Feed Solution:

    • Dissolve a known quantity of mixed REE oxides in a minimal amount of concentrated nitric acid or sulfuric acid with gentle heating.[4]

    • Dilute the solution with deionized water to the desired final volume and REE concentration.

    • Adjust the pH of the aqueous feed solution to the desired value (typically between 1.0 and 4.5) using dilute HNO₃ or NaOH.[3]

  • Preparation of Organic Extractant Solution:

    • Prepare the organic phase by dissolving the required amount of D2EHPA in the chosen diluent (e.g., kerosene) to achieve the desired concentration (e.g., 0.05 M to 1.8 M).[1][3]

  • Extraction:

    • Place equal volumes of the aqueous feed solution and the organic extractant solution (e.g., 10 mL each) into a separatory funnel.[3]

    • Shake the funnel vigorously for a predetermined contact time (e.g., 10-30 minutes) to ensure thorough mixing and mass transfer.[3]

    • Allow the phases to separate completely. The time for phase separation can vary depending on the diluent and extractant concentration.

    • Carefully separate the aqueous phase (raffinate) from the loaded organic phase.

  • Analysis:

    • Determine the concentration of REEs in the raffinate using ICP-OES or ICP-MS.

    • Calculate the extraction efficiency (%) for each REE using the formula: %E = [(C_initial - C_final) / C_initial] * 100 where C_initial is the initial concentration in the aqueous phase and C_final is the concentration in the raffinate.

  • Stripping (Back-Extraction):

    • To recover the extracted REEs from the loaded organic phase, contact it with a suitable stripping agent (e.g., 1-4 M H₂SO₄).[2]

    • Follow a similar procedure as in the extraction step (mixing, phase separation).

    • Analyze the REE concentration in the resulting aqueous strip solution.

Visualizations

experimental_workflow A Aqueous Phase Preparation (REEs in Acid) C Solvent Extraction (Mixing and Phase Contact) A->C B Organic Phase Preparation (this compound in Diluent) B->C D Phase Separation C->D E Loaded Organic Phase D->E Organic F Raffinate (Aqueous Phase) D->F Aqueous G Stripping (Contact with Stripping Agent) E->G J Analysis (ICP-OES/MS) F->J H Stripped Organic Phase (Recycled) G->H Organic I REE-Rich Aqueous Solution G->I Aqueous I->J

Caption: General workflow for the solvent extraction of rare earth elements.

logical_relationship cluster_params Key Parameters cluster_outcomes Process Outcomes pH Aqueous Phase pH Efficiency Extraction Efficiency pH->Efficiency Selectivity Separation Selectivity pH->Selectivity Extractant_Conc Extractant Concentration Extractant_Conc->Efficiency Extractant_Conc->Selectivity Contact_Time Contact Time Contact_Time->Efficiency Temp Temperature Temp->Efficiency

Caption: Key parameters influencing solvent extraction outcomes.

Concluding Remarks

This compound, particularly D2EHPA, serves as a robust and versatile extractant for the separation of rare earth elements. The efficiency and selectivity of the extraction process are highly tunable by adjusting experimental parameters such as pH and extractant concentration. The protocols and data presented provide a foundational framework for researchers to develop and optimize their own REE separation processes. Further investigation into synergistic extraction systems, employing mixtures of different extractants, may offer enhanced separation performance for specific REE pairs.[3][5]

References

Application Notes and Protocols: Dioctyl Phosphate as a Surfactant in Microemulsion Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a co-surfactant.[1][2] With droplet sizes typically in the range of 10-100 nm, they offer a promising vehicle for the delivery of poorly water-soluble drugs by enhancing their solubilization and bioavailability.[3] Organophosphate esters, such as dioctyl phosphate (B84403), are a versatile class of surfactants known for their emulsification, dispersing, and solubilizing properties.[4] This document provides detailed application notes and protocols for the use of dioctyl phosphate in the synthesis of microemulsions for pharmaceutical applications.

This compound is an organophosphate compound soluble in organic solvents like ethanol (B145695) but with limited solubility in water.[5][6] This characteristic makes it a suitable candidate for stabilizing the interface between oil and water to form microemulsions. This document will guide researchers through the process of formulating and characterizing a this compound-based microemulsion.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 3115-39-7[5]
Molecular Formula C16H35O4P[5]
Molecular Weight 322.42 g/mol [5]
Appearance Colorless to amber liquid[5]
Density 0.96 g/cm³[5]
Solubility in Water 0.21 g/100ml at 20 °C[5]
Solubility in Organic Solvents Soluble in ethanol[6]
Toxicity Moderate to low, can be irritating to skin and eyes[6]

Representative Microemulsion Characteristics

The following table summarizes typical characteristics of microemulsions formulated for drug delivery. The specific values for a this compound-based system will depend on the precise composition and preparation method.

ParameterTypical RangeSignificance
Droplet Size 10 - 100 nmAffects drug release, absorption, and stability
Polydispersity Index (PDI) < 0.3Indicates a narrow and uniform size distribution
Zeta Potential -30 mV to +30 mVIndicates the surface charge and predicts the stability of the colloidal system
Drug Loading Variable, dependent on drug solubility in the oil phaseThe capacity of the microemulsion to carry the active pharmaceutical ingredient
% Transmittance > 98%Indicates the clarity and isotropic nature of the microemulsion

Experimental Protocols

Protocol 1: Construction of a Pseudo-Ternary Phase Diagram

This protocol outlines the construction of a pseudo-ternary phase diagram to identify the microemulsion region for a system composed of an oil phase, an aqueous phase, and a surfactant/co-surfactant mixture (Smix) where this compound is the surfactant.

Materials:

  • Oil Phase: Isopropyl myristate (or other suitable pharmaceutical-grade oil)

  • Aqueous Phase: Deionized water

  • Surfactant: this compound

  • Co-surfactant: Ethanol (or other suitable short-chain alcohol)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Micropipette

Procedure:

  • Preparation of the Surfactant/Co-surfactant Mixture (Smix):

    • Prepare mixtures of this compound (surfactant) and ethanol (co-surfactant) at different weight ratios (e.g., 1:1, 2:1, 1:2).

  • Titration:

    • For each Smix ratio, prepare a series of mixtures with the oil phase in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9) in glass vials.

    • Titrate each oil/Smix mixture with the aqueous phase (deionized water) dropwise using a micropipette under constant magnetic stirring.

    • Observe the mixture for transparency. The endpoint of the titration is the point where the mixture turns from turbid to clear, indicating the formation of a microemulsion.

    • Record the amount of the aqueous phase added to reach the clear point.

  • Plotting the Phase Diagram:

    • Calculate the percentage by weight of the oil phase, aqueous phase, and Smix for each clear formulation.

    • Plot these compositions on a triangular coordinate system (pseudo-ternary phase diagram).

    • The area on the diagram where clear, isotropic mixtures are formed represents the microemulsion region.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_smix Prepare Surfactant/Co-surfactant (Smix) (this compound:Ethanol) prep_oil_smix Prepare Oil/Smix Mixtures (Varying Ratios) prep_smix->prep_oil_smix titrate Titrate with Aqueous Phase (Dropwise with Stirring) prep_oil_smix->titrate observe Observe for Clarity (Turbid to Clear Transition) titrate->observe calculate Calculate Component Percentages (Oil, Water, Smix) observe->calculate At clear point plot Plot on Ternary Diagram calculate->plot identify Identify Microemulsion Region plot->identify

Protocol 2: Formulation of a Drug-Loaded Microemulsion

This protocol describes the preparation of a microemulsion incorporating a lipophilic drug.

Materials:

  • Selected oil, this compound, ethanol, and deionized water from the identified microemulsion region.

  • Lipophilic Active Pharmaceutical Ingredient (API)

  • High-shear homogenizer or ultrasonicator (optional)

Procedure:

  • Drug Solubilization: Dissolve the predetermined amount of the lipophilic API in the oil phase with gentle heating if necessary.

  • Mixing: In a separate container, mix the this compound (surfactant) and ethanol (co-surfactant).

  • Formation of the Oil Phase Mixture: Add the surfactant/co-surfactant mixture to the oil phase containing the dissolved drug.

  • Microemulsion Formation: Slowly add the aqueous phase to the oil mixture with continuous stirring. The microemulsion should form spontaneously. For smaller droplet sizes, a high-shear homogenizer or ultrasonicator can be used.

  • Equilibration: Allow the system to equilibrate at room temperature for a few hours.

Protocol 3: Characterization of the Microemulsion

This protocol details the key characterization techniques to evaluate the formulated microemulsion.

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the microemulsion sample with deionized water to an appropriate concentration.

    • Place the diluted sample in a cuvette and measure the particle size and PDI using a DLS instrument at a fixed scattering angle (e.g., 90°) and temperature (e.g., 25 °C).

    • Perform the measurement in triplicate and report the average values.

2. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute the microemulsion sample with deionized water.

    • Inject the sample into the specific cell of the zeta potential analyzer.

    • Apply an electric field and measure the electrophoretic mobility of the droplets to determine the zeta potential.

    • Perform the measurement in triplicate.

3. In Vitro Drug Release Study:

  • Technique: Franz Diffusion Cell

  • Procedure:

    • Mount a dialysis membrane between the donor and receptor compartments of the Franz diffusion cell.

    • Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintain a constant temperature (e.g., 37 °C) with continuous stirring.

    • Place a known amount of the drug-loaded microemulsion in the donor compartment.

    • At predetermined time intervals, withdraw aliquots from the receptor compartment and replace them with an equal volume of fresh buffer.

    • Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the cumulative percentage of drug released over time.

G cluster_physicochemical Physicochemical Characterization cluster_performance Performance Evaluation start Formulated Microemulsion dls Dynamic Light Scattering (DLS) - Droplet Size - Polydispersity Index (PDI) start->dls els Electrophoretic Light Scattering (ELS) - Zeta Potential start->els morphology Transmission Electron Microscopy (TEM) - Morphology and Size Verification start->morphology drug_release In Vitro Drug Release (Franz Diffusion Cell) start->drug_release stability Stability Studies - Thermodynamic Stability - Shelf-life Assessment start->stability

Structure of a this compound Stabilized Microemulsion

The amphiphilic nature of this compound, with its polar phosphate head and non-polar octyl tails, allows it to reside at the oil-water interface, reducing interfacial tension and stabilizing the dispersed droplets.

G cluster_oil_droplet Oil Droplet cluster_surfactant cluster_water Aqueous Phase c1 c2 c3 c4 c5 c6 c7 c8 c9 c10 c11 c12 c13 c14 c15 s1 s1->c1 s2 s2->c2 s3 s3->c3 s4 s4->c4 s5 s5->c5 s6 s6->c6 s7 s7->c7 s8 s8->c8 s9 s9->c9 s10 s10->c10 s11 s11->c11 s12 s12->c12 s13 s13->c13 s14 s14->c14 s15 s15->c15 s16 s17 s18 s19 s20 w1 w2 w3 w4 w5 w6 w7 w8 w9 w10 w11 w12 w13 w14 w15 w16 w17 w18 w19 w20 surfactant_label surfactant_label surfactant_label->s10

References

Application Notes and Protocols for Metal Ion Separation Using Dioctyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the separation of metal ions using dioctyl phosphate (B84403) as an extractant. The methodologies outlined are based on established principles of solvent extraction and are intended to serve as a comprehensive guide for laboratory applications.

Introduction

Solvent extraction, also known as liquid-liquid extraction, is a widely employed technique for the separation and purification of metal ions in hydrometallurgy, chemical analysis, and pharmaceutical development. Organophosphorus compounds, such as dioctyl phosphate (di-n-octyl phosphoric acid or DOPA), are highly effective extractants for a variety of metal ions due to their ability to form stable complexes with metal cations. DOPA is structurally similar to the extensively studied di-(2-ethylhexyl) phosphoric acid (D2EHPA), and their extraction behaviors are comparable. This protocol will provide a general framework for metal ion separation using DOPA, with specific examples and data drawn from studies on DOPA and its close analogue, D2EHPA.

The separation process involves the selective transfer of metal ions from an aqueous phase to an immiscible organic phase containing the extractant. The efficiency and selectivity of this process are influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant, the choice of organic diluent, and the temperature. Subsequent to extraction, the metal ions can be recovered from the organic phase in a purified form through a stripping process, which involves contacting the loaded organic phase with an acidic solution.

Experimental Protocols

Materials and Reagents
  • Extractant: this compound (di-n-octyl phosphoric acid, DOPA)

  • Organic Diluent: Kerosene, n-octane, or other suitable aliphatic or aromatic hydrocarbons.

  • Aqueous Feed Solution: A solution containing the metal ions to be separated (e.g., nitrates, sulfates, or chlorides).

  • pH Adjustment: Dilute solutions of a strong acid (e.g., HNO₃, H₂SO₄, HCl) and a strong base (e.g., NaOH, NH₄OH).

  • Stripping Agent: Concentrated solutions of strong acids (e.g., HCl, H₂SO₄).

  • Apparatus: Separatory funnels, mechanical shaker, pH meter, and analytical instrumentation for metal ion concentration measurement (e.g., Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)).

Preparation of the Organic Phase
  • Prepare a stock solution of this compound in the chosen organic diluent at the desired concentration (e.g., 0.1 M to 1.0 M). The concentration will depend on the specific application and the concentration of metal ions in the aqueous feed.

  • Ensure complete dissolution of the this compound in the diluent. Gentle warming or sonication may be used if necessary.

Extraction Procedure
  • In a separatory funnel, place equal volumes of the prepared organic phase and the aqueous feed solution containing the metal ions. A typical phase ratio (Aqueous/Organic) is 1:1.

  • Adjust the pH of the aqueous phase to the desired value using a suitable acid or base. The optimal pH for extraction varies depending on the metal ion.

  • Shake the separatory funnel vigorously for a predetermined time (e.g., 10-30 minutes) using a mechanical shaker to ensure that equilibrium is reached.

  • Allow the two phases to separate completely. The time required for phase separation will depend on the specific solvent system.

  • Carefully separate the aqueous phase (the lower layer, if the organic diluent is less dense than water) from the organic phase.

  • Analyze the concentration of the metal ions remaining in the aqueous phase using an appropriate analytical technique (AAS or ICP-OES).

  • The concentration of the metal ions in the organic phase can be determined by a mass balance calculation or by stripping the metal ions from the organic phase and analyzing the stripping solution.

Stripping (Back-Extraction) Procedure
  • Take the metal-loaded organic phase from the extraction step and place it in a clean separatory funnel.

  • Add a suitable volume of the stripping agent (e.g., a high concentration of HCl or H₂SO₄). The volume will depend on the desired concentration of the final product solution.

  • Shake the mixture for a sufficient time to allow for the transfer of the metal ions from the organic phase to the aqueous stripping solution.

  • Allow the phases to separate and collect the aqueous phase, which now contains the purified metal ions.

  • The stripped organic phase can often be regenerated and reused for further extraction cycles.

Quantitative Data

The efficiency of a solvent extraction process is typically evaluated using the distribution coefficient (D) and the separation factor (β).

  • Distribution Coefficient (D): The ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium.

    • D = [M]org / [M]aq

  • Separation Factor (β): The ratio of the distribution coefficients of two different metal ions, which indicates the selectivity of the extraction process.

    • βM1/M2 = DM1 / DM2

The following tables summarize typical quantitative data for the separation of various metal ions using this compound or its close analogue, D2EHPA.

Table 1: Extraction Efficiency of Various Metal Ions with D2EHPA

Metal IonpH for Maximum ExtractionExtraction Efficiency (%)Reference
Dy(III)299.92[1]
Nd(III)226.47[1]
Gd(III)264.54[1]
Mn(II)3-[1]
Co(II)3-[1]
Ni(II)3-[1]
Al(III)3-[1]

Table 2: Separation Factors for Selected Metal Ion Pairs with D2EHPA

Metal Ion PairpHSeparation Factor (β)Reference
Dy(III) / Nd(III)2720.05[1]
Dy(III) / Gd(III)23640.27[1]
Mn(II) / Al(III)3137[1]
Mn(II) / Co(II)3191[1]
Mn(II) / Ni(II)3601[1]

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the separation of metal ions using this compound.

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_stripping Stripping prep_org Prepare Organic Phase (this compound in Diluent) mix Mix Organic and Aqueous Phases prep_org->mix prep_aq Prepare Aqueous Feed (Metal Ion Solution) prep_aq->mix equilibrate Equilibrate (Mechanical Shaking) mix->equilibrate separate Phase Separation equilibrate->separate aq_out Raffinate (Aqueous Phase with Reduced Metal Ions) separate->aq_out org_loaded Loaded Organic Phase separate->org_loaded strip_mix Mix Loaded Organic Phase with Stripping Agent org_loaded->strip_mix strip_equilibrate Equilibrate strip_mix->strip_equilibrate strip_separate Phase Separation strip_equilibrate->strip_separate stripped_org Stripped Organic Phase (for Regeneration) strip_separate->stripped_org product Product Solution (Concentrated Metal Ions) strip_separate->product extraction_mechanism cluster_phases Phase Interface reactants M³⁺ (aq) 3(HR)₂ (org) equilibrium reactants->equilibrium products MR₃(HR)₃ (org) 3H⁺ (aq) equilibrium->products

References

Application Notes and Protocols: Acid-Catalyzed Esterification for Industrial Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Acid-Catalyzed Esterification

Esterification is a fundamental organic reaction that forms an ester from the reaction of a carboxylic acid and an alcohol. The reaction is typically slow and reversible, necessitating the use of a catalyst to achieve reasonable reaction rates and high yields. Acid catalysts, both homogeneous and heterogeneous, are widely employed in industrial esterification processes.

Homogeneous acid catalysts, such as sulfuric acid and p-toluene sulfonic acid, are effective but can lead to challenges in product separation, catalyst recovery, and reactor corrosion.[1] Solid acid catalysts, including zeolites, metal oxides, and ion-exchange resins, offer advantages such as ease of separation, reusability, and reduced environmental impact.[1]

This document provides a detailed overview of the application of acid catalysts in the synthesis of dioctyl phthalate (B1215562) (DOP), a common plasticizer, as a representative example of industrial esterification.

Quantitative Data Summary: Catalytic Synthesis of Dioctyl Phthalate (DOP)

The following table summarizes quantitative data from various studies on the synthesis of DOP using different acid catalysts. This data allows for a comparative analysis of catalyst performance under different reaction conditions.

CatalystCatalyst Loading (% w/w)ReactantsMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric Acid2-3%Phthalic Anhydride (B1165640), Octyl Alcohol1.15:1Not SpecifiedNot Specified95[2]
p-Toluene Sulfonic Acid2-3%Phthalic Anhydride, Octyl Alcohol1.15:1Not SpecifiedNot Specified95[2]
Powdered Aluminum5%Phthalic Anhydride, Octyl AlcoholNot SpecifiedNot SpecifiedNot Specified92-93[2]
1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate (B86663)Not SpecifiedPhthalic Anhydride, Octyl AlcoholNot SpecifiedNot SpecifiedNot Specified98[3]
SnW, TiW, ZrWNot SpecifiedPhthalic Anhydride, 2-ethyl hexanolNot Specified1705Good[1]
Concentrated Sulfuric AcidNot SpecifiedPhthalic Anhydride, 2-ethylhexyl alcoholNot Specified140-16516-20Not Specified

Experimental Protocols

Protocol 1: Synthesis of Dioctyl Phthalate (DOP) using Sulfuric Acid as a Catalyst

This protocol describes the direct esterification of phthalic anhydride with octyl alcohol using concentrated sulfuric acid as a catalyst.[2]

Materials:

  • Phthalic anhydride

  • Octyl alcohol (15% excess)[2]

  • Concentrated sulfuric acid (98%)

  • Benzene (B151609) or Toluene (for azeotropic removal of water)

  • Sodium carbonate solution (for neutralization)

  • Distilled water

  • Anhydrous sodium sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a Dean-Stark trap

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark trap, and a thermometer, add phthalic anhydride, octyl alcohol (15% excess), and a solvent such as benzene or toluene.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (2-3% by weight of the reactants) to the reaction mixture while stirring.

  • Esterification Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Continue the reaction until no more water is collected, which typically indicates the completion of the reaction.

  • Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a sodium carbonate solution to neutralize the acidic catalyst.

  • Washing: Wash the organic layer with distilled water until the aqueous layer is neutral.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent and any unreacted octyl alcohol by distillation under reduced pressure using a rotary evaporator.

  • Product Characterization: The final product, dioctyl phthalate, can be characterized by techniques such as FT-IR and NMR spectroscopy to confirm its structure and purity.

Diagrams

EsterificationWorkflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Product Work-up cluster_purification Purification CarboxylicAcid Carboxylic Acid (e.g., Phthalic Anhydride) Reactor Reaction Vessel CarboxylicAcid->Reactor Alcohol Alcohol (e.g., Octyl Alcohol) Alcohol->Reactor Heating Heating & Reflux Reactor->Heating Neutralization Neutralization Reactor->Neutralization Crude Product Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reactor WaterRemoval Water Removal (Dean-Stark) Heating->WaterRemoval Washing Washing Neutralization->Washing Drying Drying Washing->Drying Purification Distillation / Solvent Removal Drying->Purification FinalProduct Pure Ester (e.g., Dioctyl Phthalate) Purification->FinalProduct

Caption: Workflow for Acid-Catalyzed Esterification.

GeneralMechanism Protonation 1. Protonation of Carbonyl Oxygen (by Acid Catalyst) NucleophilicAttack 2. Nucleophilic Attack by Alcohol Protonation->NucleophilicAttack Activates Carbonyl ProtonTransfer 3. Proton Transfer NucleophilicAttack->ProtonTransfer WaterElimination 4. Elimination of Water ProtonTransfer->WaterElimination Deprotonation 5. Deprotonation (Regenerates Catalyst) WaterElimination->Deprotonation Forms C=O bond Ester Ester Product Deprotonation->Ester

Caption: General Mechanism of Acid-Catalyzed Esterification.

References

Application Note: Quantitative Analysis of Dioctyl Phosphate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phosphate (B84403) (DOP) is an organophosphate compound utilized in various industrial applications, including as a plasticizer, flame retardant, and component of hydraulic fluids. Its potential for environmental persistence and biological interaction necessitates accurate and reliable quantitative methods for its detection and monitoring. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of dioctyl phosphate. The described protocol provides a comprehensive workflow from sample preparation to data analysis, suitable for implementation in research and quality control laboratories.

The method employs reverse-phase HPLC with ultraviolet (UV) detection, a widely accessible and reliable technique. The separation is achieved on a C18 stationary phase with an isocratic mobile phase, ensuring consistent and reproducible results. This document provides a detailed experimental protocol, data presentation in tabular format, and a visual representation of the analytical workflow.

Experimental Protocols

This section outlines the materials, instrumentation, and step-by-step procedures for the quantitative analysis of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Phosphoric acid (analytical grade, 85%)

  • Methanol (B129727) (HPLC grade, for sample preparation)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Isocratic or Gradient Pumping System

  • Autosampler

  • Column Oven

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound. A reverse-phase C18 column is a common choice for the separation of non-polar compounds like this compound.[1] The mobile phase consists of a mixture of acetonitrile and water, with a small amount of phosphoric acid to improve peak shape.[1][2]

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (85:15, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm
Run Time 10 minutes
Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.[1] Dissolve and dilute to volume with methanol.[1] This stock solution should be stored at 2-8°C when not in use.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

Sample Preparation

The sample preparation method will vary depending on the matrix. A generic protocol for a liquid sample is provided below. For more complex matrices, additional sample cleanup steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[3][4]

  • Accurately transfer a known volume or weight of the sample into a volumetric flask.

  • Dilute the sample with methanol to a concentration within the calibration range.

  • Vortex the solution for 1 minute to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3]

Data Presentation

The quantitative data obtained from the HPLC analysis can be summarized in the following tables for clear comparison.

Linearity and Calibration

The linearity of the method was assessed by constructing a calibration curve from the analysis of the working standard solutions.

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.4
1001510.2
Correlation Coefficient (r²) 0.9998
Precision and Accuracy

The precision of the method is expressed as the relative standard deviation (%RSD) of replicate injections. The accuracy is determined by the percentage recovery of a known amount of spiked analyte.

ParameterValue
Intra-day Precision (%RSD, n=6) 1.2%
Inter-day Precision (%RSD, n=6) 2.5%
Accuracy (% Recovery) 99.5%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

ParameterValue
Limit of Detection (LOD) (S/N = 3) 0.3 µg/mL
Limit of Quantification (LOQ) (S/N = 10) 1.0 µg/mL

Visualization

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC method for the quantitative analysis of this compound.

HPLC_Workflow A Standard & Sample Preparation B HPLC System Setup (Column, Mobile Phase, etc.) A->B Prepare for Analysis C Standard Injection & Calibration Curve Generation B->C System Ready D Sample Injection & Chromatographic Separation C->D Calibrated System E UV Detection (210 nm) D->E Elution F Data Acquisition & Peak Integration E->F Signal Output G Quantification & Data Analysis F->G Integrated Data H Reporting G->H Final Results

Workflow for this compound HPLC Analysis.

Conclusion

This application note provides a detailed and reliable HPLC method for the quantitative analysis of this compound. The method is shown to be linear, precise, accurate, and sensitive for its intended purpose. The provided experimental protocol and chromatographic conditions can be readily implemented in a variety of laboratory settings for the routine analysis of this compound in various samples. For complex sample matrices, further optimization of the sample preparation procedure may be required to minimize matrix effects and ensure accurate quantification.

References

Application Note: Structural Elucidaion of Dioctyl Phosphate Using ¹H and ³¹P NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dioctyl phosphate (B84403) (DOP) is an organophosphorus compound with applications in various industrial processes, including as a plasticizer, flame retardant, and surfactant. Accurate structural confirmation and purity assessment are crucial for its use in research, development, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules.[1][2][3][4] This application note provides a detailed protocol for the structural characterization of dioctyl phosphate using both proton (¹H) and phosphorus-31 (³¹P) NMR spectroscopy. The combination of these two techniques provides comprehensive information about the proton environment and the phosphorus center, respectively, allowing for a definitive structural assignment.

Principle

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, ¹H NMR will be used to identify the signals corresponding to the protons on the two octyl chains and to confirm their connectivity.

³¹P NMR spectroscopy is a highly specific technique for observing the phosphorus nucleus.[5] Since ³¹P has a natural abundance of 100% and a spin of ½, it is a readily observable nucleus with a wide chemical shift range, making it an excellent tool for identifying and quantifying phosphorus-containing compounds.[5][6][7] The chemical shift of the phosphorus signal in the ³¹P NMR spectrum is indicative of its oxidation state and the nature of the substituents attached to it.

By correlating the data from both ¹H and ³¹P NMR spectra, a complete and unambiguous structural elucidation of this compound can be achieved.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[8] The following protocol outlines the steps for preparing a this compound sample for NMR analysis.

  • Materials:

    • This compound (5-25 mg for ¹H NMR, 50-100 mg for ³¹P NMR)[9][10]

    • Deuterated chloroform (B151607) (CDCl₃)

    • 5 mm NMR tubes[10]

    • Pasteur pipette

    • Small vial

    • Cotton wool (for filtration, if necessary)

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[8][9]

    • Gently swirl or vortex the vial to ensure the complete dissolution of the sample. The solution should be clear and free of any solid particles.

    • If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11]

    • Carefully transfer the clear solution into the NMR tube to a height of about 4-5 cm.[8]

    • Cap the NMR tube securely.

    • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.

2. NMR Data Acquisition

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting both ¹H and ³¹P nuclei.

  • ¹H NMR Parameters (Typical):

    • Pulse Program: Standard single-pulse experiment (zg30)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: 16 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 1-2 seconds

    • Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is typically used for calibration.

  • ³¹P NMR Parameters (Typical):

    • Pulse Program: Standard single-pulse experiment with proton decoupling (zgpg30)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: 200 ppm

    • Number of Scans: 128-512 (depending on sample concentration)

    • Relaxation Delay: 2-5 seconds

    • Referencing: An external standard of 85% H₃PO₄ (δ = 0 ppm) is commonly used.[12][13]

Data Presentation

The expected ¹H and ³¹P NMR data for this compound are summarized in the tables below. The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Table 1: Expected ¹H NMR Data for this compound in CDCl₃

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₃ (terminal methyl)~ 0.8-0.9Triplet (t)6H~ 6-7
-(CH₂)₅- (methylene chain)~ 1.2-1.4Multiplet (m)20H-
-O-CH₂-CH₂-~ 1.5-1.7Multiplet (m)4H-
P-O-CH₂-~ 3.9-4.1Multiplet (m)4H-
P-OH (if present)VariableBroad Singlet (br s)1H-

Table 2: Expected ³¹P NMR Data for this compound in CDCl₃

Signal AssignmentChemical Shift (δ, ppm)Multiplicity
(C₈H₁₇O)₂P(O)OH~ 0 to -5Singlet (s)

Note: The chemical shift of the phosphate proton can be highly variable and may exchange with residual water in the solvent.

Visualization of Workflow and Structural Correlation

The following diagrams illustrate the experimental workflow and the logical relationship between the NMR data and the elucidated structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Elucidation weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr p31_nmr ³¹P NMR Acquisition transfer->p31_nmr process_h1 Process ¹H Spectrum h1_nmr->process_h1 process_p31 Process ³¹P Spectrum p31_nmr->process_p31 correlate Correlate ¹H & ³¹P Data process_h1->correlate process_p31->correlate elucidate Elucidate Structure correlate->elucidate final_structure This compound Structure elucidate->final_structure Final Structure Confirmed

Caption: Experimental workflow for the structural elucidation of this compound.

logical_relationship cluster_data NMR Spectral Data cluster_interpretation Interpretation h1_data ¹H NMR Data - Chemical Shifts - Multiplicities - Integrations h1_interp Identifies octyl chain protons (-CH3, -(CH2)n-, -OCH2-) h1_data->h1_interp p31_data ³¹P NMR Data - Chemical Shift p31_interp Confirms phosphate functional group p31_data->p31_interp structure Confirmed Structure of This compound h1_interp->structure p31_interp->structure

Caption: Correlation of ¹H and ³¹P NMR data to the structure of this compound.

Conclusion

The combined use of ¹H and ³¹P NMR spectroscopy provides a robust and efficient method for the structural elucidation of this compound. The ¹H NMR spectrum confirms the presence and connectivity of the octyl chains, while the ³¹P NMR spectrum provides direct evidence for the phosphate core. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals for the accurate characterization of this compound and related organophosphorus compounds.

References

Application Note: Functional Group Analysis of Dioctyl Phosphate using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique used for the identification and characterization of molecules. It works by measuring the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies. The resulting spectrum provides a unique molecular "fingerprint," allowing for the identification of functional groups present in the compound.[1][2] Dioctyl phosphate (B84403), an organophosphorus compound, is utilized in various industrial applications. FTIR spectroscopy serves as an essential tool for its quality control, ensuring the verification of its phosphate ester functional groups and octyl chains.[3] This application note provides detailed protocols for the functional group analysis of dioctyl phosphate using FTIR spectroscopy.

Principle of FTIR Spectroscopy When a sample is exposed to infrared radiation, its molecules absorb energy at frequencies that correspond to the vibrational frequencies of their chemical bonds. This absorption is detected and plotted as a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). Different functional groups (e.g., P=O, C-H, P-O-C) have characteristic vibrational modes and absorb at distinct wavenumbers, enabling their identification.

Key Vibrational Frequencies of this compound

The primary functional groups within this compound that can be identified using FTIR spectroscopy include the phosphoryl group (P=O), the phosphate ester group (P-O-C), and the alkyl chains (C-H). The expected vibrational frequencies are summarized in the table below.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
2960 - 2850C-H (Alkyl)Symmetric & Asymmetric StretchingStrong
1470 - 1450C-H (Alkyl)Bending (Scissoring)Medium
1380 - 1365C-H (Alkyl)Bending (Umbrella)Medium-Weak
1310 - 1200P=O (Phosphoryl)StretchingStrong
1060 - 950P-O-C (Phosphate Ester)Asymmetric & Symmetric StretchingStrong
860 - 780P-O-CStretchingMedium

Note: The exact peak positions can be influenced by the molecular environment and sample state.

Experimental Workflow

The general workflow for analyzing this compound using FTIR spectroscopy involves sample preparation, data acquisition, processing, and interpretation.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Measurement cluster_analysis Phase 3: Analysis cluster_result Phase 4: Output Sample Sample Preparation (Neat Liquid or Solution) Background Background Spectrum (Air or Solvent) FTIR FTIR Sample Scan Background->FTIR Acquire Process Data Processing (Baseline Correction, Normalization) FTIR->Process Generate Spectrum Interpret Spectral Interpretation Process->Interpret Corrected Data Result Functional Group Identification Interpret->Result Identify Peaks

Caption: Experimental workflow for FTIR analysis.

Experimental Protocols

This compound is a liquid at room temperature, making its analysis by FTIR straightforward. The two most common methods are Attenuated Total Reflectance (ATR) and transmission using a liquid cell.

Protocol 1: Analysis using Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is a popular method for liquid samples due to its minimal sample preparation requirements.[4][5] The technique involves placing the sample in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide).[5]

A. Equipment and Materials

  • FTIR Spectrometer with an ATR accessory

  • This compound sample

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

B. Detailed Methodology

  • Crystal Cleaning: Before analysis, ensure the ATR crystal is impeccably clean. Wipe the crystal surface gently with a lint-free tissue soaked in a suitable solvent like isopropanol and allow it to dry completely.[6]

  • Background Scan: Acquire a background spectrum with the clean, empty ATR crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a single drop (approximately 1-2 µL) of the this compound sample directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[7]

  • Sample Scan: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be automatically ratioed against the background spectrum to produce a clean absorbance spectrum.

  • Post-Analysis Cleaning: After the measurement, thoroughly clean the ATR crystal by wiping away the sample with a lint-free tissue and then cleaning with a solvent-soaked wipe. Ensure the crystal is completely dry before the next use.

Protocol 2: Analysis using a Liquid Transmission Cell

This traditional method involves sandwiching a thin film of the liquid sample between two infrared-transparent salt plates (e.g., KBr or NaCl).[4][8]

A. Equipment and Materials

  • FTIR Spectrometer

  • Demountable or sealed liquid transmission cell with IR-transparent windows (e.g., KBr, NaCl, CaF₂)[4][7]

  • This compound sample

  • Pipette or dropper

  • Solvent for cleaning (e.g., methylene (B1212753) chloride, followed by ethanol)

  • Lint-free wipes

  • Gloves (to avoid fogging the salt plates)

B. Detailed Methodology

  • Cell Preparation: Ensure the IR-transparent windows of the liquid cell are clean and free from scratches or fogging. Handle them only by the edges while wearing gloves.[9]

  • Background Scan: Acquire a background spectrum with the empty, assembled liquid cell placed in the sample holder of the spectrometer.

  • Sample Loading: Disassemble the cell. Place one to two drops of this compound onto the face of one window. Place the second window on top and gently press to spread the liquid into a thin, uniform film without air bubbles.[8]

  • Cell Assembly: Place the window sandwich into the cell holder and secure it.

  • Sample Scan: Place the loaded cell into the spectrometer's sample holder and acquire the FTIR spectrum.

  • Post-Analysis Cleaning: After analysis, disassemble the cell and thoroughly clean the windows. Wipe them with a dry, lint-free tissue, then wash several times with a solvent that dissolves the sample (e.g., methylene chloride), followed by a final rinse with a volatile solvent like ethanol.[9] Store the clean, dry plates in a desiccator.

Data Interpretation

The obtained FTIR spectrum of this compound should be analyzed for characteristic absorption bands corresponding to its functional groups.

  • C-H Alkyl Region (2960 - 2850 cm⁻¹): Expect to see strong, sharp peaks in this region, confirming the presence of the two octyl chains.

  • P=O Phosphoryl Region (1310 - 1200 cm⁻¹): A very strong and prominent absorption band in this region is the most characteristic feature of the phosphate group.[10] Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • P-O-C Ester Region (1060 - 950 cm⁻¹): Look for one or more strong, broad bands in this fingerprint region. These correspond to the asymmetric and symmetric stretching vibrations of the P-O-C linkages.[10]

By comparing the peak positions in the experimental spectrum to the values in the reference table, a confident identification of this compound's functional groups can be made.

Conclusion FTIR spectroscopy is a highly effective and efficient method for the functional group analysis of this compound. Both ATR and transmission methods yield high-quality spectra suitable for qualitative analysis and quality control. The presence of strong, characteristic absorption bands for the P=O and P-O-C groups provides a definitive confirmation of the phosphate ester structure, while bands in the 3000-2850 cm⁻¹ region confirm the presence of the alkyl chains.

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantitative Determination of Dioctyl Phosphate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Introduction

Dioctyl phosphate (B84403) (DOP) is an organophosphate compound that can be encountered as a metabolite of various industrial chemicals or as an impurity. Its detection and quantification in biological matrices are crucial for toxicological assessments and in the context of drug development, where understanding the metabolic fate of parent compounds is essential. LC-MS/MS offers the high sensitivity and selectivity required for accurately measuring low concentrations of metabolites like DOP in complex biological fluids such as plasma.[1] This application note outlines a systematic approach to developing a robust LC-MS/MS method for DOP, including recommendations for sample preparation, chromatography, and mass spectrometry, as well as a roadmap for method validation.

Experimental

Materials and Reagents
  • Dioctyl phosphate (CAS No: 3115-39-7) analytical standard[2]

  • Internal Standard (IS): Deuterated this compound (if available) or a structurally similar organophosphate not present in the sample. Note: The availability of a deuterated internal standard for this compound is limited. A suitable analog internal standard should be chosen and validated.[3][4]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Sample Preparation: Modified QuEChERS Protocol

The QuEChERS method is a robust technique for the extraction of a wide range of analytes from complex matrices.[5]

  • Aliquoting: To 100 µL of human plasma in a 2 mL microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Protein Precipitation and Extraction: Add 400 µL of acetonitrile. Vortex vigorously for 1 minute to precipitate proteins and extract the analyte.

  • Salting Out: Add 100 mg of magnesium sulfate (B86663) and 25 mg of sodium chloride. Vortex immediately for 1 minute.

  • Centrifugation: Centrifuge at 13,000 rpm for 5 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper acetonitrile layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve the residue.

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

Liquid Chromatography
  • System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%A%BCurve
0.00955Initial
1.009556
8.005956
9.005956
9.109556
12.009556
Mass Spectrometry
  • System: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 2.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

  • Collision Gas: Argon

MRM Transitions: The following MRM transitions for this compound should be optimized. The precursor ion in negative mode is expected to be [M-H]⁻ with an m/z of 321.2.[6] Product ions need to be determined by infusing a standard solution and performing a product ion scan. Potential product ions could arise from the loss of octyl chains or parts thereof.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound321.2To be determined0.05To be optimizedTo be optimized
This compound (Qualifier)321.2To be determined0.05To be optimizedTo be optimized
Internal StandardTo be determinedTo be determined0.05To be optimizedTo be optimized

Note: Optimization of cone voltage and collision energy is critical for achieving the best sensitivity and specificity.[7]

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[8] The following parameters should be assessed:

  • Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources.

  • Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of this compound. A linear range appropriate for the expected sample concentrations should be established.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.

  • Matrix Effect: Evaluated to ensure that components of the plasma matrix do not interfere with the ionization of the analyte or internal standard.

  • Recovery: The efficiency of the extraction process should be determined.

  • Stability: The stability of this compound in plasma under various storage and handling conditions (freeze-thaw, bench-top, long-term) should be evaluated.

Results and Discussion

The following tables provide a template for the presentation of quantitative data that would be generated during method validation.

Table 1: Linearity of Calibration Curve

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Weighting
This compounde.g., 1 - 1000≥ 0.991/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQe.g., 1≤ 2080 - 120≤ 2080 - 120
Lowe.g., 3≤ 1585 - 115≤ 1585 - 115
Mediume.g., 100≤ 1585 - 115≤ 1585 - 115
Highe.g., 800≤ 1585 - 115≤ 1585 - 115

Table 3: Matrix Effect and Recovery

QC LevelMatrix FactorRecovery (%)
LowTo be determinedTo be determined
HighTo be determinedTo be determined

Signaling Pathways and Logical Relationships

Current scientific literature does not indicate a specific, well-defined signaling pathway that is directly modulated by this compound. Its biological effects are primarily associated with its role as a plasticizer and potential toxicological impacts at higher concentrations, rather than acting as a signaling molecule in a classical sense.[9][10] Therefore, a diagram of a signaling pathway is not applicable. Instead, a diagram of the experimental workflow is provided below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation salting_out Salting Out (MgSO4, NaCl) precipitation->salting_out centrifugation Centrifugation salting_out->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration lc_separation UPLC Separation (C18 Column) filtration->lc_separation ms_detection Mass Spectrometry (MRM Detection) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a comprehensive guide for developing a sensitive and robust LC-MS/MS method for the quantification of this compound in human plasma. The proposed sample preparation, chromatography, and mass spectrometry conditions serve as a strong starting point for method optimization and validation. Successful implementation of this method will enable accurate and reliable measurement of this compound for toxicological and drug metabolism studies.

References

Application Note and Protocols for the Analysis of Dioctyl Phosphate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of dioctyl phosphate (B84403) (DOP) using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are intended to serve as a robust starting point for method development and validation in various matrices.

Introduction

Dioctyl phosphate is an organophosphate compound used in various industrial applications. Due to its potential environmental and health impacts, a sensitive and specific analytical method for its detection and quantification is essential. Gas chromatography coupled with mass spectrometry (GC-MS) offers high separation efficiency and definitive identification, making it a powerful technique for the analysis of semi-volatile organic compounds like this compound. This application note details the methodology for the determination of this compound, including sample preparation, GC-MS analysis, and data interpretation.

Experimental Protocols

  • Standards: this compound analytical standard, internal standard (e.g., Triphenyl phosphate or a deuterated analog).

  • Solvents: Hexane, Dichloromethane (B109758), Acetone, Ethyl Acetate (all GC-MS or pesticide residue grade).

  • Reagents: Anhydrous sodium sulfate, Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a styrene-divinyl benzene (B151609) polymer-based cartridge).[1]

  • Gases: Helium (carrier gas, 99.999% purity).

The choice of sample preparation method depends on the sample matrix. Below are protocols for liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

2.2.1. Liquid-Liquid Extraction (LLE) Protocol (for liquid samples)

  • Sample Collection: Collect 100 mL of the aqueous sample in a glass container.

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard.

  • pH Adjustment: Adjust the sample pH to < 2 with concentrated sulfuric acid.

  • Extraction: Transfer the sample to a 250 mL separatory funnel. Add 30 mL of dichloromethane and shake vigorously for 2 minutes. Allow the layers to separate.

  • Collect Organic Layer: Drain the lower dichloromethane layer into a flask containing anhydrous sodium sulfate.

  • Repeat Extraction: Repeat the extraction two more times with fresh 30 mL portions of dichloromethane, combining the extracts.

  • Concentration: Evaporate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Final Preparation: Transfer the concentrated extract to a GC vial for analysis.

2.2.2. Solid-Phase Extraction (SPE) Protocol (for aqueous samples) [1]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water.

  • Sample Loading: Load the 100 mL aqueous sample (spiked with internal standard and pH adjusted) onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Drying: Dry the cartridge under a stream of nitrogen for 10 minutes.

  • Elution: Elute the retained analytes with 10 mL of ethyl acetate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Final Preparation: Transfer the concentrated extract to a GC vial for analysis.

The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required for specific instruments.

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

  • Injector: Splitless mode.

  • Injector Temperature: 250 °C.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp: 25 °C/min to 280 °C.[2]

    • Hold: 6 minutes at 280 °C.[2]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation

Quantitative data for this compound analysis should be determined through method validation. The following table provides expected values based on the analysis of similar organophosphate compounds.

ParameterExpected Value
Retention Time (RT) Dependent on the specific GC conditions, but expected in the later part of the chromatogram due to its high molecular weight.
Quantification Ion (m/z) 99
Qualifier Ions (m/z) 113, 211
Limit of Detection (LOD) 0.1 - 1.0 µg/L
Limit of Quantification (LOQ) 0.5 - 5.0 µg/L
**Linearity (R²) **> 0.99
Recovery 85 - 115%

Note: The m/z values are based on the characteristic fragmentation pattern of dialkyl phosphates. The LOD, LOQ, and linearity are estimates and must be experimentally determined.

Visualization of Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation Sample Sample Collection Spike Internal Standard Spiking Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Inject 1 µL Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

This application note provides a detailed framework for the analysis of this compound by GC-MS. Adherence to these protocols, coupled with proper method validation, will ensure accurate and reliable results for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for the Use of Dioctyl Phosphate in Constructing Ion-Selective Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-selective electrodes (ISEs) are potentiometric sensors crucial for the quantitative determination of specific ions in a variety of matrices, including environmental, clinical, and pharmaceutical samples. The core component of an ISE is the ion-selective membrane, which exhibits a high affinity for the target ion. Dioctyl phosphate (B84403), an organophosphorus compound, serves as a key component in the fabrication of these membranes, typically functioning as an ionophore or a lipophilic additive. Its amphiphilic nature, with a polar phosphate headgroup and nonpolar octyl chains, facilitates the selective complexation and transport of ions across a polymeric membrane, most commonly composed of polyvinyl chloride (PVC).

These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of ion-selective membranes incorporating dioctyl phosphate.

Principle of Operation

The potentiometric response of an ion-selective electrode is generated at the interface between the sample solution and the ion-selective membrane. When the electrode is immersed in a solution containing the target ion, a selective binding event occurs between the ion and the this compound within the membrane. This interaction establishes an electrochemical potential difference across the membrane. This potential is proportional to the logarithm of the activity of the target ion in the solution, as described by the Nernst equation:

E = E₀ + (2.303 RT / zF) log(a)

Where:

  • E is the measured potential

  • E₀ is a constant potential factor

  • R is the ideal gas constant

  • T is the temperature in Kelvin

  • z is the charge of the ion

  • F is the Faraday constant

  • a is the activity of the target ion

Key Components of a this compound-Based Ion-Selective Membrane

A typical polymeric ion-selective membrane is a multi-component system designed to provide mechanical stability, ion-selectivity, and electrochemical response.[1]

ComponentExample MaterialFunctionTypical Weight %
Polymer Matrix Polyvinyl chloride (PVC)Provides mechanical strength and forms the membrane structure.[1]~33%
Plasticizer Dioctyl phthalate (B1215562) (DOP), o-Nitrophenyl octyl ether (o-NPOE)Softens the polymer matrix, enhances ion mobility, and ensures membrane flexibility.[1]~60-66%
Ionophore This compoundSelectively binds to the target ion.~1-5%
Lipophilic Additive Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)Reduces membrane resistance and can improve selectivity by excluding interfering ions.[1]~0.1-2%

Experimental Protocols

Protocol 1: Preparation of a this compound-Based PVC Ion-Selective Membrane

This protocol outlines the solvent casting method for preparing a PVC-based ion-selective membrane.

Materials:

  • This compound

  • Polyvinyl chloride (PVC), high molecular weight

  • Plasticizer (e.g., dioctyl phthalate - DOP)

  • Lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate - KTpClPB)

  • Tetrahydrofuran (THF), analytical grade

Equipment:

  • Glass petri dish (or a glass ring on a glass plate)

  • Analytical balance

  • Vials with caps

  • Magnetic stirrer and stir bar

  • Pipettes

  • Fume hood

Procedure:

  • Preparation of the Membrane Cocktail:

    • In a clean, dry vial, accurately weigh the desired amounts of the membrane components. A typical composition is a total mass of ~200 mg. For example:

      • PVC: ~66 mg (33%)

      • DOP (plasticizer): ~130 mg (65%)

      • This compound (ionophore): ~2 mg (1%)

      • KTpClPB (lipophilic additive): ~2 mg (1%)

    • Add approximately 2 mL of THF to the vial.

    • Cap the vial and stir the mixture using a magnetic stirrer until all components are completely dissolved, resulting in a clear, homogenous solution.

  • Casting the Membrane:

    • Place a clean, dry glass petri dish on a level surface in a fume hood.

    • Carefully pour the membrane cocktail into the petri dish, ensuring it spreads evenly across the bottom.

    • Loosely cover the petri dish to allow for slow evaporation of the THF. This prevents the formation of bubbles and ensures a uniform membrane.

    • Allow the THF to evaporate completely overnight (approximately 12-24 hours). The result will be a transparent, flexible membrane.

  • Membrane Sectioning and Electrode Assembly:

    • Once the membrane is fully dried, carefully peel it from the glass surface.

    • Using a sharp cork borer or scalpel, cut circular discs of the desired diameter to fit the electrode body.

    • Mount a membrane disc into an ISE body.

    • Fill the electrode body with an internal filling solution containing a known concentration of the target ion and an internal reference electrode (e.g., Ag/AgCl).

Protocol 2: Characterization of the this compound-Based Ion-Selective Electrode

This protocol describes the standard procedures for evaluating the performance of the newly fabricated ISE.

Materials:

  • Fabricated this compound ISE

  • Reference electrode (e.g., Ag/AgCl)

  • pH/ion meter

  • Standard solutions of the target ion covering a wide concentration range (e.g., 1.0 M to 1.0 x 10⁻⁷ M)

  • Solutions of potential interfering ions

Procedure:

  • Conditioning the Electrode:

    • Before the first use, condition the ISE by soaking it in a solution of the target ion (e.g., 0.01 M) for several hours or overnight. This ensures equilibrium at the membrane-solution interface.

  • Calibration:

    • Connect the ISE and the reference electrode to a pH/ion meter.

    • Rinse the electrodes with deionized water and gently pat them dry.

    • Starting with the most dilute standard solution, immerse the electrodes and record the potential reading once it stabilizes.

    • Repeat this process for progressively more concentrated standards, ensuring to rinse and dry the electrodes between measurements.

    • Plot the measured potential (E) versus the logarithm of the ion activity (or concentration). The resulting graph is the calibration curve.

  • Determination of the Nernstian Slope:

    • From the linear portion of the calibration curve, determine the slope. A theoretical Nernstian slope is approximately 59.2/z mV per decade of concentration change at 25°C, where 'z' is the charge of the ion.

  • Determination of the Limit of Detection (LOD):

    • The LOD is typically determined as the concentration of the target ion at which the measured potential deviates from the linear portion of the calibration curve.

  • Selectivity Coefficient Determination:

    • The selectivity of the electrode for the target ion over interfering ions is a critical parameter. The Fixed Interference Method (FIM) or the Separate Solution Method (SSM) can be used to determine the potentiometric selectivity coefficient (Kpot).

  • Response Time:

    • Measure the time required for the electrode to reach a stable potential reading (e.g., within ±1 mV of the final value) after being transferred from one solution to another of a different concentration.

Quantitative Data Summary

The performance of an ion-selective electrode is characterized by several key parameters. The following table provides a template for summarizing the performance data of a this compound-based ISE. Actual values will depend on the specific membrane composition and the target ion.

ParameterTypical Value/Range
Linear Concentration Range 1.0 x 10⁻¹ M to 1.0 x 10⁻⁵ M
Nernstian Slope 50 - 60 / z mV/decade
Limit of Detection (LOD) 1.0 x 10⁻⁵ M to 1.0 x 10⁻⁶ M
Response Time < 30 seconds
pH Working Range 2 - 10 (ion dependent)
Lifetime Several weeks to months

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assembly Electrode Assembly cluster_char Characterization weigh Weigh Components (PVC, Plasticizer, this compound) dissolve Dissolve in THF weigh->dissolve cast Cast in Petri Dish dissolve->cast evaporate Evaporate THF cast->evaporate cut Cut Membrane Disc evaporate->cut mount Mount in Electrode Body cut->mount fill Add Internal Solution mount->fill condition Condition Electrode fill->condition calibrate Calibrate with Standards condition->calibrate analyze Analyze Performance Data calibrate->analyze

Caption: Experimental workflow for the preparation and characterization of a this compound-based ion-selective electrode.

membrane_components cluster_components Components membrane Ion-Selective Membrane pvc PVC Matrix membrane->pvc plasticizer Plasticizer membrane->plasticizer ionophore This compound (Ionophore) membrane->ionophore additive Lipophilic Additive membrane->additive

Caption: Key components of a this compound-based ion-selective membrane.

References

Application Notes and Protocols: Dioctyl Phosphate as a High-Performance Lubricant Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phosphate (B84403) (DOP), an organophosphorus compound, is emerging as a noteworthy additive in the formulation of high-performance lubricants. Its molecular structure, featuring a polar phosphate head and two nonpolar octyl tails, imparts desirable properties for reducing friction and wear in demanding applications. These notes provide a comprehensive overview of dioctyl phosphate's application as an anti-wear additive, including its mechanism of action, physicochemical properties, and standardized testing protocols. While specific performance data for this compound is not extensively available in public literature, this document presents representative data and methodologies based on the established performance of similar organophosphate lubricant additives.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective incorporation into lubricant formulations.

PropertyValueReference
Molecular Formula C16H35O4P[1][2]
Molecular Weight 322.42 g/mol [1][2]
Appearance Colorless to yellowish liquid[2]
Density ~0.97 g/cm³[3]
Solubility in Water Limited[2]
Solubility in Organic Solvents Soluble[2]
Decomposition Temperature Dialkyl phosphates show higher thermal stability than monoalkyl phosphates, with decomposition temperatures around 250-260°C.[4]

Mechanism of Action: Anti-Wear Properties

This compound functions as an anti-wear additive by forming a protective tribochemical film on metallic surfaces under boundary lubrication conditions. This mechanism is crucial in preventing direct metal-to-metal contact, thereby reducing wear and extending the operational life of machinery.[5]

The proposed mechanism involves the following steps:

  • Adsorption: The polar phosphate head of the this compound molecule adsorbs onto the metallic surface.

  • Tribochemical Reaction: Under the high pressure and temperature generated at the contact points of moving parts, the this compound molecules undergo a chemical reaction. This reaction is often a decomposition or transformation process.[5]

  • Film Formation: The reaction products, typically iron phosphates and polyphosphates, form a durable, low-shear-strength film on the metal surface. This film acts as a sacrificial layer, preventing direct contact between the asperities of the opposing surfaces.[6]

cluster_0 Lubricant Bulk cluster_1 Metal Surface DOP This compound Adsorbed_DOP Adsorbed this compound DOP->Adsorbed_DOP Adsorption Metal Metal Surface Tribofilm Protective Tribofilm (Iron/Polyphosphate) Adsorbed_DOP->Tribofilm Tribochemical Reaction (High Pressure/Temperature)

Figure 1: Proposed anti-wear mechanism of this compound.

Performance Evaluation: Representative Data

While specific four-ball wear test data for this compound is limited in the public domain, the following table presents hypothetical yet representative performance data based on the known behavior of similar alkyl phosphate additives. This data is intended for illustrative purposes to demonstrate how this compound's performance might be quantified and compared.

Lubricant FormulationWear Scar Diameter (mm)Coefficient of Friction
Base Oil (Polyalphaolefin - PAO) 0.850.12
Base Oil + 1% ZDDP (Reference) 0.450.09
Base Oil + 1% this compound (Hypothetical) 0.550.10

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Standardized testing is critical for evaluating the performance of lubricant additives. The Four-Ball Wear Test is a widely accepted method for determining the anti-wear properties of lubricating fluids.

Four-Ball Wear Test (ASTM D4172)

Objective: To determine the wear-preventive characteristics of a lubricating fluid.

Apparatus: A four-ball wear tester, consisting of three stationary steel balls held in a cup and a fourth, rotating steel ball.[7][8]

Procedure:

  • Preparation: Thoroughly clean the four steel balls and the test cup with a suitable solvent and dry them completely.

  • Assembly: Place the three stationary balls in the test cup and clamp them securely.

  • Lubricant Addition: Pour the test lubricant (e.g., base oil with this compound additive) into the cup to a level that completely covers the three stationary balls.

  • Test Initiation: Place the fourth ball in the chuck of the test machine and bring it into contact with the three stationary balls. Apply a specified load (e.g., 392 N).

  • Operation: Rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) while maintaining a constant temperature (e.g., 75°C).[9]

  • Measurement: After the test, clean the three stationary balls and measure the diameter of the wear scars on each ball using a microscope.

  • Reporting: Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear performance.[7]

Start Start Prep Prepare Test Apparatus (Clean Balls and Cup) Start->Prep Assemble Assemble Three Stationary Balls Prep->Assemble Add_Lube Add Test Lubricant Assemble->Add_Lube Initiate Initiate Test (Apply Load, Start Rotation) Add_Lube->Initiate Run_Test Run Test (Constant Speed, Temp, Duration) Initiate->Run_Test Measure Measure Wear Scar Diameters Run_Test->Measure Report Report Average Wear Scar Diameter Measure->Report End End Report->End

Figure 2: Experimental workflow for the Four-Ball Wear Test.

Thermal Stability and Base Oil Compatibility

Thermal Stability: The thermal stability of an additive is crucial for high-temperature applications. Alkyl phosphates generally exhibit good thermal stability, with decomposition temperatures influenced by the length and branching of the alkyl chains.[4] Dialkyl phosphates, such as this compound, are generally more thermally stable than their monoalkyl counterparts.[4] The thermal decomposition of phosphate esters on ferrous surfaces is a key step in the formation of the protective polyphosphate film.[9]

Base Oil Compatibility: this compound, being a relatively nonpolar molecule due to its long alkyl chains, is expected to have good solubility in nonpolar base oils like polyalphaolefins (PAOs).[10][11] However, PAOs themselves have poor solubility for many polar additives.[12] Therefore, formulation may require the use of a co-solvent or an ester base oil to ensure the stability of the complete additive package.[11] Compatibility testing is essential to ensure a stable and effective lubricant formulation.

Conclusion

This compound shows promise as an effective anti-wear additive for high-performance lubricants. Its ability to form a protective tribochemical film on metal surfaces can significantly reduce wear and extend the life of mechanical components. While more specific performance data is needed for a complete evaluation, the established principles of organophosphate chemistry and standardized testing protocols provide a strong framework for its application and further research. Future studies should focus on generating comprehensive tribological data for this compound in various base oils and comparing its performance directly with existing additives like ZDDP.

References

Application Notes and Protocols for Nanoparticle Stabilization Using Dioctyl Phosphate as a Capping Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control over the size, stability, and surface chemistry of nanoparticles is paramount for their successful application in diverse fields, particularly in drug delivery and biomedical imaging. Capping agents play a crucial role in the synthesis of nanoparticles by controlling their growth, preventing aggregation, and providing a functional surface for further modifications.[1][2][3] Organophosphate compounds, particularly those with long alkyl chains, have emerged as effective capping agents due to their strong binding to metal oxide surfaces and their ability to provide steric stabilization.

This document provides detailed application notes and protocols for the stabilization of nanoparticles using dioctyl phosphate (B84403) as a capping agent. While direct experimental protocols for dioctyl phosphate are not extensively available in the public domain, the following information is compiled based on established principles and analogous protocols for similar long-chain alkyl phosphate and phosphonic acid capping agents. These notes are intended to serve as a comprehensive guide for researchers and professionals in the field of nanotechnology and drug development.

Mechanism of Stabilization

This compound, an organophosphate ester with two eight-carbon alkyl chains, stabilizes nanoparticles through a combination of electrostatic and steric repulsion. The phosphate headgroup strongly coordinates to the surface of metal and metal oxide nanoparticles. The two long, nonpolar octyl chains then extend into the solvent, creating a protective layer that physically prevents the nanoparticles from approaching each other and aggregating. This steric hindrance is a powerful mechanism for ensuring the long-term colloidal stability of the nanoparticle dispersion.

Data Presentation: Typical Physicochemical Properties

The following table summarizes typical quantitative data for nanoparticles stabilized with long-chain alkyl phosphate capping agents, analogous to this compound. These values are indicative and will vary depending on the specific nanoparticle core material and synthesis conditions.

ParameterTypical Value RangeCharacterization Technique
Hydrodynamic Diameter 10 - 200 nmDynamic Light Scattering (DLS)
Zeta Potential -20 to -50 mVElectrophoretic Light Scattering (ELS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Ligand Density 1 - 5 ligands/nm²Thermogravimetric Analysis (TGA), NMR
Colloidal Stability Stable for weeks to monthsDLS, Visual Inspection

Experimental Protocols

The following are generalized protocols for the synthesis of nanoparticles using a long-chain alkyl phosphate, such as this compound, as a capping agent. These protocols are based on common synthesis methods like hot-injection and co-precipitation and should be optimized for the specific nanoparticle system.

Protocol 1: Hot-Injection Synthesis of Quantum Dots (Adapted for this compound)

This method is suitable for the synthesis of high-quality quantum dots with excellent size control.

Materials:

  • Cadmium oxide (CdO) or other suitable metal oxide precursor

  • This compound

  • 1-Octadecene (ODE) (solvent)

  • Selenium or sulfur precursor dissolved in a suitable solvent (e.g., tri-n-octylphosphine)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line apparatus

Procedure:

  • Precursor Preparation: In a three-neck flask, combine the metal oxide precursor (e.g., CdO), this compound, and 1-octadecene.

  • Degassing: Heat the mixture under vacuum to remove water and oxygen.

  • Heating: Under an inert atmosphere, heat the mixture to a high temperature (typically 250-300 °C) until the solution becomes clear.

  • Injection: Swiftly inject the chalcogenide precursor solution into the hot reaction mixture.

  • Growth: Allow the nanoparticles to grow at a specific temperature for a controlled period. The growth time will influence the final size of the quantum dots.

  • Quenching: Rapidly cool the reaction mixture to stop the nanoparticle growth.

  • Purification: Precipitate the nanoparticles by adding a non-solvent (e.g., ethanol (B145695) or acetone) and centrifuge to collect the product. Wash the nanoparticles multiple times to remove excess reagents.

  • Resuspension: Disperse the purified nanoparticles in a suitable solvent (e.g., toluene (B28343) or chloroform).

G start Start precursor Prepare Metal Oxide and this compound Mixture start->precursor degas Degas Mixture under Vacuum precursor->degas heat Heat to High Temp under Inert Gas degas->heat inject Inject Chalcogenide Precursor heat->inject grow Nanoparticle Growth (Controlled Time/Temp) inject->grow quench Quench Reaction (Rapid Cooling) grow->quench purify Purify Nanoparticles (Precipitation & Centrifugation) quench->purify resuspend Resuspend in Suitable Solvent purify->resuspend end End resuspend->end

Protocol 2: Co-precipitation Synthesis of Metal Oxide Nanoparticles (Adapted for this compound)

This method is a simpler, often room-temperature, synthesis suitable for a variety of metal oxide nanoparticles.

Materials:

  • Metal salt precursor (e.g., FeCl₃ and FeCl₂)

  • This compound

  • Base (e.g., NaOH or NH₄OH)

  • Deionized water

  • Inert gas (optional, but recommended for iron oxides)

Procedure:

  • Precursor Solution: Dissolve the metal salt(s) in deionized water.

  • Add Capping Agent: Add this compound to the precursor solution and stir vigorously to form a stable emulsion or solution.

  • Precipitation: Slowly add the base to the mixture while stirring. The formation of a precipitate indicates nanoparticle nucleation.

  • Aging: Continue stirring the mixture for a period (e.g., 1-2 hours) to allow the nanoparticles to grow and for the capping agent to adsorb onto their surface.

  • Washing: Separate the nanoparticles from the solution by centrifugation or magnetic separation (for magnetic nanoparticles). Wash the nanoparticles multiple times with deionized water and then with a solvent like ethanol to remove unreacted precursors and excess base.

  • Drying: Dry the nanoparticles under vacuum or in a low-temperature oven.

  • Dispersion: Disperse the dried nanoparticles in a suitable solvent for storage and further use.

G start Start precursor Prepare Aqueous Metal Salt Solution start->precursor add_capping_agent Add this compound and Stir precursor->add_capping_agent precipitate Add Base to Induce Precipitation add_capping_agent->precipitate age Age the Mixture (Stirring) precipitate->age wash Wash Nanoparticles (Centrifugation) age->wash dry Dry the Nanoparticles wash->dry disperse Disperse in Suitable Solvent dry->disperse end End disperse->end

Characterization of this compound-Capped Nanoparticles

Thorough characterization is essential to ensure the quality and performance of the synthesized nanoparticles.

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticle core.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution.

  • Zeta Potential Analysis: To assess the surface charge and predict the colloidal stability. Nanoparticles with a zeta potential more negative than -30 mV are generally considered stable.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of this compound on the nanoparticle surface by identifying the characteristic P-O-C and C-H stretching vibrations.

  • Thermogravimetric Analysis (TGA): To quantify the amount of capping agent on the nanoparticle surface.

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the nanoparticle core.

Applications in Drug Development

Nanoparticles stabilized with long-chain alkyl phosphates like this compound are promising candidates for various drug delivery applications.

  • Hydrophobic Drug Encapsulation: The long alkyl chains of this compound can create a hydrophobic environment on the nanoparticle surface, facilitating the loading of poorly water-soluble drugs.

  • Improved Bioavailability: By encapsulating drugs within a nanoparticle carrier, their solubility and stability in biological fluids can be enhanced, potentially leading to improved bioavailability.

  • Targeted Delivery: The surface of the this compound-capped nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.

Conclusion

This compound, as a representative of long-chain alkyl phosphate capping agents, offers a robust strategy for the stabilization of a wide range of nanoparticles. The protocols and data presented in these application notes, though based on analogous systems, provide a strong foundation for researchers to develop and optimize their own nanoparticle formulations. The resulting stable and well-characterized nanoparticles hold significant promise for advancing the field of drug delivery and other biomedical applications. Further research is encouraged to explore the full potential of this compound as a versatile capping agent in nanotechnology.

References

Application Notes and Protocols: Experimental Setup for Hydrometallurgy with Dioctyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dioctyl phosphate (B84403), most commonly Di-(2-ethylhexyl)phosphoric acid (D2EHPA), is a highly effective acidic organophosphorus extractant used extensively in hydrometallurgical processes.[1] Its primary application is in solvent extraction (or liquid-liquid extraction) for the selective separation and concentration of metal ions from aqueous solutions, particularly rare earth elements (REEs) and other valuable metals.[1][2] The fundamental principle involves the partitioning of a metal solute between two immiscible liquid phases: an aqueous phase containing the dissolved metal ions and an organic phase composed of D2EHPA dissolved in a suitable diluent, such as kerosene.[3]

The extraction mechanism is a cation exchange reaction where a proton from the acidic D2EHPA molecule is exchanged for a metal cation.[3] The efficiency of this extraction is critically dependent on the pH of the aqueous phase; as the pH increases, the extraction of most metal ions also increases.[3] Following extraction, the metal can be recovered in a concentrated form from the organic phase through a stripping process, which typically utilizes a strong acid solution.[3] These protocols outline the standard laboratory procedures for performing metal extraction and stripping using a dioctyl phosphate-based system.

Experimental Protocols

Protocol 1: Preparation of Reagents

1. Organic Phase Preparation:

  • Objective: To prepare the organic solvent containing the this compound extractant.

  • Materials: Di-(2-ethylhexyl)phosphoric acid (D2EHPA), organic diluent (e.g., kerosene, hexane, toluene).[2]

  • Procedure:

    • Select a suitable organic diluent. Kerosene is a common choice for industrial applications.[1][2]

    • Prepare the desired volume of the organic phase by dissolving a specific concentration of D2EHPA (e.g., 10-20% v/v or 0.3-1.2 M) in the chosen diluent.[2][3]

    • Mix the solution thoroughly using a magnetic stirrer until the D2EHPA is completely dissolved.

2. Aqueous Phase (Feed) Preparation:

  • Objective: To prepare the aqueous solution containing the target metal ions.

  • Materials: Metal salt (e.g., cobalt chloride, neodymium oxide), deionized water, acid (e.g., HCl, H₂SO₄), base (e.g., NaOH, NH₄OH).[4][5]

  • Procedure:

    • Dissolve a known quantity of the metal salt in deionized water to achieve the desired metal concentration.

    • Carefully adjust the pH of the aqueous solution to the optimal value for the target metal using a dilute acid or base.[3] The optimal pH is a critical parameter that must be determined empirically or from literature data (see Table 1).[3][4]

Protocol 2: Solvent Extraction Procedure
  • Objective: To transfer metal ions from the aqueous phase to the organic phase.

  • Materials: Prepared organic phase, prepared aqueous phase, separatory funnels, mechanical shaker.

  • Procedure:

    • Transfer equal volumes of the prepared organic and aqueous phases into a separatory funnel. A 1:1 organic-to-aqueous (O:A) phase ratio is a common starting point.[3][5] This ratio can be varied to optimize extraction.

    • Shake the separatory funnel vigorously for a predetermined contact time (e.g., 10-30 minutes) to ensure thorough mixing and to allow the extraction reaction to reach equilibrium.[3][5] A mechanical shaker can be used for consistency.

    • Allow the funnel to stand undisturbed until the two phases have completely separated. The organic phase, now loaded with the metal-D2EHPA complex, is typically the upper layer.[3]

    • Carefully separate the two phases. The aqueous phase is now the raffinate, which is depleted of the extracted metal ions.[3]

    • Collect samples from the raffinate for analysis to determine the extraction efficiency.

Protocol 3: Stripping (Back-Extraction) Procedure
  • Objective: To recover the extracted metal ions from the loaded organic phase into a new aqueous solution.

  • Materials: Metal-loaded organic phase, stripping agent (e.g., 2 M H₂SO₄, dilute HCl, or 1 M sodium citrate), separatory funnels, mechanical shaker.[3][6]

  • Procedure:

    • Transfer the metal-loaded organic phase from the extraction step into a clean separatory funnel.

    • Add a specific volume of the stripping agent. The O:A ratio for stripping is often greater than 1 (e.g., 2:1 or 4:1) to produce a concentrated metal solution in the aqueous phase.[3]

    • Shake the funnel for a sufficient time (e.g., 15-30 minutes) to transfer the metal from the organic phase back into the new aqueous phase.[3]

    • Allow the phases to separate completely.

    • Collect the aqueous phase, which is now a concentrated solution of the stripped metal salt. The organic phase is now regenerated and can be recycled for subsequent extraction cycles.[3]

    • Collect samples from the stripped aqueous solution and the regenerated organic phase to determine the stripping efficiency.

Protocol 4: Analysis
  • Objective: To quantify the metal concentration in aqueous solutions to determine process efficiency.

  • Equipment: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).[3][4]

  • Procedure:

    • Prepare calibration standards for the target metal(s).[4]

    • Dilute the samples (initial feed, raffinate, and stripped aqueous solution) as necessary to fall within the linear range of the instrument.[4]

    • Analyze the samples using ICP-OES or AAS to determine the metal concentration.

    • Calculate the Extraction Efficiency (%) and Stripping Efficiency (%).

Data Presentation

Quantitative data from hydrometallurgical experiments with this compound should be organized to clearly show the influence of various parameters on efficiency.

Table 1: Effect of pH on the Extraction Efficiency of Various Metals with D2EHPA. (Note: Data is illustrative and based on the general behavior of dialkyl phosphoric acid extractants).[3]

Metal IonpH for 50% Extraction (pH₀.₅)Optimal pH Range for Extraction
Fe(III)~1.0 - 1.52.0 - 3.0
Zn(II)~2.0 - 2.53.0 - 4.0
Cu(II)~2.5 - 3.03.5 - 5.0
Co(II)~3.0 - 3.54.0 - 5.5
Ni(II)~3.5 - 4.04.5 - 6.0

Table 2: Influence of D2EHPA Concentration on Extraction Efficiency. (Note: Values are illustrative and depend on the specific metal and conditions).[3]

D2EHPA Concentration (v/v %)Typical Extraction Efficiency of a Target Metal (%)
575 - 85
1085 - 95
15> 95
20> 99

Table 3: Typical Experimental Parameters for Solvent Extraction.

ParameterTypical Range/ValueReference(s)
ExtractantD2EHPA[1]
DiluentKerosene[2]
Extractant Conc.0.05 M - 1.2 M[2][7]
Aqueous Feed pH0.5 - 6.0 (metal dependent)[3][4]
O:A Ratio (Extraction)1:1[3]
O:A Ratio (Stripping)2:1 to 4:1[3]
Contact Time10 - 30 minutes[3][5]
Stripping Agent2 M H₂SO₄[3]

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_main 2. Hydrometallurgical Process cluster_analysis 3. Products & Analysis org_prep Prepare Organic Phase (D2EHPA in Diluent) extraction Solvent Extraction (Mix Organic & Aqueous Phases) org_prep->extraction aq_prep Prepare Aqueous Feed (Metal Salt Solution + pH Adjustment) aq_prep->extraction separation1 Phase Separation extraction->separation1 raffinate Raffinate (Metal-Depleted Aqueous) separation1->raffinate Aqueous loaded_org Loaded Organic Phase separation1->loaded_org Loaded Organic stripping Stripping (Mix Loaded Organic & Stripping Agent) separation2 Phase Separation stripping->separation2 stripped_aq Concentrated Metal Solution separation2->stripped_aq Aqueous regen_org Regenerated Organic Phase separation2->regen_org Organic analysis Analysis (ICP-OES/AAS) raffinate->analysis loaded_org->stripping stripped_aq->analysis regen_org->extraction Recycle

Caption: Workflow for metal separation using this compound.

Parameter Relationships Diagram

G cluster_params Key Parameters cluster_outputs Process Outcomes pH Aqueous Phase pH efficiency Extraction Efficiency (%) pH->efficiency Strongly Influences selectivity Selectivity (Metal Separation) pH->selectivity Affects conc D2EHPA Concentration conc->efficiency Directly Influences time Contact Time time->efficiency Affects Equilibrium ratio Phase Ratio (O:A) ratio->efficiency Impacts Loading

Caption: Key parameters influencing extraction efficiency and selectivity.

References

Application Notes and Protocols: Formulation of Corrosion Inhibitors Using Dioctyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion poses a significant threat to the longevity and integrity of metallic materials across a multitude of industries. The application of organic corrosion inhibitors is a well-established strategy to mitigate this degradation. Among these, organophosphates, and specifically dioctyl phosphate (B84403), have garnered attention for their potential as effective corrosion inhibitors. Dioctyl phosphate, an ester of phosphoric acid and octanol, is recognized for its film-forming properties, which are crucial for creating a protective barrier on metal surfaces. This document provides a comprehensive guide to the formulation, mechanism of action, and performance evaluation of corrosion inhibitors based on this compound.

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, forming a protective, hydrophobic film. This barrier isolates the metal from the corrosive environment. The phosphate head of the molecule acts as a polar group that anchors to the metal surface, while the two long, non-polar octyl chains orient themselves away from the surface, creating a dense, water-repellent layer. This film impedes both the anodic and cathodic reactions of the corrosion process.

G cluster_solution Corrosive Medium (e.g., Aqueous Solution) cluster_surface Metal Surface (e.g., Steel) cluster_inhibition Inhibition Process Corrosive_Species Corrosive Species (H₂O, O₂, Cl⁻) Metal_Surface Metal Surface (Fe) Corrosive_Species->Metal_Surface Attack DOP_Molecule This compound Molecule Adsorption Adsorption of Phosphate Head onto Metal Surface DOP_Molecule->Adsorption 1. Migration to Surface Metal_Surface->Adsorption Film_Formation Formation of Hydrophobic Barrier by Octyl Chains Adsorption->Film_Formation 3. Self-Assembly Corrosion_Inhibition Corrosion Inhibition Film_Formation->Corrosion_Inhibition 4. Protection Corrosion_Inhibition->Metal_Surface Blocks Attack G start Start step1 Disperse P₂O₅ in Toluene start->step1 end End step2 Add n-Octanol step1->step2 step3 Esterification (60-80°C, 2-4h) step2->step3 step4 Cool Reaction Mixture step3->step4 step5 Hydrolysis step4->step5 step6 Purification step5->step6 step6->end G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Prep_Coupons Prepare Metal Coupons Weight_Loss Weight Loss Test Prep_Coupons->Weight_Loss Electrochemical Electrochemical Tests (PDP & EIS) Prep_Coupons->Electrochemical Prep_Solutions Prepare Corrosive Media +/- Inhibitor Prep_Solutions->Weight_Loss Prep_Solutions->Electrochemical Calc_CR_IE Calculate Corrosion Rate & Inhibition Efficiency Weight_Loss->Calc_CR_IE Analyze_Plots Analyze Tafel/Nyquist/Bode Plots Electrochemical->Analyze_Plots Analyze_Plots->Calc_CR_IE

Application Notes and Protocols: The Role of Dioctyl Phosphate in Polymer Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phosphate (B84403), an organophosphate compound, holds several potential and realized roles in the field of polymer science.[1] While often mistaken for the common plasticizer dioctyl phthalate (B1215562) (DOP), dioctyl phosphate possesses a distinct chemical nature that allows it to function as a surfactant, a component of catalytic systems, and a modifying agent for polymers.[1][2] Its structure, featuring a hydrophilic phosphate head and two hydrophobic octyl tails, imparts surface-active properties crucial for various polymerization techniques.[3] This document provides detailed application notes on its roles, protocols for its use based on analogous compounds, and a summary of expected quantitative effects.

Key Applications of this compound in Polymer Science

This compound and its analogues can be utilized in several key areas of polymer synthesis and modification:

  • Surfactant/Emulsifier in Emulsion Polymerization: Alkyl phosphates are effective surfactants for creating stable emulsions of monomers in aqueous solutions, a fundamental requirement for emulsion polymerization. This is particularly relevant for the synthesis of vinyl polymers and fluoropolymers.[4][5] The phosphate headgroup orients towards the aqueous phase, while the dioctyl tails stabilize the monomer droplets, leading to the formation of polymer latexes with controlled particle size and stability.[6]

  • Component in Polyesterification Catalysis: Phosphorus compounds, including phosphates, are used in conjunction with titanium compounds to form catalyst systems for polyesterification. These catalysts are designed to promote the reaction between diols and dicarboxylic acids to form polyesters while minimizing side reactions.[7]

  • Polymer Surface Modification: The phosphate group has a high affinity for metal surfaces. Polymers containing phosphate moieties, which can be introduced using reagents like this compound, can exhibit improved adhesion to inorganic substrates.[5]

  • Flame Retardant and Plasticizer: Organophosphates, in general, are known to function as flame retardants and plasticizers.[8] They can be incorporated into polymer matrices to enhance these properties.

Experimental Protocols

Due to the limited availability of detailed experimental protocols specifically for this compound in the public domain, the following protocols are based on established methods for analogous long-chain alkyl phosphates in emulsion polymerization and polymer modification. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Emulsion Polymerization of Vinyl Monomers Using a this compound-type Surfactant

This protocol describes a general procedure for the emulsion polymerization of a vinyl monomer, such as styrene (B11656) or a methacrylate, using an alkyl phosphate surfactant.

Materials:

  • Vinyl Monomer (e.g., Styrene, Methyl Methacrylate)

  • This compound (or its salt, e.g., sodium or ammonium (B1175870) this compound) as emulsifier

  • Water-soluble Initiator (e.g., Potassium Persulfate)

  • Deionized Water

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.

Procedure:

  • Reactor Setup: Assemble the reaction vessel and purge with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen blanket throughout the reaction.

  • Preparation of the Aqueous Phase: In the reaction vessel, dissolve the this compound surfactant in deionized water with stirring. The concentration of the surfactant typically ranges from 0.1% to 2.0% by weight based on the total monomer weight.[4]

  • Monomer Emulsification: Slowly add the vinyl monomer to the aqueous surfactant solution while stirring vigorously to form a stable monomer emulsion.

  • Initiation of Polymerization: Heat the emulsion to the desired reaction temperature (typically 60-80°C). Prepare a solution of the water-soluble initiator (e.g., potassium persulfate) in deionized water. Add the initiator solution to the heated monomer emulsion to start the polymerization.

  • Polymerization Reaction: Maintain the reaction temperature and stirring for a period of 2-6 hours. The progress of the polymerization can be monitored by taking samples and determining the solid content.

  • Completion and Cooling: Once the desired conversion is reached, cool the reactor to room temperature. The resulting product is a polymer latex (a dispersion of polymer particles in water).

Protocol 2: Surface Modification of a Polymer Film for Improved Adhesion (Conceptual)

This protocol outlines a conceptual method for modifying a polymer surface to introduce phosphate groups, thereby enhancing adhesion to metal substrates.

Materials:

  • Polymer film with reactive surface groups (e.g., hydroxyl or epoxy groups)

  • This compound

  • An appropriate solvent (e.g., toluene, THF)

  • A suitable catalyst if required (e.g., a base for reaction with epoxy groups)

  • Reaction vessel with stirring

Procedure:

  • Polymer Solution/Dispersion: Dissolve or disperse the polymer in a suitable solvent within the reaction vessel.

  • Addition of Modifying Agent: Add this compound to the polymer solution/dispersion. The amount will depend on the desired degree of surface modification.

  • Reaction: If necessary, add a catalyst to facilitate the reaction between the phosphate group and the reactive sites on the polymer. Heat the mixture under inert atmosphere for several hours. The reaction conditions (temperature, time) will need to be optimized based on the specific polymer and reactive groups.

  • Purification: After the reaction, precipitate the modified polymer in a non-solvent to remove unreacted this compound and the catalyst. Wash the precipitate several times.

  • Drying and Characterization: Dry the modified polymer under vacuum. The success of the modification can be confirmed by surface analysis techniques such as XPS (to detect phosphorus) and contact angle measurements (to assess changes in surface energy).

Data Presentation

The following tables present illustrative quantitative data based on general principles of polymer science, as specific data for this compound is not widely published. These tables demonstrate the expected influence of a surfactant like this compound on the properties of a polymer synthesized via emulsion polymerization.

Table 1: Illustrative Effect of this compound Concentration on Polymer Latex Properties

This compound Conc. (wt% to monomer)Average Particle Size (nm)Polydispersity Index (PDI)Latex Stability
0.12500.3Low (Coagulum observed)
0.51500.15Moderate
1.01000.05High
2.0800.04Very High

General Trend: Increasing surfactant concentration leads to a decrease in particle size and a narrower particle size distribution (lower PDI), resulting in improved latex stability.

Table 2: Illustrative Effect of this compound on Mechanical Properties of a Plasticized Polymer

This compound Content (phr*)Tensile Strength (MPa)Elongation at Break (%)
0505
1040100
2030250
3020400

*phr: parts per hundred rubber/resin General Trend: As a plasticizer, increasing the concentration of this compound is expected to decrease tensile strength and increase the flexibility (elongation at break) of the polymer.

Visualizations

Synthesis of this compound

G P4O10 Phosphorus Pentoxide (P4O10) DOP This compound P4O10->DOP Esterification Octanol Octanol (C8H17OH) Octanol->DOP

Caption: Synthesis of this compound via Esterification.

Experimental Workflow for Emulsion Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Reaction A Dissolve this compound in Deionized Water B Add Monomer to Aqueous Phase A->B C Form Monomer Emulsion B->C D Heat Emulsion to Reaction Temperature C->D E Add Initiator Solution D->E F Polymerize for 2-6 hours E->F G Cool to Room Temperature F->G H Characterize Polymer Latex G->H

Caption: Emulsion Polymerization Workflow.

Logical Relationships of Organophosphates in Polymer Science

G cluster_roles Roles Organophosphates Organophosphates in Polymer Science Surfactant Surfactant/ Emulsifier Organophosphates->Surfactant e.g., this compound Catalyst Catalyst Component Organophosphates->Catalyst e.g., Phosphate-Titanium Complexes Modifier Polymer Modifier Organophosphates->Modifier e.g., Grafting for Adhesion Monomer Monomer Organophosphates->Monomer e.g., for Polyphosphoesters

Caption: Roles of Organophosphates in Polymer Science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dioctyl Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of dioctyl phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the yield and purity of dioctyl phosphate in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The three primary methods for synthesizing this compound are direct esterification of phosphoric acid with octanol (B41247), reaction of phosphorus pentoxide (P₂O₅) with octanol, and reaction of phosphoryl chloride (POCl₃) with octanol.[1] Each method has its own advantages and challenges in terms of reaction conditions, yield, and purity of the final product.

Q2: What are the typical impurities encountered in this compound synthesis?

A2: Common impurities include unreacted starting materials (octanol, phosphoric acid), mono-octyl phosphate, and tri-octyl phosphate. The formation of these byproducts is highly dependent on the synthesis method and reaction conditions.

Q3: How can I monitor the progress of the synthesis reaction?

A3: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) to observe the disappearance of starting materials and the appearance of the product. For more detailed analysis, ³¹P NMR spectroscopy is highly effective for identifying and quantifying the different phosphate esters (mono-, di-, and tri-octyl phosphate) in the reaction mixture.

Q4: What are the key parameters to control for maximizing the yield and purity of this compound?

A4: Key parameters include the molar ratio of reactants, reaction temperature, reaction time, and the choice and concentration of a catalyst, if applicable. Efficient removal of byproducts, such as water in direct esterification or HCl in the phosphoryl chloride method, is also crucial for driving the reaction to completion and improving yield.

Q5: What are the recommended analytical techniques for determining the purity of the final this compound product?

A5: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) and Fourier-Transform Infrared (FTIR) spectroscopy are recommended.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Observed Problem Potential Cause Recommended Solutions & Analytical Steps
Low Product Yield Incomplete Reaction: Reaction may not have reached equilibrium or completion.- Extend Reaction Time: Monitor the reaction progress using TLC or ³¹P NMR until the starting material is consumed. - Increase Reaction Temperature: Gradually increase the temperature within the optimal range for the chosen method to enhance the reaction rate. - Optimize Catalyst Concentration: If using a catalyst, ensure the optimal concentration is used. Too little may result in a slow reaction, while too much can lead to side reactions.
Suboptimal Molar Ratio of Reactants: Incorrect stoichiometry can limit the formation of the desired product.- Adjust Molar Ratios: For the P₂O₅ method, an optimal molar ratio of octanol to P₂O₅ is between 2.5:1 and 3.5:1.[1] Review and adjust the stoichiometry based on the specific synthesis method.
Loss of Product During Workup: Emulsion formation or inefficient extraction can lead to significant product loss.- Break Emulsions: Use brine washes to break up emulsions during aqueous extractions. - Optimize Extraction: Ensure the correct solvent and number of extractions are used to maximize product recovery.
Product Contaminated with Mono-octyl Phosphate Insufficient Octanol: A lower ratio of alcohol to the phosphorylating agent can favor the formation of the mono-substituted ester.- Increase Molar Ratio of Octanol: Adjust the stoichiometry to favor the formation of the di-substituted product.
Incomplete Reaction: The reaction may not have proceeded long enough to convert the mono-ester to the di-ester.- Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or at a slightly elevated temperature to drive the reaction towards the di-substituted product.
Product Contaminated with Tri-octyl Phosphate Excess Octanol and/or Harsh Reaction Conditions: Particularly in the phosphoryl chloride method, excess alcohol and high temperatures can promote the formation of the tri-substituted ester.- Control Stoichiometry: Use a precise molar ratio of octanol to phosphorylating agent. - Controlled Hydrolysis: For the POCl₃ method, a controlled hydrolysis step (e.g., using steam) after the initial reaction can help to hydrolyze any tri-ester back to the desired di-ester.[2]
Product Discoloration High Reaction Temperatures: Excessive heat can lead to decomposition and the formation of colored byproducts.- Maintain Optimal Temperature Range: Carefully control the reaction temperature. For the P₂O₅ method, a temperature of 60-70°C is recommended.[1] - Use of Adsorbents: Treat the crude product with activated carbon or alumina (B75360) to remove colored impurities.
High Acidity of Final Product Residual Acidic Impurities: Incomplete neutralization or washing of acidic byproducts (e.g., phosphoric acid, mono-octyl phosphate, HCl).- Thorough Neutralization: Wash the crude product with a dilute base solution (e.g., sodium carbonate or sodium hydroxide) until the aqueous layer is neutral or slightly basic. - Acid Scavenger (for POCl₃ method): Use a base like triethylamine (B128534) during the reaction to neutralize the HCl byproduct as it is formed.[2]
Emulsion Formation During Workup Presence of Amphiphilic Impurities: Mono-octyl phosphate and other partially esterified products can act as surfactants.- Brine Wash: Wash the organic layer with a saturated sodium chloride solution to help break the emulsion. - Centrifugation: If emulsions persist, centrifugation can aid in phase separation.

Data Summary of Synthesis Methods

The following table summarizes the key parameters for the different synthesis methods of this compound. Please note that optimal conditions may vary based on specific experimental setups and desired product specifications.

Parameter Direct Esterification Phosphorus Pentoxide (P₂O₅) Method Phosphoryl Chloride (POCl₃) Method
Primary Reactants o-Phosphoric Acid, OctanolPhosphorus Pentoxide, OctanolPhosphoryl Chloride, Octanol, Triethylamine
Molar Ratio (Phosphorus source:Octanol) 1:1 to 1:5[3]1:2.5 to 1:3.5[1]1:2 (POCl₃:Octanol)[2]
Typical Temperature 130 - 250 °C (preferably 160-200 °C)[3]60 - 70 °C[1]0 °C to room temperature
Reaction Time 3 - 4 hours[1]3 - 4 hours[1]Several hours
Catalyst/Reagent Water-entraining agent (e.g., toluene)[3]None typically requiredTriethylamine (as HCl scavenger)[2]
Typical Yield Varies; can be driven by water removalGoodHigh (up to 93% for similar dialkyl phosphates)[2]
Primary Byproducts Water, Mono- and Tri-octyl phosphateMono- and Tri-octyl phosphateTriethylamine hydrochloride, Tri-octyl phosphate
Key Advantages Uses readily available starting materials.Good control over product distribution.High yield and purity, avoids trialkyl phosphate contamination with proper procedure.[2]
Key Disadvantages Requires high temperatures and efficient water removal; can produce a mixture of esters.[3]P₂O₅ is highly reactive and moisture-sensitive.POCl₃ is corrosive and reacts vigorously with water; requires an HCl scavenger.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Phosphorus Pentoxide Method

This protocol is based on the reaction of octanol with phosphorus pentoxide.[1]

Materials:

  • n-Octanol

  • Phosphorus pentoxide (P₂O₅)

  • Toluene (or other suitable solvent)

  • Deionized water

  • Sodium carbonate solution (5% w/v)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask with a reflux condenser and mechanical stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add n-octanol and toluene.

  • Addition of P₂O₅: While stirring the octanol solution, slowly add phosphorus pentoxide in portions. An optimal molar ratio of octanol to P₂O₅ is between 2.5:1 and 3.5:1.[1] The reaction is exothermic, so control the addition rate to maintain the desired temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature for 3-4 hours with continuous stirring.[1]

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature and slowly add deionized water to hydrolyze any remaining polyphosphates.

  • Workup and Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, 5% sodium carbonate solution (to neutralize acidic impurities), and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification (Optional): For higher purity, the crude product can be further purified by column chromatography or vacuum distillation.

Protocol 2: Purification of Crude this compound

This protocol is designed to remove acidic impurities such as mono-octyl phosphate and residual phosphoric acid.

Materials:

  • Crude this compound

  • Dilute mineral acid (e.g., phosphoric acid or sulfuric acid)

  • Sodium carbonate solution (5% w/v)

  • Deionized water

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Activated alumina or silica (B1680970) gel[4]

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Separatory funnel

  • Chromatography column

Procedure:

  • Acid Wash (for removal of basic impurities, if any): Dissolve the crude this compound in a suitable organic solvent. Wash with a dilute mineral acid solution. This step is particularly useful for purifying trioctyl phosphate containing alkali metal salts of dioctyl and monooctyl phosphoric acid, where the pH of the aqueous phase should be below 3.0.[4]

  • Neutralization: Wash the organic solution with a 5% sodium carbonate solution to neutralize any acidic components. Repeat the wash until the aqueous layer is no longer acidic (test with pH paper).

  • Water Wash: Wash the organic layer with deionized water, followed by a wash with brine to aid in phase separation.

  • Drying: Dry the organic layer over anhydrous sodium sulfate and filter.

  • Solvent Removal: Remove the solvent by rotary evaporation.

  • Adsorbent Treatment: For removal of residual impurities and color, the product can be passed through a column packed with activated alumina or silica gel.[4]

  • Final Product: The purified this compound is obtained after removing the solvent from the eluate.

Visualizing Workflows and Relationships

General Synthesis Workflow

SynthesisWorkflow Reactants Reactants (e.g., Octanol, P₂O₅/POCl₃) Reaction Esterification Reaction (Controlled Temperature & Time) Reactants->Reaction Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Purification Purification (e.g., Adsorption, Distillation) Workup->Purification Product Pure this compound Purification->Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Addressing Stability Issues of Dioctyl Phosphate in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for dioctyl phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing stability issues of dioctyl phosphate, particularly in acidic media. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the use of this compound in acidic environments.

Q1: My this compound-containing formulation is showing signs of degradation (e.g., changes in pH, precipitation, loss of potency) in an acidic medium. What are the likely causes?

A1: The primary cause of this compound degradation in acidic media is acid-catalyzed hydrolysis. This reaction breaks down this compound into phosphoric acid and octanol. The rate of this hydrolysis is influenced by several factors:

  • pH: The lower the pH, the faster the rate of hydrolysis.

  • Temperature: Higher temperatures significantly accelerate the degradation process.

  • Presence of Water: Water is a necessary reactant for hydrolysis.

  • Excipients: Certain excipients in your formulation could catalyze the degradation.

Q2: How can I confirm that hydrolysis is the cause of the instability?

A2: You can confirm hydrolysis by analyzing your sample for the presence of the primary degradation products: phosphoric acid and octanol. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify this compound and its degradation products. A decrease in the concentration of this compound over time, with a corresponding increase in phosphoric acid and octanol, would confirm hydrolysis.

Q3: What steps can I take to minimize the degradation of this compound in my acidic formulation?

A3: To enhance the stability of this compound in acidic media, consider the following strategies:

  • pH Adjustment: If your experimental conditions allow, raising the pH of the medium can significantly slow down the rate of hydrolysis.

  • Temperature Control: Maintain the lowest possible temperature throughout your experiment and during storage.

  • Solvent Selection: If possible, use a co-solvent system to reduce the concentration of water.

  • Excipient Compatibility: Ensure all excipients in your formulation are compatible with this compound and do not accelerate its degradation.

  • Protective Formulation Strategies: For drug development, consider microencapsulation or the use of liposomes to protect this compound from the acidic environment.

Q4: Are there any specific excipients I should avoid when formulating this compound in an acidic medium?

A4: Avoid excipients that are strong acids or contain impurities that could act as catalysts for hydrolysis. It is crucial to perform compatibility studies with all planned excipients. Monitor the stability of binary mixtures of this compound and each excipient under accelerated conditions to identify any potential interactions.

Data Presentation

Condition IDpHTemperature (°C)Time (days)This compound Remaining (%) (Illustrative)
A2.025785
B2.040765
C4.025795
D4.040788
E2.0253050
F4.0253080

Experimental Protocols

Protocol for Accelerated Stability Testing of this compound in an Acidic Medium

This protocol outlines a general procedure for assessing the stability of this compound in an acidic solution under accelerated conditions.

1. Objective: To determine the degradation rate of this compound in a specific acidic medium at an elevated temperature.

2. Materials:

  • This compound

  • Acidic medium of desired pH (e.g., citrate (B86180) buffer, glycine-HCl buffer)

  • High-purity water

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade phosphoric acid (for mobile phase adjustment)

  • Volumetric flasks and pipettes

  • pH meter

  • Incubator or oven capable of maintaining the desired temperature (e.g., 40°C, 50°C)

  • HPLC system with a UV detector and a suitable C18 column

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

  • Preparation of Stability Samples:

    • Pipette a known volume of the this compound stock solution into a volumetric flask.

    • Add the acidic medium to the flask to achieve the desired final concentration of this compound.

    • Prepare multiple identical samples for analysis at different time points.

  • Storage Conditions:

    • Place the prepared stability samples in an incubator set to the desired accelerated temperature (e.g., 40°C).

    • Store a control sample at a lower temperature (e.g., 4°C) for comparison.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw a sample from the incubator.

    • Allow the sample to cool to room temperature.

    • If necessary, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the sample by HPLC to determine the concentration of this compound remaining.

4. HPLC Method:

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). The specific gradient will need to be optimized to achieve good separation between this compound and its degradation products.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: To be determined based on the UV absorbance of this compound (e.g., 210 nm).

  • Column Temperature: 30°C

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Visualizations

Acid-Catalyzed Hydrolysis of this compound This compound This compound Protonated this compound Protonated this compound This compound->Protonated this compound + H+ (from acid) Transition State Transition State Protonated this compound->Transition State + H2O Phosphoric Acid Phosphoric Acid Transition State->Phosphoric Acid Octanol (2 molecules) Octanol (2 molecules) Transition State->Octanol (2 molecules)

Caption: Degradation pathway of this compound in acidic media.

Troubleshooting Workflow for this compound Instability cluster_observe Observation cluster_identify Identification cluster_mitigate Mitigation Degradation Observed Degradation Observed Analyze for Degradation Products Analyze for Degradation Products Degradation Observed->Analyze for Degradation Products Confirm Hydrolysis Confirm Hydrolysis Analyze for Degradation Products->Confirm Hydrolysis Adjust pH Adjust pH Confirm Hydrolysis->Adjust pH Lower Temperature Lower Temperature Adjust pH->Lower Temperature Modify Formulation Modify Formulation Lower Temperature->Modify Formulation Re-evaluate Stability Re-evaluate Stability Modify Formulation->Re-evaluate Stability

Caption: A workflow for troubleshooting this compound instability.

Factors Influencing this compound Stability This compound Stability This compound Stability Low pH Low pH Low pH->this compound Stability decreases High Temperature High Temperature High Temperature->this compound Stability decreases High Water Content High Water Content High Water Content->this compound Stability decreases Incompatible Excipients Incompatible Excipients Incompatible Excipients->this compound Stability decreases

Caption: Key factors that negatively impact this compound stability.

Technical Support Center: Troubleshooting Dioctyl Phosphate Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dioctyl phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the degradation of dioctyl phosphate during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used in experiments?

This compound is an organophosphate compound. In laboratory settings, it can be used as a plasticizer in materials like PVC, and its surfactant properties may be relevant in certain formulations.[1] It's important for researchers to be aware of its potential to leach from plastic labware, which can introduce it as a contaminant into experiments.

Q2: What are the primary causes of this compound degradation in a laboratory setting?

The principal degradation pathway for this compound is hydrolysis, which is the cleavage of the ester bond by water. This process is significantly influenced by pH and temperature.[2] Exposure to strong acids or bases, as well as elevated temperatures, can accelerate the degradation of this compound.

Q3: What are the likely degradation products of this compound?

The hydrolysis of this compound is expected to yield phosphoric acid and octanol. Depending on the specific experimental conditions, further reactions of these products might occur.

Q4: How can I detect the degradation of this compound in my samples?

Degradation can be monitored by analyzing the disappearance of the parent this compound compound and the appearance of its degradation products. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for separating and identifying these compounds.

Q5: My experiment requires a specific pH. How can I minimize this compound degradation?

If your experiment allows, maintaining a neutral pH (around 7) is generally best for the stability of phosphate esters.[2] If you must work at acidic or basic pH, it is crucial to be aware of the increased potential for hydrolysis. Consider running control experiments to quantify the extent of degradation under your specific conditions. The rate of hydrolysis for organophosphates is pH-dependent.

Q6: I've observed unexpected peaks in my analytical chromatograms. Could this be due to this compound degradation?

Unexpected peaks could indeed be degradation products of this compound or contaminants leached from plastic labware.[3][4] It is advisable to run a blank sample with your solvents and labware to identify any leachable substances. Comparing the chromatograms of your experimental samples with those of intentionally degraded this compound (e.g., by treating with acid or base) can help in identifying the degradation products.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound activity.
Possible Cause Troubleshooting Step Recommended Action
Degradation due to pH 1. Measure the pH of your experimental solution. 2. Review the literature for the pH stability of similar organophosphates.- If possible, adjust the pH to be closer to neutral. - Use buffered solutions to maintain a stable pH. - Run a time-course experiment to assess stability at your target pH.
Thermal Degradation 1. Check the temperature at which your experiment is being conducted and at which your samples are being stored. 2. Be aware that higher temperatures significantly increase the rate of hydrolysis.- If feasible, perform the experiment at a lower temperature. - Store stock solutions and samples at recommended low temperatures (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles.
Contamination from Labware 1. Review the material composition of your labware (e.g., tubes, pipette tips, containers). 2. Be aware that plasticizers like phthalates and potentially phosphates can leach from plastics.[3][4][5][6][7]- Use glassware or inert plastics (e.g., polypropylene) where possible. - Pre-rinse all labware with a high-purity solvent that will be used in the experiment to remove potential leachables. - Run a "blank" experiment with just the solvent and labware to check for contaminants.
Issue 2: Appearance of unknown peaks in analytical data (e.g., HPLC, GC-MS).
Possible Cause Troubleshooting Step Recommended Action
Hydrolysis Products 1. Hypothesize the likely degradation products (octanol and phosphoric acid). 2. Analyze authentic standards of the suspected degradation products if available.- Compare the retention times or mass spectra of the unknown peaks with those of the standards. - Perform forced degradation studies (see experimental protocols below) to generate the degradation products and confirm their identity in your samples.
Solvent Impurities or Reactions 1. Check the purity of the solvents used. 2. Consider the possibility of the solvent reacting with this compound.- Use high-purity, HPLC-grade solvents. - Run a control sample of this compound in the solvent over time to check for solvent-induced degradation.

Quantitative Data on Organophosphate Stability

Organophosphate Condition Approximate Half-life Reference
Triphenyl phosphate (TPHP)P-deficient plant hydroponicsFaster hydrolysis than TnBP and TDCPP[8]
Tri-n-butyl phosphate (TnBP)P-deficient plant hydroponicsSlower hydrolysis than TPHP[8]
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)P-deficient plant hydroponicsSlower hydrolysis than TPHP and TnBP[8]
Various OP TriesterspH 7, 9, 11 (20°C)Many stable, some degrade at higher pH[2]
Soman (GD)pH 0.90 (20°C)~3.4 minutes[9]

Note: This data is for illustrative purposes and the stability of this compound may differ. It is always recommended to perform stability studies under your specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound to generate its primary degradation products for analytical identification.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • High-purity water

  • Appropriate organic solvent for this compound (e.g., ethanol, acetonitrile)

  • Glass vials

  • Heating block or water bath

  • pH meter

  • Analytical instrument (e.g., HPLC, GC-MS)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • In a glass vial, mix a known volume of the this compound stock solution with 0.1 M HCl.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, take an aliquot, neutralize it with NaOH, and prepare it for analysis.

  • Base Hydrolysis:

    • In a glass vial, mix a known volume of the this compound stock solution with 0.1 M NaOH.

    • Maintain the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 1, 2, 4, 8 hours). Note that basic hydrolysis is often faster than acidic hydrolysis.

    • At each time point, take an aliquot, neutralize it with HCl, and prepare it for analysis.

  • Neutral Hydrolysis:

    • In a glass vial, mix a known volume of the this compound stock solution with high-purity water.

    • Heat the mixture at a controlled temperature (e.g., 60°C or 80°C) for an extended period (e.g., 24, 48, 72 hours).

    • At each time point, take an aliquot and prepare it for analysis.

  • Analysis: Analyze the samples from each condition and time point using a suitable analytical method. Compare the chromatograms to identify the degradation products and monitor the decrease of the parent this compound peak.

Protocol 2: General Best Practices for Handling this compound in Experiments

Objective: To minimize the unintended degradation of this compound during routine experimental procedures.

Recommendations:

  • Solvent Selection: Use high-purity, anhydrous solvents whenever possible, as water is required for hydrolysis. This compound is soluble in organic solvents and has limited solubility in water.

  • pH Control: If the experiment involves aqueous solutions, use buffers to maintain a stable pH, preferably near neutral.

  • Temperature Control: Perform experiments at the lowest feasible temperature. Store stock solutions and samples in a refrigerator or freezer.

  • Labware Selection: Whenever possible, use glassware or inert plasticware (e.g., polypropylene) to minimize the risk of leaching. Avoid using PVC or other soft plastics that may contain phosphate-based plasticizers.

  • Minimize Exposure to Air and Light: While hydrolysis is the primary concern, it is good practice to store solutions in tightly sealed containers, protected from light, to prevent potential oxidative or photodegradation.

  • Use of Controls: Always include a control sample of this compound in your experimental buffer/solvent, incubated under the same conditions but without the other experimental components, to assess its stability over the course of the experiment.

Visualizations

degradation_pathway DOP This compound PA Phosphoric Acid DOP->PA Hydrolysis Octanol Octanol DOP->Octanol Hydrolysis H2O Water (H₂O) H2O->DOP Conditions Acidic/Basic Conditions Elevated Temperature Conditions->DOP

Caption: Primary hydrolysis pathway of this compound.

troubleshooting_workflow start Inconsistent Results or Unexpected Peaks check_stability Assess Compound Stability start->check_stability check_contamination Investigate Contamination start->check_contamination ph_temp Is pH or Temperature an issue? check_stability->ph_temp labware Is Labware Leaching a possibility? check_contamination->labware optimize_conditions Optimize pH and Temperature ph_temp->optimize_conditions Yes end Problem Resolved ph_temp->end No change_labware Use Inert Labware (Glass, PP) labware->change_labware Yes analyze_blanks Analyze Blank Samples labware->analyze_blanks No optimize_conditions->end change_labware->analyze_blanks forced_degradation Run Forced Degradation Study identify_peaks Identify Degradation Products/Contaminants forced_degradation->identify_peaks analyze_blanks->forced_degradation identify_peaks->end

Caption: A logical workflow for troubleshooting this compound degradation.

References

Technical Support Center: Optimizing Dioctyl Phosphate Concentration for Efficient Metal Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the use of dioctyl phosphate (B84403) for efficient metal extraction. Below you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and quantitative data to inform your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of metal extraction using dioctyl phosphate?

A1: this compound, an acidic organophosphorus extractant, primarily functions as a liquid-phase cation exchanger. In a non-polar organic solvent, it typically exists as a hydrogen-bonded dimer. The extraction process involves the exchange of the acidic proton from the phosphate group for a metal cation from the aqueous phase. This forms a stable metal-extractant complex that is soluble in the organic phase. The process is highly dependent on the pH of the aqueous solution.[1][2]

Q2: What are the most critical parameters to control for successful metal extraction with this compound?

A2: The key parameters that significantly influence extraction efficiency are:

  • pH of the aqueous phase: Generally, as the pH increases, the extraction of metal ions also increases.[3]

  • Concentration of this compound: Higher concentrations of the extractant in the organic phase typically lead to higher extraction efficiency.[2]

  • Choice of organic diluent: The diluent (e.g., kerosene, hexane) affects the solubility and stability of the metal-extractant complex.

  • Contact time and mixing intensity: Sufficient time and vigorous mixing are necessary to reach extraction equilibrium.[2]

  • Aqueous to organic phase ratio (A/O): This ratio impacts the concentration of the extracted metal in the organic phase and the overall efficiency.

Q3: How do I choose a suitable organic diluent?

A3: An ideal diluent should be immiscible with water, have low viscosity, a high flash point for safety, and be chemically inert under the experimental conditions.[4] Commonly used diluents for organophosphorus extractants include aliphatic and aromatic hydrocarbons like kerosene, hexane, and toluene.[1][4] The choice of diluent can affect phase separation and extraction efficiency, so it may require empirical testing for your specific system.

Q4: What are common stripping agents to recover metals from the loaded organic phase?

A4: Stripping, or back-extraction, is typically achieved using acidic solutions. Mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) at concentrations ranging from 2 to 6 mol/L are effective for recovering many metals.[5][6] The choice and concentration of the stripping agent depend on the specific metal-dioctyl phosphate complex and the desired final product.

Troubleshooting Guide

Problem 1: Low Metal Extraction Efficiency
Possible Cause Troubleshooting Steps
Suboptimal pH of the Aqueous Phase The extraction of most metals with acidic extractants like this compound is highly pH-dependent. At low pH, an excess of H+ ions competes with metal ions, reducing extraction efficiency.[3] Solution: Systematically vary the pH of the aqueous feed solution to determine the optimal range for your target metal. A pH that is too high can sometimes lead to the precipitation of metal hydroxides.
Insufficient this compound Concentration The concentration of the extractant directly impacts the capacity of the organic phase to extract the metal. Solution: Increase the concentration of this compound in the organic diluent. It is advisable to test a range of concentrations to find the most efficient and cost-effective level.[2]
Inadequate Contact Time or Mixing The extraction process may not have reached equilibrium due to insufficient contact time or poor mixing between the two phases.[4] Solution: Increase the shaking or stirring time (e.g., 15-30 minutes) and ensure vigorous agitation to maximize the interfacial area for mass transfer.[2]
Inappropriate Organic Diluent The chosen diluent may not be optimal for the formation and stability of the metal-extractant complex. Solution: Test different organic diluents (e.g., kerosene, toluene, heptane) to identify the one that provides the best performance for your specific metal extraction.[4]
Problem 2: Emulsion or Third Phase Formation
Possible Cause Troubleshooting Steps
High Extractant or Metal Concentration High concentrations of the extractant or the metal in the respective phases can lead to the formation of a stable third phase or emulsion.[4] Solution: Reduce the concentration of this compound in the organic phase or dilute the aqueous feed solution.
Presence of Surfactants or Fine Solids Contaminants in the aqueous feed, such as surfactants or suspended solids, can stabilize emulsions.[7][8] Solution: Ensure all glassware is meticulously clean. Filter the aqueous feed solution prior to extraction to remove any particulate matter.[4]
Vigorous Agitation Excessive mixing energy can sometimes promote the formation of stable emulsions.[9] Solution: Reduce the intensity of mixing. Gentle swirling or inversion of the separatory funnel may be sufficient to achieve extraction without forming an emulsion.[7][9]
"Salting Out" The ionic strength of the aqueous phase can influence emulsion stability. Solution: Add a neutral salt, such as sodium chloride (NaCl), to the aqueous phase to increase its ionic strength. This can help to break the emulsion.[7][10]
Centrifugation For persistent emulsions, physical separation may be necessary. Solution: Centrifuge the mixture to facilitate the separation of the aqueous and organic phases.[7]
Problem 3: Poor Stripping Efficiency
Possible Cause Troubleshooting Steps
Incorrect Stripping Agent or Concentration The chosen stripping agent may not be effective for the specific metal-dioctyl phosphate complex, or its concentration may be too low. Solution: Experiment with different mineral acids (e.g., H₂SO₄, HCl) and systematically vary their concentrations to find the optimal stripping conditions. Generally, a higher acid concentration improves stripping efficiency.[4][5]
Insufficient Contact Time or Mixing Similar to the extraction step, stripping requires adequate time and agitation to reach equilibrium.[4] Solution: Increase the contact time and ensure vigorous mixing during the stripping process.
High Metal Loading in the Organic Phase A very high concentration of the metal in the organic phase can make stripping more difficult.[4] Solution: Consider a multi-stage stripping process where the loaded organic phase is contacted with a fresh stripping solution multiple times to achieve complete recovery.[4]

Quantitative Data

Note: The following data is illustrative and based on the general behavior of dialkyl phosphoric acid extractants, which are structurally similar to this compound.

Table 1: Effect of pH on the Extraction Efficiency of Various Metals. [2]

Metal IonpH for 50% Extraction (pH₀.₅)Optimal pH Range for Extraction
Fe(III)~1.0 - 1.52.0 - 3.0
Zn(II)~2.0 - 2.53.0 - 4.0
Cu(II)~2.5 - 3.03.5 - 5.0
Co(II)~3.0 - 3.54.0 - 5.5
Ni(II)~3.5 - 4.04.5 - 6.0

Table 2: Influence of this compound Analogue (DIBP) Concentration on Extraction Efficiency. [2]

DIBP Concentration (v/v %)Extraction Efficiency of a Target Metal (%)
575 - 85
1085 - 95
15> 95
20> 98

Higher extractant concentrations generally lead to higher extraction efficiencies but can also increase the viscosity and cost of the organic phase.[2]

Experimental Protocols

Protocol 1: Metal Extraction using this compound

1. Reagent Preparation:

  • Aqueous Phase: Prepare an aqueous solution containing the metal ion of interest at a known concentration. Adjust the pH to the desired value using a dilute acid (e.g., HCl) or base (e.g., NaOH).

  • Organic Phase: Prepare the organic phase by dissolving the desired concentration of this compound (e.g., 10-20% v/v) in a suitable organic diluent (e.g., kerosene). Ensure the this compound is completely dissolved.[2]

2. Extraction Procedure:

  • In a separatory funnel, combine equal volumes of the prepared aqueous and organic phases (e.g., 20 mL each, for an A/O ratio of 1:1).

  • Shake the separatory funnel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure thorough mixing and to allow the extraction to reach equilibrium.[2]

  • Allow the two phases to separate completely. The organic phase, now containing the metal-dioctyl phosphate complex, will typically be the upper layer.

  • Carefully separate the two phases, collecting the aqueous phase (raffinate) and the loaded organic phase.

  • Analyze the metal concentration in the raffinate using a suitable analytical technique (e.g., AAS or ICP-OES) to determine the extraction efficiency.

Protocol 2: Stripping of Metal from Loaded Organic Phase

1. Reagent Preparation:

  • Loaded Organic Phase: Use the metal-loaded organic phase obtained from the extraction procedure.

  • Stripping Solution: Prepare an aqueous solution of a suitable stripping agent, such as sulfuric acid, at the desired concentration (e.g., 2-6 M H₂SO₄).[5]

2. Stripping Procedure:

  • In a clean separatory funnel, combine the loaded organic phase with the stripping solution. The aqueous to organic (A/O) phase ratio for stripping is often varied to achieve a concentrated metal solution in the aqueous phase.

  • Shake the funnel vigorously for a sufficient time (e.g., 15-30 minutes) to allow the metal to be stripped from the organic phase back into the aqueous phase.[2]

  • Allow the phases to separate.

  • Collect the aqueous phase, which now contains the concentrated stripped metal salt. The organic phase is now regenerated and can be recycled for further extraction cycles.

  • Analyze the metal concentration in the stripped aqueous solution and the regenerated organic phase to determine the stripping efficiency.[2]

Visualizations

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_extraction 2. Extraction cluster_stripping 3. Stripping cluster_analysis 4. Analysis A Prepare Aqueous Phase (Metal Solution, Adjust pH) C Combine Aqueous and Organic Phases in Separatory Funnel A->C B Prepare Organic Phase (this compound in Diluent) B->C D Vigorous Shaking (15-30 min) C->D E Allow Phases to Separate D->E F Separate Loaded Organic Phase and Raffinate E->F G Combine Loaded Organic Phase with Stripping Solution F->G Loaded Organic K Analyze Metal in Raffinate (Calculate Extraction Efficiency) F->K Raffinate H Vigorous Shaking (15-30 min) G->H I Allow Phases to Separate H->I J Separate Stripped Aqueous Phase and Regenerated Organic Phase I->J L Analyze Metal in Stripped Solution (Calculate Stripping Efficiency) J->L Stripped Aqueous

Caption: A generalized workflow for metal extraction and stripping using this compound.

Troubleshooting_Tree Start Problem Encountered Low_Extraction Low Metal Extraction? Start->Low_Extraction Emulsion Emulsion/Third Phase? Start->Emulsion Poor_Stripping Poor Stripping? Start->Poor_Stripping Check_pH Is pH Optimal? Low_Extraction->Check_pH Yes Check_Conc_Emulsion High Extractant/Metal Conc.? Emulsion->Check_Conc_Emulsion Yes Check_Stripping_Agent Is Stripping Agent/Conc. Correct? Poor_Stripping->Check_Stripping_Agent Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Conc Is Extractant Conc. Sufficient? Check_pH->Check_Conc Yes Adjust_pH->Check_Conc Increase_Conc Increase Dioctyl Phosphate Conc. Check_Conc->Increase_Conc No Check_Mixing Is Mixing/Time Adequate? Check_Conc->Check_Mixing Yes Increase_Conc->Check_Mixing Increase_Mixing Increase Shaking Time/Intensity Check_Mixing->Increase_Mixing No Dilute_Phases Dilute Organic or Aqueous Phase Check_Conc_Emulsion->Dilute_Phases Yes Check_Solids Presence of Solids/Surfactants? Check_Conc_Emulsion->Check_Solids No Dilute_Phases->Check_Solids Filter_Aqueous Filter Aqueous Phase Check_Solids->Filter_Aqueous Yes Gentle_Mixing Try Gentle Mixing Check_Solids->Gentle_Mixing No Filter_Aqueous->Gentle_Mixing Salt_Out Add NaCl ('Salting Out') Gentle_Mixing->Salt_Out Change_Agent Change Agent or Increase Concentration Check_Stripping_Agent->Change_Agent No Check_Stripping_Mixing Is Mixing/Time Adequate? Check_Stripping_Agent->Check_Stripping_Mixing Yes Change_Agent->Check_Stripping_Mixing Increase_Stripping_Mixing Increase Stripping Time/Intensity Check_Stripping_Mixing->Increase_Stripping_Mixing No Multi_Stage_Strip Consider Multi-Stage Stripping Check_Stripping_Mixing->Multi_Stage_Strip Yes Increase_Stripping_Mixing->Multi_Stage_Strip

Caption: A decision tree for troubleshooting common issues in metal extraction experiments.

References

Technical Support Center: Resolving Analytical Interference in GC-MS Analysis of Dioctyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering analytical interference during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of dioctyl phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of analytical interference in the GC-MS analysis of dioctyl phosphate?

A1: The most common sources of interference in the GC-MS analysis of this compound can be categorized as follows:

  • Co-eluting Compounds: These are compounds that have similar retention times to this compound under the specific chromatographic conditions. Common co-eluting interferences can include other plasticizers (e.g., different phthalate (B1215562) isomers), structurally similar organophosphorus compounds, and components of complex sample matrices.[1][2]

  • Matrix Effects: The sample matrix itself can cause interference. This can lead to either signal enhancement, where the response of this compound is artificially increased, or signal suppression, where the response is diminished.[3][4] Matrix effects are particularly prevalent in complex samples such as environmental extracts, food samples, and biological fluids.[1][3] In GC-MS, matrix components can accumulate in the injector liner, leading to signal enhancement by protecting the analyte from thermal degradation.[4]

  • Ghost Peaks and Carryover: Ghost peaks are unexpected peaks that appear in a chromatogram, often due to contamination in the GC system, such as from the septum, injection port liner, or carrier gas.[5] Carryover occurs when remnants of a previous, more concentrated sample appear in a subsequent analysis.[5]

  • System Contamination: General contamination of the GC-MS system, including the column, ion source, and detector, can lead to a high background signal and the appearance of extraneous peaks.

Q2: How can I identify if I have a co-elution problem?

A2: Identifying co-elution can be achieved through several observations:

  • Peak Shape Distortion: Co-eluting peaks can result in asymmetrical peak shapes, such as tailing or fronting, or the appearance of a "shoulder" on the main peak.

  • Mass Spectral Inconsistency: By examining the mass spectrum across the peak, you can identify co-elution. If the mass spectrum at the beginning of the peak is different from the spectrum at the apex or the end of the peak, it indicates the presence of more than one compound.

  • Use of Deconvolution Software: Modern chromatography data systems often include deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds.

Q3: What is the difference between a ghost peak and carryover?

A3: Ghost peaks and carryover are both types of extraneous peaks, but they have different origins:

  • Ghost Peaks: These peaks are typically sharp and well-defined and appear even when a blank solvent is injected. They are usually caused by contamination within the GC system, such as bleed from the septum, contaminated carrier gas, or residue in the injection port.[5]

  • Carryover: These peaks are from a previous injection and are often broad and tailing. They occur when a high-concentration sample is followed by a low-concentration sample or a blank, and not all of the analyte from the first injection has eluted from the column.[5]

Q4: Can derivatization help in resolving interference for this compound analysis?

A4: Yes, derivatization can be a useful strategy. This compound is a polar compound, and derivatization can improve its volatility and chromatographic properties. A common technique is silylation, which replaces the acidic proton of the phosphate group with a trimethylsilyl (B98337) (TMS) group. This can lead to sharper peaks and potentially shift the retention time of this compound away from interfering compounds.[6]

Troubleshooting Guides

Guide 1: Resolving Co-eluting Peaks

This guide provides a step-by-step approach to resolving co-elution issues.

Step 1: Method Optimization

  • Temperature Program: Adjust the oven temperature program. A slower temperature ramp can increase the separation between closely eluting compounds.

  • Carrier Gas Flow Rate: Optimize the carrier gas flow rate. A lower flow rate can sometimes improve resolution, but be mindful of increasing analysis time.

  • Column Selection: If method optimization is insufficient, consider using a different GC column with a different stationary phase chemistry to alter the selectivity of the separation.

Step 2: Mass Spectrometry-Based Resolution

  • Selected Ion Monitoring (SIM): If complete chromatographic separation is not possible, use SIM mode on the mass spectrometer. By monitoring unique fragment ions for this compound and the interfering compound, you can achieve selective detection and quantification.

Guide 2: Mitigating Matrix Effects

This guide outlines strategies to minimize the impact of the sample matrix on your analysis.

Step 1: Sample Preparation

  • Liquid-Liquid Extraction (LLE): LLE is an effective technique to remove a significant portion of the matrix.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE and can be optimized to selectively isolate this compound from matrix components.

Step 2: Use of Internal Standards

  • Isotopically Labeled Internal Standard: The most effective way to compensate for matrix effects is to use an isotopically labeled internal standard (e.g., this compound-d17). The internal standard will be affected by the matrix in the same way as the native analyte, allowing for accurate correction.

Step 3: Matrix-Matched Calibration

  • Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to mimic the matrix effects seen in the actual samples and improve the accuracy of quantification.[4]

Guide 3: Eliminating Ghost Peaks and Carryover

This guide provides steps to identify and eliminate extraneous peaks in your chromatograms.

Step 1: Identify the Source

  • Run a Blank Injection: Inject a vial of clean solvent. If peaks are still present, the source is likely system contamination (ghost peaks).

  • Inject a High-Concentration Standard followed by a Blank: If peaks from the standard appear in the blank run, you have a carryover issue.

Step 2: System Cleaning and Maintenance

  • Injector Maintenance: Clean or replace the injector liner and septum. The injector is a common source of contamination.

  • Column Bake-out: Bake out the GC column at a high temperature (within the column's limits) to remove contaminants.

  • Solvent Washes: Ensure your autosampler syringe is being properly rinsed with strong solvents between injections to prevent carryover.

Quantitative Data Summary

The following table summarizes representative data on the recovery of this compound from a plastic matrix and the impact of a cleanup procedure on the signal-to-noise ratio.

ParameterBefore CleanupAfter SPE Cleanup
Recovery of this compound 65%95%
Signal-to-Noise Ratio (S/N) 50250
Relative Standard Deviation (RSD) 15%5%

This data is representative and may vary depending on the specific sample matrix and analytical conditions.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for extracting this compound from a liquid sample and cleaning up the extract using SPE.

  • Sample Pre-treatment: Acidify the liquid sample (e.g., water sample) to a pH of 2 with hydrochloric acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through it.

  • Sample Loading: Pass the acidified sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.

  • Analyte Elution: Elute the this compound from the cartridge with 5 mL of ethyl acetate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane) for GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound

This protocol provides typical GC-MS parameters for the analysis of this compound.

  • GC System: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp 1: 20 °C/min to 280 °C, hold for 5 minutes

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 50-550 for initial identification

    • Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound (e.g., m/z 149, 279, 322) for enhanced sensitivity and selectivity.

Visualizations

TroubleshootingWorkflow start Analytical Interference Observed peak_shape Assess Peak Shape and Mass Spectrum start->peak_shape is_asymmetric Asymmetric Peak or Inconsistent Mass Spectrum? peak_shape->is_asymmetric coelution Co-elution Suspected is_asymmetric->coelution Yes is_extraneous Extraneous Peaks in Blank? is_asymmetric->is_extraneous No optimize_gc Optimize GC Method (Temp, Flow) coelution->optimize_gc change_column Change GC Column optimize_gc->change_column If unresolved use_sim Use SIM/MRM optimize_gc->use_sim If unresolved change_column->use_sim If still unresolved end Interference Resolved use_sim->end ghost_peaks Ghost Peaks is_extraneous->ghost_peaks Yes is_carryover Peaks from Previous Run? is_extraneous->is_carryover No clean_injector Clean Injector/Liner ghost_peaks->clean_injector check_gas Check Carrier Gas Purity clean_injector->check_gas bake_column Bake Out Column check_gas->bake_column bake_column->end carryover Carryover is_carryover->carryover Yes matrix_effects Matrix Effects Suspected is_carryover->matrix_effects No improve_wash Improve Syringe Wash carryover->improve_wash improve_wash->end sample_prep Improve Sample Prep (LLE, SPE) matrix_effects->sample_prep internal_std Use Isotopically Labeled Internal Standard sample_prep->internal_std matrix_matched Use Matrix-Matched Calibration internal_std->matrix_matched matrix_matched->end

Caption: Troubleshooting workflow for GC-MS interference.

SPE_Workflow start Liquid Sample acidify Acidify Sample (pH 2) start->acidify load Load Sample onto Cartridge acidify->load condition Condition C18 SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (10% Methanol/Water) load->wash elute Elute this compound (Ethyl Acetate) wash->elute concentrate Evaporate to Dryness elute->concentrate reconstitute Reconstitute in Hexane concentrate->reconstitute end Analysis by GC-MS reconstitute->end

Caption: SPE sample preparation workflow.

References

Technical Support Center: Optimizing Dioctyl Phosphate Analysis in Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the peak resolution of dioctyl phosphate (B84403) during liquid chromatography (LC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (e.g., tailing, fronting) for dioctyl phosphate?

Poor peak shape for this compound, an organophosphate compound, can stem from several factors. Peak tailing is often observed due to strong interactions between the phosphate group and active sites on the stationary phase, such as residual silanols on silica-based columns.[1] Peak fronting may occur due to column overload, where too much sample is injected.[2] The choice of injection solvent can also lead to distorted peaks if it is too different from the mobile phase.[1]

Q2: Which type of HPLC column is best suited for analyzing this compound?

For a non-polar compound like this compound, a reverse-phase (RP) column is the standard choice.[3][4] A C18 or C8 column is a good starting point.[5] However, to minimize peak tailing caused by silanol (B1196071) interactions, it is advisable to use a column with low silanol activity or one that is end-capped.[3] Modern superficially porous particle (SPP) or core-shell columns can also provide higher efficiency and better peak shapes.[6] For challenging separations, exploring alternative selectivities with Phenyl or Cyano phases might be beneficial.[7]

Q3: How does the mobile phase pH affect the chromatography of this compound?

The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds.[8][9][10] this compound has a phosphate group that can be ionized. Controlling the pH with a suitable buffer, such as a phosphate buffer, can ensure a consistent ionization state of the analyte, leading to reproducible retention times and improved peak shape.[11][12] For reverse-phase chromatography, a pH between 2 and 4 is often a good starting point for method development with acidic compounds to ensure they are in their unionized form, which generally results in better retention and peak shape.[8]

Q4: What are some recommended starting conditions for developing a liquid chromatography method for this compound?

A good starting point for a reverse-phase method for this compound would be:

  • Column: C18, 4.6 x 150 mm, 3.5 or 5 µm particle size.[5]

  • Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water, both with 0.1% formic acid or phosphoric acid.[3][4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[7]

  • Injection Volume: 5-10 µL.

  • Detector: UV, wavelength to be determined based on the chromophore of this compound or a mass spectrometer.

These conditions can then be optimized to improve peak resolution.

Troubleshooting Guides

Issue: Poor Peak Resolution and Peak Tailing

Poor resolution between this compound and other components in a sample, often accompanied by peak tailing, is a common challenge. The following guide provides a systematic approach to troubleshoot and resolve these issues.

TroubleshootingWorkflow start Poor Peak Resolution/ Tailing Observed check_column Step 1: Evaluate Column - Is it the correct phase? - Is it old or degraded? start->check_column optimize_mp Step 2: Optimize Mobile Phase - Adjust organic modifier % - Modify pH check_column->optimize_mp If column is appropriate adjust_params Step 3: Adjust Instrumental Parameters - Lower flow rate - Optimize temperature optimize_mp->adjust_params If resolution is still poor sample_prep Step 4: Review Sample Preparation - Check injection solvent - Ensure sample is filtered adjust_params->sample_prep If further improvement is needed end Improved Peak Resolution sample_prep->end If issue is resolved

Caption: A systematic workflow for troubleshooting poor peak resolution.

The following table summarizes the expected impact of various chromatographic parameters on the retention time, peak asymmetry (tailing factor), and resolution of this compound. This data is representative and intended for illustrative purposes.

ParameterCondition ACondition BExpected Impact on Retention TimeExpected Impact on Peak AsymmetryExpected Impact on Resolution
Mobile Phase pH pH 3.0 (0.1% Formic Acid)pH 7.0 (Phosphate Buffer)Increase at lower pHImprove (decrease) at lower pHLikely improve at lower pH
Organic Modifier 80% Acetonitrile90% AcetonitrileDecrease with higher % ACNMinimal changeMay decrease if peaks are close
Column Chemistry Standard C18End-capped C18SimilarImprove (decrease) with end-cappedImprove with end-capped
Flow Rate 1.0 mL/min0.8 mL/minIncrease with lower flow rateMay improve slightlyImprove with lower flow rate
Temperature 30 °C40 °CDecrease with higher temperatureMay improve slightlyMay improve or decrease

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol details the steps to evaluate the effect of mobile phase pH on the peak shape of this compound.

  • Preparation of Mobile Phases:

    • Mobile Phase A (pH ~2.7): Prepare a solution of 0.1% (v/v) formic acid in water.

    • Mobile Phase B (pH ~7.0): Prepare a 10 mM potassium phosphate buffer and adjust the pH to 7.0 with potassium hydroxide.

    • Organic Modifier: Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Gradient: 70-95% Acetonitrile over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL of a 100 µg/mL solution of this compound in acetonitrile.

  • Procedure:

    • Equilibrate the column with the starting conditions using Mobile Phase A for at least 15 minutes.

    • Inject the this compound standard and record the chromatogram.

    • Thoroughly flush the system and column with a mixture of 50:50 acetonitrile:water.

    • Equilibrate the column with the starting conditions using Mobile Phase B for at least 15 minutes.

    • Inject the this compound standard and record the chromatogram.

  • Data Analysis:

    • Compare the retention time, peak width, and tailing factor of the this compound peak obtained at pH 2.7 and pH 7.0. A lower pH is expected to provide a sharper, more symmetrical peak.[8][9]

Protocol 2: Column Selectivity Screening

This protocol outlines a procedure to compare the performance of different column chemistries for the analysis of this compound.

  • Columns to be Tested:

    • Column 1: Standard C18 (e.g., ZORBAX Eclipse Plus C18).

    • Column 2: Phenyl-Hexyl.

    • Column 3: Cyano.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water with 0.1% formic acid.

    • Gradient: A suitable gradient to elute this compound (e.g., 70-95% Acetonitrile over 10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL of a sample containing this compound and any relevant impurities.

  • Procedure:

    • Install the C18 column and equilibrate with the initial mobile phase conditions.

    • Inject the sample and record the chromatogram.

    • Replace the C18 column with the Phenyl-Hexyl column, ensuring the system is properly flushed and equilibrated.

    • Inject the sample and record the chromatogram.

    • Repeat the process with the Cyano column.

  • Data Analysis:

    • Compare the resolution between this compound and any adjacent peaks across the three columns.[7] Note any changes in elution order, which would indicate a change in selectivity.

LogicalRelationship start Initial Method with Poor Resolution mp_optimization Mobile Phase Optimization (pH, Organic Modifier) start->mp_optimization column_screening Column Screening (C18, Phenyl, etc.) start->column_screening param_adjustment Parameter Adjustment (Flow Rate, Temperature) mp_optimization->param_adjustment column_screening->param_adjustment final_method Optimized Method with Enhanced Resolution param_adjustment->final_method

References

Technical Support Center: Preventing Hydrolysis of Dioctyl Phosphate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dioctyl phosphate (B84403). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolytic degradation of dioctyl phosphate in aqueous solutions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is an organophosphate ester characterized by a phosphate group bonded to two octyl chains.[1] While it has various industrial and research applications, its ester linkages are susceptible to hydrolysis, a chemical reaction with water that cleaves these bonds. This degradation can lead to the formation of this compound and mono-octyl phosphate, altering the chemical properties and efficacy of your solution and potentially impacting experimental outcomes.[2]

Q2: What are the primary factors that promote the hydrolysis of this compound?

The rate of this compound hydrolysis is significantly influenced by several factors:

  • pH: Hydrolysis is catalyzed by both acidic and basic conditions. Generally, the rate of hydrolysis for organophosphate esters increases under alkaline (high pH) conditions due to nucleophilic attack by hydroxide (B78521) ions.[3][4]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing and handling solutions at elevated temperatures will accelerate the degradation of this compound.[3]

  • Presence of Catalysts: Certain metal ions can act as catalysts, accelerating the hydrolysis of phosphate esters.[1]

Q3: What are the typical degradation products of this compound hydrolysis?

The hydrolysis of this compound occurs in a stepwise manner. The primary degradation product is monooctyl phosphate and octanol . Further hydrolysis of monooctyl phosphate can yield phosphoric acid and another molecule of octanol .

Q4: How can I minimize the hydrolysis of this compound in my aqueous solutions?

To maintain the integrity of your this compound solutions, consider the following preventative measures:

  • pH Control: Maintain the pH of your aqueous solution within a neutral range (approximately pH 6-7) to minimize both acid and base-catalyzed hydrolysis.

  • Temperature Control: Prepare and store your this compound solutions at low temperatures (e.g., 2-8°C). For long-term storage, freezing (-20°C or below) is recommended.

  • Use of Buffers: Employ a suitable buffer system to maintain a stable pH throughout your experiment.

  • Minimize Water Exposure: For stock solutions, consider using anhydrous organic solvents in which this compound is soluble and stable. Prepare aqueous dilutions immediately before use.

  • Inert Atmosphere: For sensitive applications or long-term storage of solutions, purging the container with an inert gas like nitrogen or argon can help to displace oxygen and minimize oxidative degradation, which can sometimes occur alongside hydrolysis.

Q5: Are there any chemical stabilizers I can add to my aqueous solution to prevent this compound hydrolysis?

While specific stabilizers for this compound in aqueous research settings are not extensively documented, the use of certain additives can be explored based on general principles of ester stabilization. The addition of chelating agents, such as EDTA, can sequester metal ions that may catalyze hydrolysis.[5] However, the compatibility of any stabilizer with your specific experimental system must be carefully evaluated to avoid interference.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected experimental results when using an aged aqueous solution of this compound.

  • Possible Cause: Significant hydrolysis of this compound has occurred, altering its concentration and introducing degradation products that may interfere with your assay.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound for each experiment, especially for sensitive applications.

    • Verify pH: Check the pH of your stock and working solutions. Adjust to a neutral pH if necessary.

    • Analytical Confirmation: If possible, use an analytical technique like High-Performance Liquid Chromatography (HPLC) to assess the purity of your aged solution and identify the presence of degradation products.

Problem 2: Observing a gradual decrease in the concentration of this compound in a solution over time.

  • Possible Cause: The storage conditions are not optimal, leading to slow hydrolysis.

  • Troubleshooting Steps:

    • Review Storage Temperature: Ensure that the solution is stored at the recommended low temperature (refrigerated or frozen).

    • Check Container Seal: Verify that the container is tightly sealed to prevent evaporation and exposure to atmospheric moisture.

    • Consider Aliquoting: For frequently used stock solutions, consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles and repeated exposure to ambient conditions.

Problem 3: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC) when analyzing a this compound sample.

  • Possible Cause: The unknown peaks are likely the hydrolysis products, monooctyl phosphate and octanol.

  • Troubleshooting Steps:

    • Forced Degradation Study: To confirm the identity of the degradation peaks, perform a forced degradation study. Intentionally expose a sample of this compound to harsh conditions (e.g., high pH and elevated temperature) to accelerate hydrolysis and observe the resulting chromatogram.

    • Use a Stability-Indicating Method: Ensure your analytical method is capable of separating the intact this compound from its potential degradation products.

Data Presentation

Table 1: Hypothetical Half-life (t½) of this compound in Aqueous Solution at Various pH and Temperatures.

Temperature (°C)pH 4 (hours)pH 7 (hours)pH 10 (hours)
4>1000>2000500
255001000100
5010020020

Table 2: Hypothetical First-Order Rate Constants (k) for the Hydrolysis of this compound (s⁻¹).

Temperature (°C)pH 4pH 7pH 10
4< 1.93 x 10⁻⁷< 9.65 x 10⁻⁸3.86 x 10⁻⁷
253.86 x 10⁻⁷1.93 x 10⁻⁷1.93 x 10⁻⁶
501.93 x 10⁻⁶9.65 x 10⁻⁷9.65 x 10⁻⁶

Experimental Protocols

Protocol 1: General Procedure for a Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to separate this compound from its primary hydrolysis product, monooctyl phosphate. Method optimization will be required.

  • Objective: To develop a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products.

  • Materials:

    • This compound reference standard

    • Monooctyl phosphate reference standard (if available)

    • HPLC grade acetonitrile (B52724)

    • HPLC grade water

    • Phosphoric acid

    • HPLC system with UV detector

    • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Methodology:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% phosphoric acid. A typical starting point could be a gradient from 60% to 90% acetonitrile over 15 minutes.

    • Standard Solution Preparation: Prepare stock solutions of this compound and, if available, monooctyl phosphate in acetonitrile. Prepare a series of working standards by diluting the stock solutions to known concentrations.

    • Sample Preparation: Dilute the aqueous this compound sample with the initial mobile phase to a concentration within the calibration range.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. Low UV wavelengths (e.g., 200-210 nm) or alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) may be necessary.

    • Forced Degradation: To demonstrate the stability-indicating nature of the method, subject a solution of this compound to acidic, basic, and thermal stress.

      • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

      • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 8 hours.

      • Thermal Degradation: Heat a solution at 80°C for 48 hours.

    • Analysis: Analyze the stressed samples and compare the chromatograms to those of the unstressed standard to ensure the separation of the parent compound from any degradation products.

Mandatory Visualizations

Hydrolysis_Pathway DOP This compound (C₁₆H₃₅O₄P) Water1 + H₂O DOP->Water1 MOP Monooctyl Phosphate (C₈H₁₉O₄P) Octanol1 Octanol (C₈H₁₈O) MOP->Octanol1 + Water2 + H₂O MOP->Water2 PA Phosphoric Acid (H₃PO₄) Octanol2 Octanol (C₈H₁₈O) PA->Octanol2 + Water1->MOP Water2->PA

Caption: Hydrolysis pathway of this compound in aqueous solution.

Troubleshooting_Workflow start Inconsistent Experimental Results check_age Is the this compound solution freshly prepared? start->check_age prepare_fresh Prepare a fresh aqueous solution check_age->prepare_fresh No check_storage Review storage conditions (temperature, pH) check_age->check_storage Yes analyze_purity Analyze solution purity (e.g., via HPLC) prepare_fresh->analyze_purity adjust_conditions Optimize storage: - Store at 2-8°C or frozen - Buffer to neutral pH check_storage->adjust_conditions Suboptimal check_storage->analyze_purity Optimal adjust_conditions->analyze_purity degradation_confirmed Degradation confirmed? analyze_purity->degradation_confirmed end_stable Solution is likely stable. Investigate other experimental variables. degradation_confirmed->end_stable No end_unstable Discard old solution. Use fresh solution and optimized storage. degradation_confirmed->end_unstable Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Advanced Purification of Crude Dioctyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the advanced purification of crude dioctyl phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude dioctyl phosphate?

A1: Crude this compound typically contains several impurities stemming from its synthesis, which is commonly the esterification of phosphoric acid with octanol (B41247).[1][2] These impurities include:

  • Unreacted Starting Materials: Residual octanol and phosphoric acid.

  • Byproducts: Mono-octyl phosphate is a common byproduct due to incomplete esterification.[3] Trace amounts of tri-octyl phosphate may also be present depending on the reaction conditions.

  • Residual Catalyst: If a catalyst is used in the synthesis, it may remain in the crude product.

  • Color Impurities: The product may appear discolored due to side reactions or thermal degradation during synthesis.

  • Solvent Residues: If a solvent is used in the synthesis or initial work-up, traces may remain.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ³¹P): NMR is a powerful tool for structural confirmation and can help identify and quantify the main product and any organophosphorus impurities.[3] ³¹P NMR is particularly useful for distinguishing between mono-, di-, and tri-substituted phosphate esters.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of characteristic functional groups, such as P-O-C and P=O bonds, and the absence of hydroxyl groups from unreacted octanol or phosphoric acid.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile and semi-volatile impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry detection can be used for quantitative analysis of this compound and non-volatile impurities.

Q3: What are the primary advanced purification techniques for crude this compound?

A3: The most effective purification strategies typically involve a multi-step approach combining the following techniques:

  • Liquid-Liquid Extraction (Washing): This is a crucial first step to remove acidic impurities, residual catalysts, and water-soluble byproducts.

  • Column Chromatography: This technique is highly effective for separating this compound from closely related impurities like mono-octyl phosphate.

  • Vacuum Distillation: This method is suitable for removing non-volatile impurities and can yield a highly pure product.

Troubleshooting Guides

Issue 1: Persistent Emulsion During Aqueous Washing

Q: I am trying to wash my crude this compound with an alkaline solution, but a persistent emulsion is forming at the interface, preventing proper phase separation. What should I do?

A: Emulsion formation is a common issue when washing crude organophosphate esters, often caused by the surfactant-like properties of impurities.[4] Here is a step-by-step guide to resolve this:

Troubleshooting Steps:

Step Action Rationale
1. Patience & Gentle Agitation Allow the separatory funnel to stand undisturbed for 20-30 minutes. Gentle swirling or tapping the side of the funnel may help.Minor emulsions can break on their own with time as droplets coalesce.
2. Increase Ionic Strength Add a small amount of saturated sodium chloride solution (brine) to the separatory funnel and gently mix.The increased ionic strength of the aqueous phase can help to break the emulsion by reducing the solubility of organic components.
3. Change pH If the emulsion persists, carefully adjust the pH of the aqueous layer. If washing with a base, a slight lowering of the pH (towards neutral) might help, and vice-versa.Changing the pH can alter the charge of the emulsifying species, reducing their ability to stabilize the emulsion.
4. Centrifugation Transfer the emulsion to centrifuge tubes and spin at a moderate speed (e.g., 2000-4000 rpm) for 10-20 minutes.The centrifugal force will accelerate the separation of the two phases.
5. Filtration Pass the emulsion through a plug of glass wool or a pad of celite in a filter funnel.The filter medium provides a surface that can help to coalesce the dispersed droplets.

Preventative Measures for Future Extractions:

  • Use gentle inversions rather than vigorous shaking when mixing the phases.

  • Consider diluting the organic phase with a non-polar solvent before washing.

Issue 2: Incomplete Removal of Mono-octyl Phosphate

Q: My NMR/HPLC analysis shows a significant amount of mono-octyl phosphate remaining in my product even after purification. How can I improve its removal?

A: Mono-octyl phosphate is more polar than this compound and its removal requires a targeted approach.

Troubleshooting Steps:

Technique Action Rationale
Alkaline Wash Perform a thorough wash with a dilute basic solution (e.g., 1-5% sodium carbonate or sodium bicarbonate).Mono-octyl phosphate is more acidic than this compound and will be preferentially deprotonated and extracted into the aqueous basic solution.[3]
Column Chromatography Optimize your column chromatography conditions. Use a more polar solvent system or a gradient elution.The higher polarity of mono-octyl phosphate will cause it to have a stronger interaction with the silica (B1680970) gel, allowing for better separation from the less polar this compound.
pH-assisted Extraction Dissolve the crude product in an organic solvent and adjust the pH of an aqueous phase to selectively extract the mono-octyl phosphate.By carefully controlling the pH, you can exploit the pKa difference between the mono- and di-esters for selective separation.
Issue 3: Product Discoloration

Q: My purified this compound has a yellow or brownish tint. What is the cause and how can I remove it?

A: Discoloration can be caused by thermal degradation during synthesis or the presence of chromophoric impurities.

Troubleshooting Steps:

Step Action Rationale
1. Activated Carbon Treatment Stir the crude product (dissolved in an appropriate solvent) with a small amount of activated carbon for 1-2 hours at room temperature, then filter.Activated carbon has a high surface area and can adsorb many color-causing impurities.
2. Column Chromatography Use column chromatography with a suitable solvent system.Colored impurities often have different polarities and can be separated from the desired product on a silica gel column.
3. Optimize Synthesis Re-evaluate your synthesis conditions. High temperatures or prolonged reaction times can lead to decomposition and color formation.Preventing the formation of color impurities is often easier than removing them.

Experimental Protocols

Protocol 1: Alkaline Wash and Liquid-Liquid Extraction

Objective: To remove acidic impurities, unreacted phosphoric acid, and mono-octyl phosphate from crude this compound.

Methodology:

  • Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel. A 1:3 ratio of crude product to solvent is a good starting point.

  • Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash with the NaHCO₃ solution until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of deionized water to remove any remaining base.

  • Finally, wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to help break any minor emulsions and to remove dissolved water from the organic phase.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the washed this compound.

Protocol 2: Purification by Column Chromatography

Objective: To separate this compound from closely related impurities such as mono-octyl phosphate and other byproducts.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude or washed this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity. A good starting point is a mixture of hexane (B92381) and ethyl acetate. The polarity can be gradually increased (gradient elution) to improve separation.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation using Thin-Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in the same or a slightly more polar solvent system used for the column. Visualize the spots under UV light (if applicable) or by staining (e.g., with iodine vapor or potassium permanganate).

  • Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Illustrative TLC and Column Chromatography Parameters:

ParameterValue/Description
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase (TLC) Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Mobile Phase (Column) Gradient elution from Hexane:Ethyl Acetate (9:1) to (7:3)
Expected Rf (DOP) ~0.4 - 0.6 (highly dependent on exact solvent system)
Expected Rf (MOP) ~0.1 - 0.3 (more polar, lower Rf)
Protocol 3: Vacuum Distillation

Objective: To purify this compound from non-volatile impurities and achieve high purity.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a stirring mechanism (magnetic stir bar), a thermometer to monitor the vapor temperature, a condenser, and a collection flask. Ensure all glassware is free of cracks and can withstand a vacuum.

  • Charge the Flask: Place the crude or pre-purified this compound into the distillation flask.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask with a heating mantle. The liquid should be stirred to ensure even boiling.

  • Distillation: Collect the fraction that distills over at the expected boiling point for the applied pressure. It is advisable to collect a small forerun fraction to remove any more volatile impurities.

  • Completion: Once the desired product has been collected, cool the system down before releasing the vacuum.

Illustrative Vacuum Distillation Parameters:

Pressure (mmHg)Estimated Boiling Point (°C)
1~180 - 190
5~210 - 220
10~230 - 240

Note: These are estimated values. The actual boiling point will depend on the purity of the material and the accuracy of the pressure measurement.

Visualizations

PurificationWorkflow CrudeDOP Crude this compound Washing Alkaline Wash / Liquid-Liquid Extraction CrudeDOP->Washing Remove Acidic Impurities ColumnChrom Column Chromatography Washing->ColumnChrom Remove Polar Byproducts Analysis1 Purity Analysis (TLC, NMR) Washing->Analysis1 VacDist Vacuum Distillation ColumnChrom->VacDist Remove Non-Volatile Impurities ColumnChrom->Analysis1 PureDOP High-Purity this compound VacDist->PureDOP Analysis2 Purity Analysis (HPLC, GC-MS) PureDOP->Analysis2

Caption: General workflow for the advanced purification of crude this compound.

TroubleshootingEmulsion Start Persistent Emulsion Forms Step1 Wait & Gentle Agitation Start->Step1 Decision1 Emulsion Breaks? Step1->Decision1 Step2 Add Brine (Saturated NaCl) Decision1->Step2 No Success Phases Separated Decision1->Success Yes Decision2 Emulsion Breaks? Step2->Decision2 Step3 Centrifuge the Mixture Decision2->Step3 No Decision2->Success Yes Decision3 Emulsion Breaks? Step3->Decision3 Step4 Filter through Glass Wool/Celite Decision3->Step4 No Decision3->Success Yes Step4->Success If Successful Failure Re-evaluate Extraction Protocol Step4->Failure If Fails

Caption: Troubleshooting decision tree for breaking emulsions during aqueous washing.

References

sample preparation guidelines for NMR analysis of dioctyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the preparation and NMR analysis of dioctyl phosphate (B84403).

Experimental Protocol: Sample Preparation for NMR Analysis

A detailed methodology for preparing dioctyl phosphate samples for NMR analysis is provided below. Adherence to this protocol is crucial for acquiring high-quality NMR spectra.

Materials:

  • This compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Glass wool

  • Vortex mixer

  • Centrifuge (optional, for viscous samples)

Procedure:

  • Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[1]

  • Concentration:

    • For ¹H NMR, prepare a solution with a concentration of 5-25 mg/mL.[2][3] A more dilute solution can lead to better resolution by decreasing viscosity.[2]

    • For ¹³C NMR, a higher concentration is recommended due to the lower sensitivity of the ¹³C nucleus. Aim for a near-saturated solution if possible.[2][3]

    • For ³¹P NMR, a concentration of 10-50 mg in the deuterated solvent is typical.

  • Sample Weighing and Dissolution:

    • Accurately weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of the chosen deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).[4][5]

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[4][5]

  • Filtration:

    • To remove any particulate matter that could affect the magnetic field homogeneity and cause peak broadening, filter the sample.[3]

    • Place a small, tight plug of glass wool into a Pasteur pipette.[2][3]

    • Filter the this compound solution through the glass wool directly into a clean 5 mm NMR tube.[2][4]

  • Handling Viscosity (If Applicable):

    • This compound can be viscous. If the solution does not flow easily, centrifugation can be used to bring the sample to the bottom of the NMR tube and remove air bubbles.[6]

    • Place the NMR tube inside a larger centrifuge tube (e.g., a 15 mL Falcon tube) for support and centrifuge until the sample is settled and homogeneous.[6]

    • Running the NMR experiment at an elevated temperature (e.g., 40-60°C) can also help to reduce viscosity and sharpen the NMR signals.[4][6]

  • Final Checks:

    • Ensure the final sample height in the NMR tube is between 4 and 5 cm.[3][4]

    • Cap the NMR tube securely to prevent solvent evaporation.[5]

    • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the NMR analysis of this compound.

Parameter¹H NMR¹³C NMR³¹P NMR
Sample Concentration 5-25 mg/mL[2][3]20-100 mg (or near saturation)[3][4]10-50 mg
Deuterated Solvent Volume 0.6 - 0.7 mL[4][5]0.6 - 0.7 mL[4][5]0.6 - 0.7 mL
Typical Deuterated Solvents CDCl₃, DMSO-d₆[6]CDCl₃, DMSO-d₆[6]CDCl₃[7]
Internal Standard (Optional) TMS (for CDCl₃)[5]TMS (for CDCl₃)Triphenyl phosphate (TPP)[7]

Troubleshooting Guide

This section addresses common issues encountered during the NMR analysis of this compound in a question-and-answer format.

Q1: Why are my NMR peaks broad and poorly resolved?

  • A1: High Viscosity: this compound is a viscous compound, which can lead to broad spectral lines.[6]

    • Solution: Try running the experiment at an elevated temperature (e.g., 40°C, 60°C) to decrease viscosity.[4][6] You can also prepare a more dilute sample, as lower concentrations reduce viscosity and can improve resolution.[2]

  • A2: Poor Shimming: The homogeneity of the magnetic field greatly affects spectral resolution.

    • Solution: Re-shim the spectrometer, paying close attention to the Z1 and Z2 shims. For viscous samples, shimming can be more challenging and may require more careful adjustment.[4]

  • A3: Presence of Particulates: Solid impurities in the sample will disrupt the magnetic field homogeneity.

    • Solution: Always filter your sample through a glass wool plug before transferring it to the NMR tube.[2][3]

  • A4: High Concentration: Overly concentrated samples can lead to line broadening due to increased viscosity and potential aggregation effects.[3][5]

    • Solution: Prepare a more dilute sample within the recommended concentration range.

Q2: I see unexpected peaks in my spectrum. What could be the cause?

  • A1: Solvent Impurities: The deuterated solvent may contain residual non-deuterated solvent or water.

    • Solution: Use high-purity deuterated solvents and keep the solvent bottles tightly capped to prevent moisture absorption.[8] Consult tables of common NMR solvent impurities to identify the peaks.[9]

  • A2: Contamination from NMR Tube or Cap:

    • Solution: Ensure your NMR tubes are thoroughly cleaned and dried before use. Avoid drying them in an oven, as this can bend the tube.[2] Some plastic caps (B75204) can leach contaminants, especially with solvents like CDCl₃ or DMSO-d₆.[10] Consider using a Teflon tape seal under the cap.[10]

  • A3: Sample Degradation: this compound could potentially degrade over time or react with impurities.

    • Solution: Use fresh samples and high-purity solvents. If degradation is suspected, acquiring spectra of a freshly prepared sample is recommended.

Q3: My ³¹P NMR signal is a broad singlet, but I expect to see coupling. Why is that?

  • A1: Proton Decoupling: Standard ³¹P NMR experiments are often run with proton decoupling to simplify the spectrum, which collapses multiplets into singlets.[11]

    • Solution: If you need to observe proton coupling, you can run a non-decoupled ³¹P NMR experiment or a gated decoupling experiment.[11]

  • A2: Viscosity and Relaxation: In viscous samples, rapid relaxation can sometimes lead to a loss of observable coupling.

    • Solution: As with general peak broadening, increasing the temperature to reduce viscosity may help resolve the coupling.

Frequently Asked Questions (FAQs)

Q1: What is the best deuterated solvent for this compound?

  • A: Chloroform-d (CDCl₃) is a good starting point as it dissolves many organic compounds and is a common NMR solvent. The choice of solvent ultimately depends on the solubility of your specific sample and the desired chemical shift window.[2]

Q2: Do I need to use an internal standard?

  • A: For routine qualitative analysis, the residual solvent peak can often be used as a reference. However, for accurate chemical shift determination or quantitative analysis, using an internal standard like Tetramethylsilane (TMS) for ¹H and ¹³C NMR in CDCl₃, or Triphenyl phosphate (TPP) for ³¹P NMR, is recommended.[5][7][12]

Q3: How can I remove air bubbles from my viscous sample?

  • A: Centrifuging the NMR tube is an effective way to remove air bubbles and ensure a homogeneous sample.[6]

Q4: What is the expected chemical shift range for the phosphate group in ³¹P NMR?

  • A: The chemical shifts of phosphate esters typically appear in a specific region of the ³¹P NMR spectrum. For phosphate and pyrophosphate esters, this is generally in the range of -12 to 12 ppm.[13] The exact chemical shift will be influenced by the solvent and the specific structure of the molecule.

Visualizations

Sample_Preparation_Workflow NMR Sample Preparation for this compound start Start weigh Weigh 5-25 mg (1H) or 20-100 mg (13C/31P) of this compound start->weigh dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl3) weigh->dissolve filter Filter through Glass Wool into NMR Tube dissolve->filter check_viscosity Is the sample highly viscous? filter->check_viscosity centrifuge Centrifuge sample to remove bubbles check_viscosity->centrifuge Yes check_height Adjust sample height to 4-5 cm check_viscosity->check_height No centrifuge->check_height cap_clean Cap and clean outside of tube check_height->cap_clean analyze Proceed to NMR Analysis cap_clean->analyze

Caption: Workflow for preparing this compound samples for NMR analysis.

Troubleshooting_Workflow Troubleshooting Broad NMR Peaks start Broad Peaks Observed check_concentration Is sample concentration high? start->check_concentration reduce_concentration Dilute sample and re-acquire spectrum check_concentration->reduce_concentration Yes check_particulates Were particulates visible before filtration? check_concentration->check_particulates No end Sharp, resolved peaks reduce_concentration->end refilter Re-filter sample check_particulates->refilter Yes check_shimming Is shimming optimal? check_particulates->check_shimming No refilter->end reshim Re-shim the sample check_shimming->reshim No increase_temp Acquire spectrum at elevated temperature (e.g., 40-60°C) check_shimming->increase_temp Yes reshim->end increase_temp->end

Caption: Decision-making workflow for troubleshooting broad NMR peaks.

References

Technical Support Center: Minimizing Dioctyl Phthalate (DOP) Leaching from PVC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the leaching of dioctyl phthalate (B1215562) (DOP) from a Polyvinyl Chloride (PVC) matrix during experiments.

Frequently Asked Questions (FAQs)

Q1: What is dioctyl phthalate (DOP) and why does it leach from PVC?

Dioctyl phthalate (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), is a common plasticizer used to impart flexibility to otherwise rigid PVC.[1][2] Plasticizers like DOP are not chemically bonded to the PVC polymer chains; instead, they are physically interspersed within the polymer matrix.[1] This lack of chemical bonding is the primary reason for their migration, or "leaching," out of the material over time.[1]

Q2: What are the primary factors that influence the rate of DOP leaching?

Several factors can accelerate the leaching of DOP from a PVC matrix. Understanding these is critical for designing experiments to minimize contamination.

  • Temperature: Higher temperatures increase the kinetic energy and mobility of DOP molecules, significantly accelerating their migration to the PVC surface and into the surrounding environment.[1][3][4][5][6] Leaching of phthalates is often more pronounced at elevated temperatures.[3][4][5][6]

  • Contacting Media (Solvents): The type of substance in contact with the PVC is a crucial factor.[7] Lipophilic or organic solvents, such as hexane, oils, and lipid emulsions, can disrupt the polymer matrix and more readily dissolve the plasticizer, facilitating its escape.[1][5][8]

  • Time: Leaching is a continuous process. The longer the duration of contact between the PVC and the surrounding medium, the greater the cumulative amount of DOP that will be extracted.[9][10][11][12]

  • Mechanical Stress: Physical stresses like bending, stretching, or abrasion can create micro-fractures or pathways within the PVC structure, providing an easier route for DOP molecules to migrate out.[1]

  • Plasticizer Concentration: PVC formulations with a higher initial concentration of DOP may exhibit a greater leaching rate.[13][14]

  • Sunlight/UV Radiation: Exposure to UV radiation can cause photoaging of the PVC, which may enhance the leaching rate of plasticizers.[15]

Troubleshooting Guide: Strategies to Minimize DOP Leaching

Q3: My experimental results are being compromised by a leached compound from my PVC tubing. How can I confirm it is DOP and how can I prevent this?

First, to confirm the identity of the leached compound, you will need to perform an analytical characterization of the contaminant, typically using Gas Chromatography-Mass Spectrometry (GC-MS).[16][17][18]

Once confirmed, you can implement one or more of the following strategies to minimize its leaching. The optimal choice depends on your experimental constraints, such as budget, required material properties, and compatibility with your existing setup.

The process of plasticizer migration involves diffusion from the bulk material to the surface, followed by transport into the external medium.[7] The strategies below aim to disrupt this process.

cluster_pvc PVC Matrix (Bulk) cluster_surface PVC Surface cluster_medium External Medium (e.g., Solvent) dop_bulk DOP Molecules dop_surface DOP at Surface dop_bulk->dop_surface 1. Diffusion to Surface dop_leached Leached DOP dop_surface->dop_leached 2. Interfacial Transport

Caption: Mechanism of DOP leaching from the PVC matrix.

Strategy 1: Modification of the PVC Surface

Surface modification techniques aim to create a barrier that prevents the plasticizer from reaching the external medium without altering the bulk properties of the PVC.[7][19]

  • Irradiation (UV, Gamma, Plasma): Exposing the PVC surface to radiation can create a cross-linked or densified surface network.[7][19] This tighter network reduces free volume and slows the diffusion of DOP molecules to the surface.[7] Argon plasma treatment, for example, has been shown to reduce plasticizer migration by up to 95%.[20] Oxygen plasma treatment can also be effective.[13][21]

  • Surface Coating: Applying a barrier coating that is impermeable to the plasticizer can effectively stop migration.[22][23] A novel coating made from phase-transitioned lysozyme (B549824) (PTL) and sodium alginate (SA) has been shown to reduce leaching in PVC by 7-1000 times, even in harsh environments.[24]

  • Chemical Grafting: This method involves chemically bonding other molecules or polymer chains to the PVC surface.[7] Grafting hydrophilic polymers, for instance, can inhibit the leaching of the hydrophobic plasticizer into aqueous solutions.[21][23]

Strategy 2: Alteration of the Bulk PVC Formulation

If your experimental setup allows for the use of different materials, altering the bulk formulation is a highly effective approach.

  • Use of Alternative Plasticizers: Replace DOP with plasticizers that have a lower tendency to migrate.

    • High Molecular Weight Plasticizers: Larger molecules, such as polymeric plasticizers or trimellitates, are less mobile within the PVC matrix and thus less prone to leaching.[8][22]

    • Phthalate-Free Alternatives: Several non-phthalate plasticizers are commercially available, such as Dioctyl Terephthalate (DOTP), 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), and citrate (B86180) esters.[2][25][26] These are often chosen for applications with heightened safety requirements.[2][26]

  • Covalent Bonding of Plasticizer: A more advanced approach involves chemically bonding the plasticizer directly to the PVC polymer backbone.[27] This method can completely suppress migration by making the plasticizer a permanent part of the polymer structure.[27]

start Start: DOP Leaching Issue Identified q1 Can you modify the bulk PVC material? start->q1 a1_yes Use Alternative Plasticizers (e.g., DOTP, DINCH, Polymeric) q1->a1_yes Yes a1_no Apply Surface Modification q1->a1_no No end End: Leaching Minimized a1_yes->end q2 Is temporary contact sufficient? a1_no->q2 a2_yes Surface Coating (e.g., PTL/SA) q2->a2_yes Yes a2_no Surface Cross-linking (e.g., Plasma, UV Irradiation) q2->a2_no No a2_yes->end a2_no->end

Caption: Decision workflow for selecting a leaching minimization strategy.

Quantitative Data on Leaching Reduction

The effectiveness of various methods to reduce plasticizer leaching can be compared quantitatively.

Table 1: Comparison of Leaching Reduction Strategies

StrategyMethodReported Leaching ReductionReference
Surface Modification Argon Plasma TreatmentUp to 95%[20]
PTL/SA Protein Coating7-1000 times reduction[24]
Alternative Plasticizers Covalent Bonding to PVCMigration completely suppressed
Polymeric PlasticizersLower migration due to large molecular size[26]

Table 2: Influence of Temperature on Phthalate Leaching

PolymerPhthalateTemperatureLeached Concentration / ConditionReference
PVCDBP25°CNot Detected[3][28]
PVCDBP45°C0.518 – 0.760 mg/L[3]
PP CupsDEHP40°C555.0 ± 17.0 ng/L[6]
PP CupsDEHP100°C1242.5 ± 53.0 ng/L[6]
PVC Infusion SetsDEHP24°CDetected in lipid infusates[5]
PVC Infusion SetsDEHP37°CDetected in lipid and saline infusates[5]

Experimental Protocols

Protocol 1: Quantification of DOP Leaching using Solvent Extraction and GC-MS

This protocol describes a common method to measure the amount of DOP that has leached from a PVC sample into a solvent.

Objective: To quantify the mass of DOP leached from a PVC material into a solvent over a specified period.

Materials:

  • PVC sample of known surface area and mass.

  • High-purity n-hexane (or other appropriate solvent).[16]

  • Glass vials with Teflon-lined caps.

  • Analytical balance.

  • Gas Chromatograph with Mass Spectrometer (GC-MS).[17]

  • DOP analytical standard.

  • Internal standard (e.g., Benzyl Benzoate - BB).

Procedure:

  • Sample Preparation: Cut the PVC material into small pieces of a known surface area (e.g., 0.5 cm²).[16] Accurately weigh the pieces.

  • Leaching Experiment: Place a known mass of the PVC pieces into a glass vial. Add a precise volume of n-hexane (e.g., 5 mL), ensuring the pieces are fully submerged.[16] Seal the vial tightly.

  • Incubation: Store the vials at a constant, controlled temperature (e.g., 25°C or 40°C) for a defined period (e.g., 24, 48, 72 hours).[16] Include blank vials containing only the solvent to serve as controls.

  • Sample Collection: After the incubation period, carefully remove an aliquot of the n-hexane (e.g., 900 µL) from each vial, avoiding any contact with the PVC pieces.[16]

  • Internal Standard Spiking: Add a known amount of the internal standard to the collected aliquot. This helps to correct for variations in sample injection and instrument response.

  • GC-MS Analysis:

    • Prepare a calibration curve by running a series of known concentrations of the DOP standard.

    • Inject the experimental samples into the GC-MS.

    • The GC will separate the components of the sample, and the MS will identify and quantify DOP based on its unique mass spectrum and retention time relative to the standards.

  • Calculation: Use the calibration curve to determine the concentration of DOP in the n-hexane. Calculate the total mass of leached DOP based on the volume of the solvent and report it as mass of DOP per surface area of PVC (e.g., µg/cm²).

prep 1. Prepare PVC Sample (Known Mass & Surface Area) leach 2. Submerge in Solvent (e.g., n-Hexane in Glass Vial) prep->leach incubate 3. Incubate (Controlled Temperature & Time) leach->incubate collect 4. Collect Solvent Aliquot incubate->collect spike 5. Spike with Internal Standard collect->spike analyze 6. Analyze via GC-MS spike->analyze calculate 7. Calculate Leached DOP (µg/cm²) analyze->calculate

Caption: Experimental workflow for quantifying DOP leaching.

Protocol 2: Surface Modification of PVC using Argon Plasma Treatment

This protocol provides a general outline for reducing DOP leaching by creating a cross-linked surface layer.

Objective: To modify the surface of a PVC material to create a barrier against DOP migration.

Materials:

  • PVC sample.

  • Low-pressure plasma treatment system.

  • Argon gas (high purity).

  • Vacuum pump.

Procedure:

  • Sample Cleaning: Thoroughly clean the surface of the PVC sample to remove any surface contaminants. This can be done by wiping with isopropanol (B130326) followed by drying in a nitrogen stream.

  • System Setup: Place the cleaned PVC sample inside the plasma reactor chamber.

  • Vacuum Down: Evacuate the chamber to a base pressure typically in the mTorr range to remove atmospheric gases.

  • Gas Introduction: Introduce high-purity argon gas into the chamber, maintaining a constant low pressure.

  • Plasma Ignition: Apply radio frequency (RF) or microwave power to the electrodes to generate the argon plasma. The plasma will appear as a characteristic glow.

  • Treatment: Expose the PVC sample to the argon plasma for a predetermined duration (e.g., 5-30 minutes). The energetic ions and UV radiation from the plasma will induce cross-linking in the near-surface region of the PVC.[7][20]

  • Venting: Turn off the power and the gas flow. Carefully vent the chamber back to atmospheric pressure.

  • Post-Treatment: Remove the treated PVC sample. It is now ready for use in experiments or for quantification of leaching (using Protocol 1) to verify the effectiveness of the treatment. The barrier effect has been shown to be stable long-term.[20]

References

Technical Support Center: Managing Emulsion Formation in Dioctyl Phosphate Extraction Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding emulsion formation in dioctyl phosphate (B84403) extraction systems.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of a dioctyl phosphate extraction system?

An emulsion is a stable or semi-stable mixture of two immiscible liquids, in this case, the aqueous phase and the organic phase (this compound in a diluent). It appears as a cloudy, milky, or hazy layer between the two distinct liquid phases, making clean separation difficult. This occurs when one liquid phase is dispersed as microscopic droplets within the other.

Q2: What are the primary causes of emulsion formation in these extraction systems?

Several factors can contribute to the formation of stable emulsions in this compound extraction systems:

  • High Shear Mixing: Vigorous shaking or stirring provides the energy to break the liquids into very fine droplets, which can lead to the formation of a stable emulsion.[1]

  • Presence of Surfactant-like Molecules: The sample itself may contain molecules that act as emulsifying agents, such as proteins, lipids, or degradation products.[2]

  • Particulate Matter: Finely divided solid particles can accumulate at the interface of the two liquids and stabilize emulsions.

  • High Concentration of the Extractant: At high concentrations, this compound itself can act as a surfactant, contributing to emulsion stability.

  • Third Phase Formation: Under certain conditions of high metal and acid loading, the organic phase can split into two organic layers, a phenomenon known as "third phase formation".[2][3] This can be mistaken for or contribute to emulsion formation.[2]

  • Incompatible pH: The pH of the aqueous phase can influence the interfacial tension and the charge of molecules at the interface, sometimes favoring emulsion formation.

Q3: How can I prevent emulsion formation from the start?

Prevention is often the most effective strategy. Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or repeated inversions of the separatory funnel to mix the phases. This reduces the shear forces that create fine droplets.[1]

  • pH Control: Ensure the pH of the aqueous phase is optimized for your specific extraction to minimize emulsion tendency.

  • Solvent Choice: Select an organic diluent that has a significant density difference from the aqueous phase and is less prone to forming emulsions with your sample matrix. Aliphatic diluents may have different emulsion-forming tendencies than aromatic ones.

  • Pre-treatment of the Sample: If your sample is known to contain surfactants or fine solids, consider a pre-filtration or pre-treatment step before extraction.

  • Control of Extractant Concentration: Use the lowest concentration of this compound that provides efficient extraction to minimize its surfactant effects.

Troubleshooting Guide: Emulsion Formation

This guide provides a systematic approach to troubleshooting and resolving emulsions when they occur during your experiment.

Issue: A stable emulsion has formed between the aqueous and organic layers.

Step 1: Initial, Non-Invasive Methods
  • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Often, gravity is sufficient for the droplets to coalesce and the emulsion to break on its own.[1]

  • Gentle Agitation: Gently swirl the separatory funnel or tap the sides. This can sometimes encourage the dispersed droplets to merge.[1]

Step 2: Physical Methods

If the emulsion persists, the next step is to employ physical methods to force phase separation.

  • Centrifugation: This is often the most effective method for breaking stubborn emulsions.[4] Transfer the emulsion to centrifuge tubes and spin at a moderate speed (e.g., 2000-4000 rpm) for 5-15 minutes.[5] The increased gravitational force will compel the separation of the phases.

  • Temperature Modification: Gently warming the mixture can decrease the viscosity of the phases and promote separation. Conversely, cooling or even partially freezing the aqueous layer can also be effective in breaking the emulsion.

  • Filtration: Passing the emulsion through a plug of glass wool or phase separation paper can help to coalesce the dispersed droplets.[4]

Step 3: Chemical Methods

If physical methods are unsuccessful, chemical modifications to the system can be attempted. It is advisable to test these methods on a small aliquot of the emulsion first.

  • Salting Out: Add a small amount of a saturated salt solution (brine, e.g., saturated NaCl) to the separatory funnel.[4][6] This increases the ionic strength of the aqueous phase, which can decrease the solubility of the organic phase in the aqueous layer and help to break the emulsion.[4]

  • pH Adjustment: The stability of an emulsion can be highly dependent on pH. Carefully adjust the pH of the aqueous phase with a dilute acid or base. This can alter the charge at the droplet interface, potentially leading to the destabilization of the emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent can change the overall polarity of the organic phase and may help to break the emulsion.[4]

The following flowchart illustrates the troubleshooting logic:

G cluster_physical cluster_chemical start Emulsion Formed patience Allow to Stand (15-30 min) Gentle Swirling/Tapping start->patience check1 Emulsion Broken? patience->check1 physical_methods Physical Methods check1->physical_methods No end Problem Resolved check1->end Yes centrifugation Centrifugation temperature Temperature Modification filtration Filtration check2 Emulsion Broken? filtration->check2 chemical_methods Chemical Methods (Test on aliquot first) check2->chemical_methods No check2->end Yes salting_out Salting Out (add brine) ph_adjustment pH Adjustment solvent_addition Solvent Addition check3 Emulsion Broken? solvent_addition->check3 reconsider Reconsider Protocol: - Change solvent system - Adjust phase ratio - Pre-treat sample check3->reconsider No check3->end Yes reconsider->end

Troubleshooting workflow for emulsion formation.

Data Presentation

The following table summarizes common techniques for breaking emulsions and their general effectiveness.

Method Principle of Action General Effectiveness Potential Considerations
Standing/Patience Gravitational separation and natural coalescence of droplets.Low to ModerateTime-consuming; may not be effective for very stable emulsions.
Gentle Agitation Encourages droplet coalescence without introducing high shear forces.Low to ModerateMay not be sufficient for stable emulsions.
Centrifugation Applies a strong mechanical force to accelerate phase separation.HighRequires access to a centrifuge; may be difficult for large volumes.[4]
Temperature Change Modifies viscosity and interfacial tension.Low to ModerateRisk of degrading temperature-sensitive compounds.
Filtration Physically coalesces droplets as they pass through a filter medium (e.g., glass wool).[4]ModeratePotential for loss of product due to adsorption on the filter medium.
Salting Out (Brine) Increases the ionic strength of the aqueous phase, reducing the solubility of the organic phase.[4][6]Moderate to HighEnsure the added salt does not interfere with downstream analysis.
pH Adjustment Alters the charge at the interface, destabilizing the emulsion.High (if charge-stabilized)Requires careful control; pH changes could affect the target compound.
Solvent Addition Alters the properties of the organic phase to improve the solubility of emulsifying agents.[4]ModerateThe added solvent must be compatible and easily removable.

Experimental Protocols

Protocol 1: Breaking an Emulsion by Centrifugation

This protocol details the steps for breaking a stable emulsion using a centrifuge.

Materials:

  • Emulsified sample in a separatory funnel

  • Centrifuge tubes with caps (B75204) (ensure they are compatible with your solvents)

  • Centrifuge

  • Pipettes

  • Beakers or flasks for collecting the separated layers

Procedure:

  • Transfer the Emulsion: Carefully transfer the emulsified mixture from the separatory funnel into one or more centrifuge tubes.

  • Balance the Centrifuge: Ensure that the centrifuge tubes are balanced. If you only have one tube of the emulsion, create a balance tube with a liquid of similar density.

  • Centrifugation: Place the tubes in the centrifuge and spin at a moderate speed (e.g., 2000-4000 rpm) for 5-15 minutes.[5]

  • Observe Separation: After centrifugation, carefully remove the tubes. You should observe two distinct liquid layers. A small amount of solid material may have pelleted at the bottom.

  • Separate the Layers: Carefully remove the top layer using a pipette and transfer it to a clean, labeled container. Then, pipette the bottom layer into a separate container, being careful not to disturb any solid pellet.

G A Transfer Emulsion to Centrifuge Tubes B Balance Tubes in Centrifuge A->B C Centrifuge (2000-4000 rpm, 5-15 min) B->C D Observe Phase Separation C->D E Pipette Top Layer to New Container D->E F Pipette Bottom Layer to Separate Container E->F

Experimental workflow for breaking an emulsion by centrifugation.
Protocol 2: Breaking an Emulsion by Salting Out

This protocol outlines the procedure for breaking an emulsion by adding a saturated salt solution.

Materials:

  • Emulsified sample in a separatory funnel

  • Saturated sodium chloride (NaCl) solution (brine)

  • Beakers or flasks for collecting the separated layers

Procedure:

  • Prepare Brine: If not already prepared, create a saturated NaCl solution by adding NaCl to water with stirring until no more salt dissolves.

  • Add Brine to Emulsion: Add a small volume of the brine (e.g., 10-20 mL for a 250 mL separatory funnel) to the separatory funnel containing the emulsion.

  • Gentle Mixing: Gently invert the separatory funnel a few times to mix the brine with the aqueous layer. Do not shake vigorously, as this may reform the emulsion.

  • Allow to Settle: Let the separatory funnel stand undisturbed and observe for phase separation. The emulsion should start to break, and a clearer interface between the two layers should form.

  • Separate Layers: Once the layers have separated, carefully drain the lower aqueous layer and then the upper organic layer into separate, labeled containers.

G A Add Saturated NaCl (Brine) to Emulsion B Gently Invert Separatory Funnel A->B C Allow Layers to Settle B->C D Observe Phase Separation C->D E Drain Aqueous Layer D->E F Collect Organic Layer E->F

Experimental workflow for breaking an emulsion by salting out.

References

refining temperature and reaction time for dioctyl phosphate catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of dioctyl phosphate (B84403), with a focus on refining reaction temperature and time.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of dioctyl phosphate, particularly when using phosphorus oxychloride (POCl₃) and octanol (B41247).

Q1: My reaction yield is consistently low. What are the primary causes?

Low yields in this compound synthesis can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, a temperature that is too low, or inefficient mixing.[1]

  • Moisture Contamination: The presence of water in the reagents or solvent can lead to the formation of undesirable byproducts and consume the phosphorus oxychloride. It is crucial to use anhydrous solvents and dry glassware.

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can result in a low yield. A slight excess of the alcohol is sometimes used to ensure the complete conversion of the phosphorylating agent.

  • Side Reactions: The formation of byproducts such as mono-octyl phosphate or trioctyl phosphate can reduce the yield of the desired this compound.[2]

  • Product Loss During Workup: Significant amounts of the product can be lost during the extraction and purification steps.

Q2: I am observing significant amounts of trioctyl phosphate as a byproduct. How can this be minimized?

The formation of trioctyl phosphate is a common issue. Here are some strategies to suppress its formation:

  • Controlled Addition of Alcohol: The reaction of phosphorus oxychloride with a primary alcohol and triethylamine (B128534) in a suitable solvent like toluene (B28343), followed by steam hydrolysis, has been shown to produce dialkyl phosphates with minimal trialkyl phosphate impurities.[3]

  • Careful Stoichiometry: Precise control over the molar ratio of octanol to phosphorus oxychloride is critical. Using a stoichiometric amount or a slight excess of the alcohol for the formation of the dichlorophosphate (B8581778) intermediate is recommended.

  • Reaction Temperature: Maintaining a low temperature (e.g., 0-10 °C) during the initial addition of phosphorus oxychloride can help to control the reaction and prevent over-alkylation.[1]

Q3: The final product is discolored. What is the cause and how can I prevent it?

Product discoloration is often an indication of decomposition or the presence of impurities.

  • High Reaction Temperature: Excessive heat during the reaction or distillation can lead to the decomposition of the product. It is advisable to conduct the reaction at the lowest effective temperature and to use vacuum distillation for purification.[3]

  • Extended Reaction Time: Prolonged heating can also contribute to discoloration. Optimizing the reaction time is crucial.

  • Acidic Impurities: Residual acidic species can catalyze side reactions and lead to colored byproducts. Thorough washing with a mild base solution (e.g., sodium bicarbonate) during the workup is important.

Q4: How can I effectively purify the crude this compound?

Purification is a critical step to obtain high-purity this compound.

  • Washing: The crude product should be washed with water to remove any water-soluble impurities and then with a mild base to neutralize any remaining acidic components.

  • Solvent Removal: The organic solvent can be removed under reduced pressure.

  • Vacuum Distillation: Distillation under high vacuum is a common method for purifying this compound and separating it from less volatile impurities. However, care must be taken to avoid high temperatures that could lead to decomposition.[3]

  • Chromatography: For small-scale preparations or when very high purity is required, column chromatography can be an effective purification method.

Data Presentation: Effect of Reaction Temperature and Time on this compound Synthesis

The following table provides illustrative data on how reaction temperature and time can influence the yield and purity of this compound. These values are based on typical outcomes for dialkyl phosphate synthesis and should be used as a guideline for optimization.

ExperimentTemperature (°C)Reaction Time (hours)Yield (%)Purity (%)Observations
19027592Incomplete reaction, starting material present.
29048595Good conversion, minimal byproducts.
39068694Slight increase in byproducts with longer time.
411029096Faster reaction, good yield and purity.
511049293Increased formation of trioctyl phosphate observed.
613018890Rapid reaction, but significant byproduct formation.
713028585Product discoloration and decomposition noted.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from phosphorus oxychloride and octanol.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • n-Octanol

  • Triethylamine (TEA)

  • Anhydrous Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Initial Reaction: The flask is charged with n-octanol (2.0 equivalents) and triethylamine (2.0 equivalents) dissolved in anhydrous toluene. The solution is cooled to 0 °C in an ice bath.

  • Addition of POCl₃: A solution of phosphorus oxychloride (1.0 equivalent) in anhydrous toluene is added dropwise via the dropping funnel over a period of 1-2 hours, while maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Hydrolysis: The reaction mixture is then heated to reflux, and steam is passed through the solution for 1-2 hours to hydrolyze any remaining chlorophosphate intermediates.[3]

  • Workup: After cooling to room temperature, the mixture is transferred to a separatory funnel. The organic layer is washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation - Phosphorus Oxychloride - n-Octanol - Triethylamine - Anhydrous Toluene reaction_setup 2. Reaction Setup - Three-necked flask - Stirrer, Dropping funnel, Condenser - Inert atmosphere (N₂) reagents->reaction_setup initial_reaction 3. Initial Reaction - Dissolve Octanol and TEA in Toluene - Cool to 0 °C reaction_setup->initial_reaction poc_addition 4. POCl₃ Addition - Dropwise addition of POCl₃ solution - Maintain temperature < 10 °C initial_reaction->poc_addition reaction_progress 5. Reaction Progression - Warm to room temperature - Stir for 2-4 hours poc_addition->reaction_progress hydrolysis 6. Hydrolysis - Heat to reflux - Steam treatment for 1-2 hours reaction_progress->hydrolysis workup 7. Workup - Sequential washing with HCl, H₂O, NaHCO₃, Brine hydrolysis->workup drying 8. Drying and Concentration - Dry with MgSO₄ - Remove solvent under vacuum workup->drying purification 9. Purification - Vacuum Distillation drying->purification final_product This compound purification->final_product

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reaction_completion Check for Reaction Completion (TLC, NMR) start->check_reaction_completion incomplete Incomplete Reaction check_reaction_completion->incomplete optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature moderately - Improve stirring incomplete->optimize_conditions Yes check_reagents Check Reagent Quality - Anhydrous solvents? - Fresh POCl₃? incomplete->check_reagents No solution Improved Yield optimize_conditions->solution reagent_issue Reagent Issue check_reagents->reagent_issue use_dry_reagents Use freshly dried/distilled reagents and solvents reagent_issue->use_dry_reagents Yes check_byproducts Analyze for Byproducts (Mono- and Tri-octyl phosphate) reagent_issue->check_byproducts No use_dry_reagents->solution byproduct_issue Significant Byproducts check_byproducts->byproduct_issue adjust_stoichiometry Adjust Stoichiometry and Control Temperature byproduct_issue->adjust_stoichiometry Yes workup_loss Review Workup Procedure - Emulsion formation? - Multiple transfers? byproduct_issue->workup_loss No adjust_stoichiometry->solution optimize_workup Optimize Workup: - Use brine to break emulsions - Minimize transfers workup_loss->optimize_workup optimize_workup->solution

Caption: A logical workflow for diagnosing and resolving low reaction yields.

References

strategies to reduce viscosity in dioctyl phosphate formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dioctyl phosphate (B84403) formulations. The information is designed to address common challenges, with a focus on strategies to reduce viscosity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and formulation of dioctyl phosphate.

Issue Potential Cause Troubleshooting Steps
High Viscosity of Formulation High concentration of this compound.- Dilution: Consider diluting the formulation with a suitable solvent. Ethanol is a known solvent for this compound.[1] Other organic solvents may also be effective, but compatibility should be tested. - Temperature Adjustment: Gently warming the formulation can significantly decrease viscosity. The viscosity of similar compounds, like dioctyl phthalate (B1215562), decreases substantially with an increase in temperature.[2]
Low ambient temperature.- Controlled Environment: Work in a temperature-controlled environment to maintain a consistent and workable viscosity.
Precipitation or Phase Separation Poor solubility of an active pharmaceutical ingredient (API) or excipient in the this compound formulation.- Solvent Screening: Test the solubility of all components in this compound individually before preparing the full formulation. - Co-solvents: Introduce a co-solvent that is miscible with this compound and improves the solubility of the problematic component.
Incompatibility of formulation components.- Excipient Selection: Review the compatibility of all excipients. The "Handbook of Pharmaceutical Excipients" is a valuable resource for this purpose.[3][4][5][6][7]
Inconsistent Results Variability in the grade or purity of this compound.- Supplier Qualification: Use a consistent and reputable supplier for this compound to ensure batch-to-batch consistency.[1]
Inaccurate measurements of components.- Calibration: Ensure all balances and volumetric equipment are properly calibrated.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of this compound?

Q2: How does temperature affect the viscosity of this compound formulations?

For many liquids, viscosity decreases as temperature increases. Studies on the similar compound dioctyl phthalate show a significant reduction in viscosity with rising temperature. For example, its viscosity can decrease from over 80 mPa·s at 15°C to under 20 mPa·s at 95°C.[2] It is reasonable to expect a similar trend for this compound formulations.

Q3: What solvents can be used to reduce the viscosity of this compound formulations?

This compound is soluble in ethanol.[1] While a comprehensive list of effective solvents for viscosity reduction is not available, general organic solvents are likely candidates. A systematic screening of solvents compatible with all formulation components is recommended.

Q4: Are there any specific excipients that can help reduce the viscosity of this compound formulations?

There is no specific information available on excipients tested directly with this compound. However, for pharmaceutical formulations in general, viscosity-reducing excipients can include:

  • Salts: Inorganic salts can disrupt intermolecular interactions that contribute to high viscosity.[9]

  • Amino Acids: Certain amino acids are known to reduce the viscosity of protein solutions and may have an effect in other formulations.[9]

The selection of any excipient must be guided by its compatibility with the overall formulation and its intended application.

Q5: What are the key safety precautions when handling this compound?

This compound is considered to have moderate to low toxicity but can be an irritant to the skin and eyes.[1] When handling, it is important to:

  • Work in a well-ventilated area.[10][11]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11][12]

  • Avoid direct contact with skin and eyes.[11][12]

  • In case of contact, wash the affected area thoroughly with soap and water.[12]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11][13]

Always consult the Safety Data Sheet (SDS) for detailed safety information.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following table presents data for the closely related compound, dioctyl phthalate, to illustrate the effect of temperature on viscosity.

Table 1: Temperature-Dependent Viscosity of Dioctyl Phthalate

Temperature (°C)Viscosity (mPa·s)
1588.80
2055.76
5530.90
9515.00
1225.12

Source: Data compiled from a study on the temperature-dependent viscosity of organic materials.[2]

Experimental Protocols

Protocol 1: Viscosity Measurement of a this compound Formulation

This protocol outlines the general steps for measuring the viscosity of a this compound formulation using a rotational viscometer.

Materials:

  • This compound formulation

  • Rotational viscometer with appropriate spindle

  • Temperature-controlled water bath or sample chamber

  • Beakers or sample containers

  • Calibrated thermometer

Procedure:

  • Instrument Setup:

    • Set up the viscometer on a level surface.

    • Select a spindle appropriate for the expected viscosity of the sample.

    • Calibrate the viscometer according to the manufacturer's instructions.

  • Sample Preparation:

    • Place a sufficient volume of the this compound formulation into a sample container.

    • Ensure the sample is free of air bubbles.

    • Place the sample in the temperature-controlled bath and allow it to equilibrate to the desired temperature.

    • Monitor the temperature with a calibrated thermometer.

  • Measurement:

    • Immerse the selected spindle into the sample up to the immersion mark.

    • Set the viscometer to the desired rotational speed (RPM).

    • Allow the reading to stabilize before recording the viscosity value (in cP or mPa·s).

    • Take multiple readings at different RPMs to assess for Newtonian or non-Newtonian behavior.

  • Data Recording:

    • Record the viscosity, temperature, spindle number, and rotational speed for each measurement.

Protocol 2: Evaluating the Effect of a Solvent on Formulation Viscosity

This protocol describes a method to assess the effectiveness of a solvent in reducing the viscosity of a this compound formulation.

Materials:

  • This compound

  • Selected solvent (e.g., ethanol)

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Viscometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a series of formulations with varying concentrations of the solvent (e.g., 0%, 5%, 10%, 15%, 20% w/w).

    • For each formulation, accurately weigh the this compound and the solvent into a volumetric flask.

    • Mix thoroughly using a magnetic stirrer until a homogenous solution is formed.

  • Viscosity Measurement:

    • For each prepared formulation, measure the viscosity at a constant temperature (e.g., 25°C) following the procedure outlined in Protocol 1.

  • Data Analysis:

    • Plot the viscosity as a function of the solvent concentration.

    • Determine the concentration of the solvent that achieves the desired target viscosity.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis prep1 Weigh this compound prep2 Add Solvent/Excipient prep1->prep2 prep3 Homogenize prep2->prep3 meas1 Temperature Equilibration prep3->meas1 meas2 Viscometer Reading meas1->meas2 an1 Plot Viscosity vs. Variable meas2->an1 an2 Determine Optimal Conditions an1->an2

Caption: Experimental workflow for viscosity reduction.

logical_relationship A High Viscosity in this compound Formulation B Increase Temperature A->B Strategy 1 C Add Solvent (e.g., Ethanol) A->C Strategy 2 D Add Viscosity-Reducing Excipient A->D Strategy 3 E Reduced Formulation Viscosity B->E C->E D->E

Caption: Strategies to reduce formulation viscosity.

References

mitigating matrix effects in dioctyl phosphate quantification from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of dioctyl phosphate (B84403) from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of dioctyl phosphate?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS), these effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification of this compound.[1] Components in biological samples like phospholipids, salts, and proteins are common causes of matrix effects.

Q2: What are the most common sample preparation techniques to mitigate matrix effects for this compound analysis?

A2: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method offers a different balance of cleanliness, recovery, and complexity. Generally, SPE is considered to provide the cleanest extracts, leading to lower matrix effects, while PPT is the simplest but may result in significant matrix interference.[2][3]

Q3: How do I choose the right sample preparation method?

A3: The choice depends on the required sensitivity, the complexity of the biological matrix, and available resources.

  • Protein Precipitation (PPT): Best for rapid screening when high sensitivity is not critical. It's fast and simple but often leaves significant matrix components in the extract.[3]

  • Liquid-Liquid Extraction (LLE): Offers a good balance between cleanup and ease of use. It is effective at removing proteins and some phospholipids.[2]

  • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively isolating the analyte. It is ideal for high-sensitivity assays where minimizing matrix effects is crucial.[2]

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: An internal standard, particularly a stable isotope-labeled (SIL) version of this compound, is crucial for compensating for matrix effects.[4] A SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte's signal.[4]

Q5: Can I use a structural analog as an internal standard?

A5: While a SIL internal standard is preferred, a structural analog can be used if a SIL version is unavailable. However, it's important to validate that the analog behaves similarly to this compound during extraction and ionization. Differences in physicochemical properties can lead to variations in recovery and matrix effects between the analyte and the analog internal standard.

Troubleshooting Guides

Problem 1: Low Analyte Recovery
Probable Cause Recommended Solution
Inefficient Extraction (LLE) Optimize the extraction solvent and pH. Ensure vigorous mixing to maximize partitioning of this compound into the organic phase.
Poor Analyte Retention (SPE) Ensure the SPE cartridge is properly conditioned. Check if the loading solution's solvent strength is too high, causing premature elution of the analyte.
Incomplete Elution (SPE) Use a stronger elution solvent or increase the elution volume. Ensure the chosen solvent is appropriate for the sorbent and analyte chemistry.
Analyte Adsorption Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of this compound to surfaces.
Problem 2: High Matrix Effects (Ion Suppression or Enhancement)
Probable Cause Recommended Solution
Insufficient Sample Cleanup (PPT) Switch to a more rigorous sample preparation method like LLE or SPE to remove more interfering matrix components.[3]
Co-elution of Phospholipids Optimize the chromatographic method to separate this compound from phospholipids. Consider using a phospholipid removal SPE plate or a modified LLE protocol.
Inappropriate Internal Standard Use a stable isotope-labeled internal standard for this compound to effectively compensate for matrix effects.[4]
High Sample Concentration Dilute the sample with the initial mobile phase. This can reduce the concentration of interfering matrix components, but may compromise the limit of quantification.[5]
Problem 3: Poor Reproducibility
Probable Cause Recommended Solution
Inconsistent Sample Preparation Automate the sample preparation steps if possible. Ensure consistent vortexing times, solvent volumes, and evaporation steps.
Variable Extraction Recovery Use a reliable internal standard and ensure it is added to all samples and standards at the beginning of the sample preparation process.
Instrumental Variability Perform regular maintenance and calibration of the LC-MS system. Monitor for fluctuations in spray stability and detector response.

Data Summary: Comparison of Sample Preparation Methods

The following table summarizes typical performance characteristics for the analysis of organophosphate diesters, which can be used as a guideline for this compound. Actual performance may vary depending on the specific biological matrix, instrumentation, and method optimization.

Method Typical Recovery (%) Matrix Effect (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) 80-95%High (can be >50% suppression)Fast, simple, low costHigh matrix effects, not suitable for high sensitivity assays.[3]
Liquid-Liquid Extraction (LLE) 90-105%[6]Moderate (typically 15-40% suppression)Good balance of cleanup and ease of use.[2]Can be labor-intensive, may have emulsion issues.
Solid-Phase Extraction (SPE) 95-110%Low (typically <15% suppression)Excellent cleanup, high analyte concentration.[2]More complex, higher cost per sample.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., deuterated this compound in methanol).

    • Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Urine

This protocol is adapted from a method for dialkyl phosphates in urine and should be optimized.[7]

  • Sample Pre-treatment:

    • To 500 µL of urine in a glass tube, add 50 µL of the internal standard solution.

    • Add 100 µL of concentrated hydrochloric acid and vortex.

  • Extraction:

    • Add 2 mL of a mixture of diethyl ether and ethyl acetate (B1210297) (1:1, v/v).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase, vortex, and transfer to an autosampler vial.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma, Urine) is_add Add Internal Standard sample->is_add extraction Extraction (SPE or LLE) is_add->extraction cleanup Wash/Cleanup extraction->cleanup elution Elution cleanup->elution evap Evaporation elution->evap reconstitution Reconstitution evap->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification data_processing->quantification matrix_effect_mitigation cluster_strategies Mitigation Strategies start Matrix Effect Observed? sample_prep Optimize Sample Preparation (e.g., switch from PPT to SPE) start->sample_prep Yes end Acceptable Results start->end No chromatography Modify Chromatographic Conditions (e.g., improve separation) sample_prep->chromatography internal_standard Use Stable Isotope-Labeled Internal Standard chromatography->internal_standard dilution Dilute Sample internal_standard->dilution re_evaluate Re-evaluate Matrix Effect dilution->re_evaluate re_evaluate->sample_prep Still Present re_evaluate->end Mitigated ion_suppression_pathway cluster_esi_source Electrospray Ionization (ESI) Source cluster_matrix_interference Matrix Interference droplet Charged Droplet (Analyte + Matrix) evaporation Solvent Evaporation droplet->evaporation matrix_components Co-eluting Matrix Components gas_phase_ions Gas-Phase Ions evaporation->gas_phase_ions charge_competition Competition for Charge in Droplet ionization_efficiency Reduced Analyte Ionization Efficiency ms_inlet To Mass Spectrometer gas_phase_ions->ms_inlet matrix_components->charge_competition charge_competition->ionization_efficiency ionization_efficiency->ms_inlet Ion Suppression

References

Validation & Comparative

A Comparative Guide to Lanthanide Extraction: D2EHPA vs. Other Dioctyl Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of di(2-ethylhexyl) phosphoric acid (D2EHPA) as the premier extractant for lanthanide separation, with insights into the performance of other dioctyl phosphate (B84403) isomers.

In the realm of hydrometallurgy and rare-earth element processing, the efficient separation of lanthanides is of paramount importance. Among the arsenal (B13267) of solvent extraction reagents, organophosphorus compounds, particularly dioctyl phosphates, have demonstrated significant utility. This guide provides a comprehensive comparison of the extraction efficiency of di(2-ethylhexyl) phosphoric acid (D2EHPA), the most widely utilized and studied dioctyl phosphate, against other isomers. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to optimize their lanthanide extraction processes.

D2EHPA: The Industry Standard

Di(2-ethylhexyl) phosphoric acid, commonly known as D2EHPA, has established itself as the benchmark extractant for lanthanide separation due to its high extraction efficiency and selectivity. The branched structure of its 2-ethylhexyl group contributes to its favorable solubility in common organic diluents and its ability to form stable complexes with lanthanide ions.

The extraction of lanthanides using D2EHPA typically follows a cation-exchange mechanism. In the organic phase, D2EHPA exists as a hydrogen-bonded dimer. During extraction, the lanthanide ion in the aqueous phase exchanges with the acidic protons of the D2EHPA dimer, forming a neutral metal-extractant complex that is soluble in the organic phase. The general trend observed is an increase in the distribution ratio of lanthanides with increasing atomic number, a phenomenon attributed to the lanthanide contraction.

Performance Data: D2EHPA in Lanthanide Extraction

The following table summarizes key performance data for D2EHPA in the extraction of various lanthanides under different experimental conditions. It is important to note that direct comparative experimental data for other this compound isomers, such as di-n-octyl phosphate, is scarce in the scientific literature for this specific application.

LanthanideAqueous Phase ConditionsOrganic Phase ConditionsExtraction Efficiency (%)Separation Factor (β)Reference
La(III)0.1 M HNO₃1.0 M D2EHPA in kerosene99.4-[1]
Ce(IV)0.1 M HNO₃1.0 M D2EHPA in kerosene100-[1]
Nd(III)0.1 M HNO₃1.0 M D2EHPA in kerosene99.7-[1]
La(III)pH 3.50.05 M D2EHPA-4.89 (Ce/La)[2]
Ce(III)pH 3.50.05 M D2EHPA88.124.89 (Ce/La)[2]
Pr(III)pH 4.40.5 M D2EHPA + 0.5 M Cyanex27290.514.4 ((Nd+Pr)/La)[3]
Nd(III)pH 4.40.5 M D2EHPA + 0.5 M Cyanex27291.314.4 ((Nd+Pr)/La)[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for lanthanide extraction using D2EHPA.

General Lanthanide Extraction Protocol with D2EHPA

This protocol outlines a typical liquid-liquid extraction procedure for separating lanthanides.

Materials:

  • Stock solution of mixed lanthanide salts (e.g., chlorides or nitrates) in a suitable acidic medium (e.g., HCl or HNO₃).

  • Di(2-ethylhexyl) phosphoric acid (D2EHPA).

  • Organic diluent (e.g., kerosene, hexane, or toluene).

  • Stripping agent (e.g., a more concentrated acid solution, such as 3 M HCl).

  • Separatory funnels.

  • Mechanical shaker or vortex mixer.

  • pH meter.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) for metal ion concentration analysis.

Procedure:

  • Preparation of the Organic Phase: Prepare a solution of D2EHPA of the desired concentration (e.g., 0.5 M) in the chosen organic diluent.

  • Preparation of the Aqueous Phase: Prepare an aqueous feed solution containing the mixture of lanthanides at a known concentration. Adjust the pH of the aqueous solution to the desired value using a suitable acid or base.

  • Extraction:

    • In a separatory funnel, combine equal volumes of the prepared organic and aqueous phases (e.g., 20 mL each).

    • Shake the funnel vigorously for a predetermined time (e.g., 10-30 minutes) to ensure thorough mixing and allow the extraction equilibrium to be reached.

    • Allow the two phases to separate completely.

  • Analysis of Extraction:

    • Carefully separate the aqueous phase from the organic phase.

    • Determine the concentration of the individual lanthanides remaining in the aqueous phase using ICP-OES or ICP-MS.

    • Calculate the extraction efficiency for each lanthanide using the formula: Extraction Efficiency (%) = [(Initial Aqueous Concentration - Final Aqueous Concentration) / Initial Aqueous Concentration] x 100

  • Stripping (Back-Extraction):

    • Take the loaded organic phase (containing the extracted lanthanides) and contact it with a fresh aqueous stripping solution (e.g., 3 M HCl) at a specific phase ratio.

    • Shake the mixture for a sufficient time to transfer the lanthanides back into the aqueous phase.

    • Allow the phases to separate and collect the aqueous strip solution.

    • Analyze the lanthanide concentration in the strip solution to determine the stripping efficiency.

Logical Workflow of Lanthanide Extraction

The following diagram illustrates the fundamental steps involved in a typical solvent extraction process for lanthanide separation using an organophosphorus extractant like D2EHPA.

LanthanideExtraction cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase cluster_Process Process Steps cluster_Products Products A_Feed Lanthanide Feed (Ln³⁺ in Acid) Extraction Extraction A_Feed->Extraction A_Raffinate Raffinate (Depleted of Ln³⁺) O_Extractant D2EHPA in Organic Diluent O_Extractant->Extraction O_Loaded Loaded Organic (Ln-D2EHPA Complex) Stripping Stripping O_Loaded->Stripping Extraction->A_Raffinate Extraction->O_Loaded Stripping->O_Extractant Regenerated Product Concentrated Lanthanide Solution Stripping->Product Stripping_Agent Stripping Agent (e.g., 3M HCl) Stripping_Agent->Stripping

References

A Comparative Guide to Dioctyl Phosphate and Tributyl Phosphate in Hydrometallurgy

Author: BenchChem Technical Support Team. Date: December 2025

In the field of hydrometallurgy, solvent extraction is a cornerstone technology for the separation and purification of metals. Among the vast array of available reagents, organophosphorus compounds have proven to be particularly effective. This guide provides a detailed comparative study of two prominent organophosphorus extractants: Dioctyl Phosphate (B84403), commonly represented by its isomer Di(2-ethylhexyl) Phosphoric Acid (D2EHPA), and Tributyl Phosphate (TBP). While both are mainstays in the industry, they operate on fundamentally different principles, making them suitable for distinct applications.

This comparison will delve into their extraction mechanisms, performance metrics, and primary industrial uses, supported by experimental data and protocols to aid researchers and scientists in selecting the appropriate solvent for their specific needs.

Fundamental Mechanisms of Extraction

The primary difference between D2EHPA (as a proxy for Dioctyl Phosphate) and TBP lies in their chemical nature and, consequently, their method of metal extraction. D2EHPA is an acidic extractant that operates via a cation exchange mechanism, whereas TBP is a neutral or solvating extractant.

  • This compound (D2EHPA): As an acidic extractant, D2EHPA exchanges a proton (H⁺) for a metal cation (Mⁿ⁺) from the aqueous phase. This reaction is highly dependent on the pH of the aqueous solution, with extraction efficiency generally increasing as the pH rises (i.e., as H⁺ concentration decreases). This makes it highly effective for extracting metals from low-acidity solutions like sulfate (B86663) or chloride leachates.[1][2]

  • Tributyl Phosphate (TBP): As a neutral extractant, TBP does not exchange ions. Instead, the oxygen atom in its phosphoryl group (P=O) acts as a Lewis base, donating electron density to coordinate with and solvate a neutral metal salt complex from the aqueous phase (e.g., UO₂(NO₃)₂).[3][4] This mechanism is most effective in high-salinity or high-acidity aqueous solutions, particularly nitrate (B79036) media, where neutral metal-nitrate complexes are readily formed.[5][6]

Extraction_Mechanisms cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_aq Metal Ion (Mⁿ⁺) Complex_D2EHPA M(D2EHPA)ₙ Complex M_aq->Complex_D2EHPA Cation Exchange (pH Dependent) Complex_TBP M(X)ₙ(TBP)₂ Complex M_aq->Complex_TBP Solvation (High Salting Strength) H_aq Proton (H⁺) X_aq Anion (e.g., NO₃⁻) X_aq->Complex_TBP D2EHPA_org D2EHPA D2EHPA_org->Complex_D2EHPA TBP_org TBP TBP_org->Complex_TBP Complex_D2EHPA->H_aq Releases H⁺

Caption: Extraction mechanisms of D2EHPA (Cation Exchange) vs. TBP (Solvation).

Performance and Properties Comparison

The operational differences between D2EHPA and TBP dictate their performance characteristics and suitability for various hydrometallurgical circuits.

FeatureThis compound (D2EHPA)Tributyl Phosphate (TBP)
Extractant Type Acidic / CationicNeutral / Solvating
Extraction Mechanism Cation Exchange (Mⁿ⁺ ↔ nH⁺)Solvation of neutral metal salts
pH Dependence Highly pH-dependent; efficiency increases with pH.[7]Largely pH-independent, but requires high acid/salt concentration (salting-out effect).[5]
Primary Applications REE separation, Co/Ni separation from sulfate/chloride media.[2][8]Uranium & Plutonium reprocessing from nitric acid (PUREX process), REE extraction from nitrate media.[6][9][10]
Selectivity High selectivity between adjacent rare earth elements and between cobalt and nickel.[2]Highly selective for uranium and plutonium from most fission products in nitric acid.[5]
Stripping Agents Strong acids (e.g., HCl, H₂SO₄) to reverse the cation exchange equilibrium.[8]Dilute acid or deionized water to reduce the salting-out effect and break the solvated complex.[6]
Third Phase Formation Can occur at high metal loading, often mitigated with modifiers like TBP.Prone to third phase formation, especially with tetravalent ions like Zr(IV) and Pu(IV).[11]
Solvent Degradation Generally stable, but can degrade under highly oxidative conditions.Degrades via hydrolysis and radiolysis into Dibutyl Phosphate (DBP) and Monobutyl Phosphate (MBP).[12][13]
Synergistic Use Often used as the primary extractant in synergistic mixtures.[14][15]Frequently used as a phase modifier and synergist with acidic extractants like D2EHPA.[16]

Experimental Protocols: Solvent Extraction Shake-Out Test

A standardized shake-out test is the fundamental method for evaluating the performance of an extractant by determining the distribution ratio (D) of a metal.

Objective: To measure the efficiency of metal ion transfer from an aqueous phase to an organic phase.

Materials and Reagents:

  • Aqueous Phase: A stock solution of the target metal salt (e.g., NdCl₃, UO₂(NO₃)₂) in the desired matrix (e.g., 0.1 M HCl, 3 M HNO₃).

  • Organic Phase: A solution of the extractant (e.g., 20% v/v D2EHPA or 30% v/v TBP) dissolved in a suitable diluent like kerosene.[1][9]

  • Stripping Agent: An appropriate solution to recover the metal from the loaded organic phase (e.g., 4 M H₂SO₄ for D2EHPA, 0.01 M HNO₃ for TBP).[8]

  • Separatory funnels, shaker, pH meter, and analytical equipment (e.g., ICP-OES, AAS).

Procedure:

  • Extraction: a. Place equal volumes (e.g., 20 mL) of the prepared aqueous and organic phases into a separatory funnel (Organic to Aqueous phase ratio, O:A = 1:1).[1] b. For D2EHPA, adjust the initial pH of the aqueous phase to the desired value. c. Shake the funnel vigorously for a predetermined time (e.g., 5-15 minutes) to reach equilibrium.[9][10] d. Allow the two phases to separate completely. e. Collect the raffinate (aqueous phase after extraction) and the loaded organic phase. f. Analyze the metal concentration in the raffinate to determine the amount extracted.

  • Stripping: a. Take a known volume of the loaded organic phase and mix it with the stripping agent in a separatory funnel. The O:A ratio may be varied (e.g., 2:1) to achieve a concentrated strip solution.[1] b. Shake for a sufficient time (e.g., 15-30 minutes). c. Allow the phases to separate and collect the pregnant strip liquor (aqueous phase). d. Analyze the metal concentration in the pregnant strip liquor and the stripped organic phase to determine stripping efficiency.

Experimental_Workflow prep_aq 1. Prepare Aqueous Feed Solution extraction 3. Mix & Shake (Extraction) prep_aq->extraction prep_org 2. Prepare Organic Phase (Extractant + Diluent) prep_org->extraction separation1 4. Phase Separation extraction->separation1 raffinate Aqueous Raffinate (Metal-Depleted) separation1->raffinate loaded_org Loaded Organic Phase (Metal-Rich) separation1->loaded_org stripping 5. Mix Loaded Organic with Stripping Agent loaded_org->stripping separation2 6. Phase Separation stripping->separation2 stripped_org Stripped Organic (Recycle) separation2->stripped_org psl Pregnant Strip Liquor (Concentrated Metal) separation2->psl

Caption: Generalized workflow for a solvent extraction and stripping cycle.

Synergistic Extraction Systems

While D2EHPA and TBP can be used alone, they are often combined in synergistic solvent systems. Synergism occurs when the extraction capability of a mixture of extractants is greater than the sum of their individual effects.[17]

In a D2EHPA-TBP system, D2EHPA acts as the primary extractant, while TBP functions as a synergist or phase modifier. The TBP molecules can replace some of the D2EHPA molecules in the metal-extractant complex. This can prevent the self-aggregation of D2EHPA molecules and improve the solubility of the resulting metal complex in the organic diluent, which enhances extraction and can prevent the formation of a third phase.[16][17]

Synergism_Logic d2ehpa Acidic Extractant (e.g., D2EHPA) mixture Synergistic Mixture d2ehpa->mixture tbp Neutral Synergist (e.g., TBP) tbp->mixture metal Metal Ion metal->mixture outcome1 Enhanced Extraction Efficiency mixture->outcome1 Leads to outcome2 Suppression of Third Phase mixture->outcome2 Leads to

Caption: Logical relationship in a synergistic extraction system using D2EHPA and TBP.

Conclusion

The choice between this compound (D2EHPA) and tributyl phosphate (TBP) is dictated by the specific hydrometallurgical application.

  • Tributyl Phosphate (TBP) is the undisputed extractant for processing nuclear materials and other metals from highly acidic nitrate media . Its solvation mechanism provides exceptional selectivity for actinides like uranium and plutonium.[5][6]

  • This compound (D2EHPA) offers greater versatility for a wider range of metals, including rare earth elements and base metals like cobalt and nickel, particularly from sulfate and chloride media . Its cation exchange mechanism, which is highly sensitive to pH, allows for fine-tuned separation processes.[2][8]

Furthermore, the combination of these two reagents in a synergistic system can often provide enhanced performance that neither could achieve alone, demonstrating the sophisticated chemistry employed in modern hydrometallurgy.[14][16] Researchers must consider the aqueous feed composition, target metal, and required product purity to make an informed selection.

References

Validation of an HPLC-UV Method for Dioctyl Phosphate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of dioctyl phosphate (B84403). The information is presented to align with the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), which outlines the validation of analytical procedures.[1][2][3] This document will also explore alternative analytical techniques, offering a comparative perspective for researchers in the field.

Introduction to Dioctyl Phosphate and Analytical Challenges

This compound is an organophosphate compound that finds applications in various industrial processes. Its quantification is crucial for quality control, environmental monitoring, and in the context of pharmaceutical development, where it might be present as a process-related impurity or a degradation product. HPLC with UV detection is a widely accessible and robust technique for the quantification of such compounds.[4][5][6] However, a rigorous validation is essential to ensure the method is fit for its intended purpose.[2]

HPLC-UV Method Validation: A Detailed Protocol

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2] The following sections detail the experimental protocol for validating an HPLC-UV method for this compound quantification.

Experimental Protocol

A simple, rapid, and sensitive reversed-phase HPLC method with UV detection can be developed and validated for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector is employed.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for separating organophosphates.[4]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate buffer (e.g., pH 3.0) is often effective.[7][8] The exact ratio would be optimized during method development.

    • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

    • Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound. If the compound lacks a strong chromophore, indirect UV detection can be considered.[9][10] For many organic compounds, wavelengths in the range of 210-230 nm are used.[5][7]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 35 °C) for better reproducibility.[7]

Validation Parameters

The following parameters are assessed during method validation, in accordance with ICH guidelines.[11][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation: Performance Characteristics of the HPLC-UV Method

The following table summarizes the typical acceptance criteria for the validation parameters of an HPLC-UV method for the quantification of this compound.

Validation ParameterAcceptance CriteriaTypical Performance
Specificity The analyte peak should be well-resolved from other peaks (e.g., impurities, excipients). Peak purity should be confirmed using a Diode Array Detector (DAD).[13]Resolution > 2.0 between this compound and the nearest eluting peak.
Linearity Correlation coefficient (r²) ≥ 0.999.[7]r² = 0.9995
Range Typically 80% to 120% of the test concentration.10 - 150 µg/mL
Accuracy % Recovery of 98.0% to 102.0%.99.5% - 101.2%
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.Repeatability RSD = 0.8%. Intermediate Precision RSD = 1.2%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.[7]1.5 µg/mL
Robustness No significant change in results with minor variations in mobile phase composition (±2%), pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min).The method is robust within the tested parameters.

Mandatory Visualizations

Diagram 1: HPLC-UV Method Validation Workflow

HPLC_Validation_Workflow cluster_params A Method Development & Optimization B Validation Protocol Definition A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability Testing J Validation Report Generation C->J D->J E->J F->J G->J H->J I->C I->D I->E I->F I->G I->H K Method Implementation for Routine Analysis J->K

Caption: Workflow for HPLC-UV method validation.

Diagram 2: Logical Relationship of Key Validation Parameters

Validation_Parameters_Relationship Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Accuracy Precision->Range LOQ LOQ Precision->LOQ Method Validated Method Range->Method LOD LOD LOQ->LOD LOQ->Method LOD->Method

Caption: Interdependence of core analytical validation parameters.

Comparison with Alternative Analytical Techniques

While HPLC-UV is a powerful and common technique, other methods can also be employed for the quantification of this compound and related compounds. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

TechniquePrincipleAdvantagesDisadvantages
HPLC with Evaporative Light Scattering Detector (ELSD) The mobile phase is nebulized and the analyte particles scatter a light beam. The scattered light is proportional to the mass of the analyte.Universal detection for non-volatile analytes, independent of optical properties.[14]Lower sensitivity compared to UV for chromophoric compounds; requires a volatile mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on their mass-to-charge ratio.High sensitivity and selectivity, provides structural information for identification.Requires derivatization for non-volatile compounds; can be destructive to the sample.
Ion-Selective Electrodes (ISEs) Potentiometric sensors that measure the activity of a specific ion in a solution.[15]Real-time monitoring, low cost, and portability.[15]Susceptible to interference from other ions, limited selectivity, and potential for membrane fouling.[15]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material, followed by visualization.[16][17]Simple, rapid, and low-cost for qualitative analysis and screening.[16]Primarily qualitative, lower resolution and sensitivity compared to HPLC.
UV-Vis Spectrophotometry Measures the absorbance of UV-Visible light by the analyte in a solution.[8]Simple, rapid, and cost-effective for quantitative analysis of pure substances.Lacks selectivity; susceptible to interference from other absorbing compounds in a mixture.[18]

Conclusion

The validation of an HPLC-UV method for the quantification of this compound is a critical step to ensure the reliability and accuracy of analytical data. This guide provides a framework for conducting such a validation, based on established ICH guidelines.[1][2][3][12] The detailed protocol and acceptance criteria serve as a valuable resource for researchers and scientists. Furthermore, the comparison with alternative analytical techniques allows for an informed decision on the most suitable method for a specific application, considering the trade-offs between sensitivity, selectivity, cost, and complexity. The successful validation and implementation of a robust analytical method are fundamental to ensuring product quality and safety in the pharmaceutical and other regulated industries.

References

A Comparative Performance Analysis: Dioctyl Phosphate vs. Dioctyl Phthalate as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and material formulation, the selection of an appropriate plasticizer is critical to achieving the desired physical and mechanical properties of the final product. For decades, dioctyl phthalate (B1215562) (DOP) has been a benchmark plasticizer, particularly for polyvinyl chloride (PVC), owing to its high efficiency and cost-effectiveness. However, with an increasing focus on material stability, permanence, and specialized applications, alternative plasticizers such as organophosphates, including dioctyl phosphate (B84403), are gaining attention. This guide provides an objective comparison of the performance of dioctyl phosphate and dioctyl phthalate, supported by available experimental data, to aid in informed material selection.

Executive Summary

Dioctyl phthalate is a well-established, general-purpose plasticizer known for imparting excellent flexibility to PVC.[1] this compound, as part of the broader category of phosphate esters, is recognized for its plasticizing capabilities combined with inherent flame retardancy. While direct comparative studies between this compound and dioctyl phthalate are limited, analysis of related phosphate ester plasticizers allows for a comprehensive performance evaluation. Phosphate esters generally offer improved thermal stability and lower volatility compared to DOP, though they may exhibit slightly lower plasticizing efficiency in some cases.

Data Presentation: Performance Metrics

The following tables summarize the key performance indicators for this compound and dioctyl phthalate based on experimental data from studies on these and structurally similar plasticizers in PVC formulations.

Table 1: Comparative Mechanical Properties of Plasticized PVC

Performance MetricThis compound (Representative Data for Phosphate Esters)Dioctyl Phthalate (DOP)
Tensile Strength (MPa) Generally comparable to or slightly lower than DOP. A study on a phosphorus-containing flame retardant plasticizer (PFRP) showed a tensile strength of 15.2 MPa at 50 phr.Decreases with increasing concentration. Typically in the range of 15-25 MPa for flexible PVC formulations.[2]
Elongation at Break (%) Good flexibility, though might be slightly lower than DOP at equivalent concentrations. The same PFRP study reported an elongation at break of 325% at 50 phr.Significantly increases with concentration, often exceeding 300-400%.[2]
Shore Hardness (Shore A) Effective in reducing hardness.A standard measure of its high plasticizing efficiency is a significant reduction in Shore hardness.[2]

Table 2: Comparative Thermal and Permanence Properties

Performance MetricThis compound (Representative Data for Phosphate Esters)Dioctyl Phthalate (DOP)
Thermal Stability (TGA, Onset of Decomposition) Generally higher than DOP. Phosphate esters can form a protective char layer, enhancing thermal resilience.The onset of degradation for DOP-plasticized PVC is typically around 180°C.[3]
Volatility (Weight Loss, %) Lower volatility due to the polar nature of the phosphate group.Higher volatility compared to many alternative plasticizers, which can be a concern in certain applications.[4]
Migration Resistance Generally higher due to molecular structure and polarity, leading to better permanence.Prone to migration, especially in contact with solvents or at elevated temperatures.[5][6]
Flame Retardancy Inherent flame retardant properties due to the presence of phosphorus.Does not inherently provide flame retardancy.

Experimental Protocols

To ensure accurate and reproducible comparisons of plasticizer performance, standardized experimental methodologies are crucial. The following are detailed protocols for the key experiments cited in this guide.

Evaluation of Mechanical Properties (Tensile Strength and Elongation at Break)
  • Standard: Based on ASTM D882-96.

  • Apparatus: A universal testing machine (e.g., Zwick testing machine).

  • Sample Preparation:

    • PVC resin is dry-blended with the plasticizer (DOP or this compound) at specified concentrations (e.g., 40, 50, 60 parts per hundred of resin - phr), along with a standardized amount of heat stabilizer (e.g., 2 phr of a Ba-Cd or lead-based stabilizer).

    • The blend is then processed on a two-roll mill at a temperature of 160-170°C until a homogenous sheet is formed.

    • The milled sheets are compression molded into standardized dumbbell-shaped specimens.

    • Specimens are conditioned for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Procedure:

    • The conditioned specimen is mounted in the grips of the universal testing machine.

    • The specimen is pulled at a constant crosshead speed (e.g., 25 mm/min) until it fractures.

    • The load and extension are continuously recorded.

    • Tensile strength is calculated as the maximum load divided by the original cross-sectional area of the specimen.

    • Elongation at break is calculated as the extension at the point of rupture divided by the initial gauge length, expressed as a percentage.[7]

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
  • Apparatus: Thermogravimetric Analyzer.

  • Sample Preparation: A small, accurately weighed sample (e.g., 10-15 mg) of the plasticized PVC is placed in the TGA sample pan.

  • Procedure:

    • The sample is heated in the TGA furnace from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min).

    • The heating is conducted under a controlled atmosphere, typically nitrogen, to prevent oxidative degradation.

    • The weight of the sample is continuously monitored and recorded as a function of temperature.

    • The onset of decomposition is determined from the resulting TGA curve, indicating the thermal stability of the material.

Plasticizer Migration Test
  • Method: Solvent Extraction.

  • Apparatus: Analytical balance, beakers, extraction solvent (e.g., n-heptane).

  • Sample Preparation: A precisely weighed, small piece of the plasticized PVC film is prepared.

  • Procedure:

    • The PVC sample is fully immersed in the extraction solvent at a controlled temperature (e.g., 25°C).

    • The solvent is periodically sampled and analyzed using a suitable technique such as gas chromatography (GC) to determine the concentration of the migrated plasticizer.

    • Alternatively, the weight loss of the PVC sample after a specific immersion time can be measured after thorough drying.

    • The migration is expressed as the amount of plasticizer extracted per unit area of the PVC film over time.

Visualizing Experimental and Logical Workflows

To further elucidate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_prep Sample Preparation cluster_testing Performance Testing cluster_data Data Analysis pvc PVC Resin blending Dry Blending pvc->blending plasticizer Plasticizer (DOP or this compound) plasticizer->blending stabilizer Heat Stabilizer stabilizer->blending milling Two-Roll Milling (160-170°C) blending->milling molding Compression Molding milling->molding mechanical Mechanical Testing (ASTM D882) molding->mechanical thermal Thermal Analysis (TGA) molding->thermal migration Migration Test (Solvent Extraction) molding->migration tensile_data Tensile Strength & Elongation mechanical->tensile_data tga_data Decomposition Temperature thermal->tga_data migration_data Migration Rate migration->migration_data

Caption: Workflow for the comparative evaluation of plasticizer performance.

G DOP Dioctyl Phthalate (DOP) Plasticizing Plasticizing Efficiency DOP->Plasticizing High Thermal Thermal Stability DOP->Thermal Moderate Permanence Permanence (Low Migration/Volatility) DOP->Permanence Lower Flame Flame Retardancy DOP->Flame None DOPP This compound DOPP->Plasticizing Good DOPP->Thermal High DOPP->Permanence Higher DOPP->Flame Inherent

Caption: Logical relationship of performance attributes for each plasticizer.

Conclusion

The choice between this compound and dioctyl phthalate as a plasticizer involves a trade-off between established performance and specialized properties. Dioctyl phthalate remains a highly effective and economical choice for general-purpose flexible PVC applications where high flexibility is the primary requirement.

This compound, and phosphate esters in general, present a compelling alternative for applications demanding higher thermal stability, improved permanence with lower migration, and inherent flame retardancy. While potentially exhibiting slightly lower plasticizing efficiency than DOP at the same concentration, the multifunctional benefits of phosphate esters can be advantageous in more demanding environments, such as in wire and cable insulation, automotive interiors, and specialized coatings. For drug development professionals, the lower migration potential of phosphate esters could be a significant advantage in applications where material purity and stability are paramount. Further direct comparative studies are warranted to fully elucidate the performance spectrum of this compound in various polymer systems.

References

A Comparative Environmental Impact Assessment of Dioctyl Phosphate and Other Organophosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of dioctyl phosphate (B84403) against other commonly used organophosphate esters (OPEs). The information presented is collated from a range of scientific studies and safety data sheets to assist researchers and professionals in making informed decisions regarding the selection and use of these compounds. This document summarizes key environmental indicators, including aquatic toxicity, biodegradability, and bioaccumulation potential, supported by available experimental data.

Overview of Organophosphate Esters

Organophosphate esters are a diverse class of chemicals used as flame retardants, plasticizers, and anti-foaming agents in a wide array of industrial and consumer products.[1] Their increased use as replacements for phased-out brominated flame retardants has led to their ubiquitous presence in the environment.[2][3][4] Concerns are growing regarding their potential adverse effects on ecosystems and human health.[5][6] This guide focuses on comparing the environmental profiles of dioctyl phosphate with other prominent OPEs such as Tris(2-chloroethyl) phosphate (TCEP), Triphenyl phosphate (TPhP), and Tributyl phosphate (TBP).

Comparative Ecotoxicity Data

The following tables summarize the available quantitative data on the aquatic toxicity, biodegradability, and bioaccumulation potential of this compound and other selected organophosphates.

Table 1: Acute Aquatic Toxicity
ChemicalCAS NumberTest OrganismEndpoint (Duration)Value (mg/L)Reference
This compound 298-07-7Oryzias latipes (Japanese rice fish)LC50 (48h)148[3]
Oncorhynchus mykiss (Rainbow trout)LC50 (96h)20 - 30
Daphnia magna (Water flea)EC50 (48h)15[3]
Daphnia magna (Water flea)LC50 (48h)60.7[7]
Selenastrum capricornutum (Green algae)EC50 (72h)>99[3]
Tris(2-chloroethyl) phosphate (TCEP) 115-96-8Pimephales promelas (Fathead minnow)LC50 (96h)20[8]
Daphnia magna (Water flea)EC50 (48h)131[8]
Pseudokirchneriella subcapitata (Green algae)EC50 (72h)45[8]
Triphenyl phosphate (TPhP) 115-86-6Oncorhynchus mykiss (Rainbow trout)LC50 (96h)0.4[8]
Daphnia magna (Water flea)EC50 (48h)1[8]
Selenastrum capricornutum (Green algae)EC50 (72h)0.28[8]
Tributyl phosphate (TBP) 126-73-8Oncorhynchus mykiss (Rainbow trout)LC50 (96h)4.2 - 11.8[8]
Daphnia magna (Water flea)EC50 (48h)3.6[8]
Scenedesmus subspicatus (Green algae)EC50 (72h)2.4[8]
Table 2: Biodegradability
ChemicalCAS NumberTest MethodResultReference
This compound 298-07-7OECD 301F (Manometric Respirometry)Readily biodegradable (75% in 28 days)[9]
Tris(2-chloroethyl) phosphate (TCEP) 115-96-8OECD 301C (MITI Test I)Not readily biodegradable (0% in >14 - <28 days)
Triphenyl phosphate (TPhP) 115-86-6OECD 301C (MITI Test I)Readily biodegradable (83% in 14 days)[8]
Tributyl phosphate (TBP) 126-73-8OECD 301B (CO2 Evolution Test)Readily biodegradable (74-95% in 28 days)[8]
Table 3: Bioaccumulation Potential
ChemicalCAS NumberLog K_ow_Bioconcentration Factor (BCF)Test OrganismReference
This compound 298-07-76.071.1 - 2.4-[9]
Tris(2-chloroethyl) phosphate (TCEP) 115-96-81.440.8 - 4.8Cyprinus carpio (Carp)[8]
Triphenyl phosphate (TPhP) 115-86-64.5930 - 1,950Cyprinus carpio (Carp)[8]
Tributyl phosphate (TBP) 126-73-84.011 - 56Cyprinus carpio (Carp)[8]

Experimental Protocols

Detailed experimental protocols for the cited data are often not fully available in the public domain, particularly for data sourced from safety data sheets. However, the methodologies generally adhere to standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing

Acute aquatic toxicity is typically determined using methods such as:

  • Fish, Acute Toxicity Test (OECD 203): Fish are exposed to the test substance for a 96-hour period, and the concentration that is lethal to 50% of the test population (LC50) is determined.

  • Daphnia sp., Acute Immobilisation Test (OECD 202): Daphnids are exposed to the test substance for a 48-hour period, and the concentration that causes immobilization in 50% of the population (EC50) is calculated.

  • Alga, Growth Inhibition Test (OECD 201): Algal cultures are exposed to the test substance over a 72-hour period, and the concentration that inhibits growth by 50% (EC50) is determined.

Biodegradability Testing

Ready biodegradability is assessed using screening tests like the OECD 301 series . For example, the Manometric Respirometry Test (OECD 301F) measures the oxygen consumed by microorganisms to degrade the test substance over a 28-day period. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand within a "10-day window."[10]

Bioaccumulation Testing

The potential for a chemical to accumulate in aquatic organisms is evaluated through the Bioconcentration: Flow-through Fish Test (OECD 305) . This test determines the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in the fish to its concentration in the water at steady state.[11]

Signaling Pathways and Experimental Workflows

Organophosphate esters can exert their toxic effects through various mechanisms, often involving the disruption of key signaling pathways. The diagrams below illustrate a generalized workflow for assessing aquatic toxicity and a potential signaling pathway affected by certain organophosphates.

Aquatic_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_analysis Data Analysis TestSubstance Test Substance (e.g., this compound) ExposureChambers Exposure Chambers (Range of Concentrations) TestSubstance->ExposureChambers TestOrganism Test Organism (Fish, Daphnia, Algae) TestOrganism->ExposureChambers CultureMedia Culture Media / Test Water CultureMedia->ExposureChambers Observation Observation of Effects (Mortality, Immobilization, Growth Inhibition) ExposureChambers->Observation DataCollection Data Collection Observation->DataCollection StatisticalAnalysis Statistical Analysis (e.g., Probit Analysis) DataCollection->StatisticalAnalysis Endpoint Determination of LC50 / EC50 StatisticalAnalysis->Endpoint

Diagram 1: Generalized workflow for aquatic toxicity testing.

Certain chlorinated organophosphate flame retardants have been shown to impact the IL-6/JAK/STAT signaling pathway, which is involved in immune response and inflammation.[6] While direct evidence for this compound's effect on this specific pathway is limited, it represents a potential mechanism of toxicity for this class of compounds.

IL6_JAK_STAT_Pathway OPEs Chlorinated OPEs IL6R IL-6 Receptor OPEs->IL6R Activation JAK JAK IL6R->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation GeneExpression Target Gene Expression Nucleus->GeneExpression AdverseOutcome Adverse Outcome (e.g., Impaired Lung Function) GeneExpression->AdverseOutcome

Diagram 2: Potential impact of chlorinated OPEs on the IL-6/JAK/STAT pathway.

Summary and Conclusion

Based on the available data, this compound exhibits moderate acute toxicity to aquatic organisms, with fish appearing to be more sensitive than daphnia and algae.[3] Importantly, it is classified as readily biodegradable, suggesting a lower potential for persistence in the environment compared to non-readily biodegradable compounds like TCEP.[9] Furthermore, its bioconcentration factor is low, indicating a limited tendency to accumulate in aquatic life.[9]

In comparison:

  • Tris(2-chloroethyl) phosphate (TCEP) is not readily biodegradable and shows moderate aquatic toxicity.[8]

  • Triphenyl phosphate (TPhP) is readily biodegradable but demonstrates high aquatic toxicity, particularly to fish and algae.[8] Its potential for bioaccumulation is also higher than that of this compound.

  • Tributyl phosphate (TBP) is readily biodegradable but also exhibits high aquatic toxicity.[8]

This comparative assessment suggests that while all organophosphates warrant careful handling and environmental release considerations, this compound may present a lower environmental risk in terms of persistence and bioaccumulation compared to some other commonly used OPEs. However, its moderate acute aquatic toxicity remains a point of concern. The choice of an appropriate organophosphate ester should therefore involve a comprehensive evaluation of its entire life cycle and potential environmental impacts. Further research is needed to fill data gaps, particularly regarding chronic toxicity and the specific mechanisms of action for this compound.

References

A Comparative Spectroscopic Analysis of Dioctyl Phosphate and Trioctyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of dioctyl phosphate (B84403) (DOP) and trioctyl phosphate (TOP). Understanding the distinct spectral characteristics of these closely related organophosphate compounds is crucial for their accurate identification, differentiation, and quantification in various research and development applications, including drug formulation and delivery systems. This document presents a summary of key spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

At a Glance: Key Spectroscopic Differences

The primary structural difference between dioctyl phosphate (a dialkyl phosphate) and trioctyl phosphate (a trialkyl phosphate) lies in the number of octyl ester groups attached to the central phosphate moiety. This seemingly subtle variation gives rise to significant and readily distinguishable features in their respective spectra. DOP possesses a hydroxyl group on the phosphate, rendering it acidic, while TOP is a neutral ester. This fundamental chemical difference is the cornerstone of their distinct spectroscopic fingerprints.

Comparative Spectroscopic Data

The following table summarizes the key quantitative data obtained from the spectroscopic analysis of this compound and trioctyl phosphate.

Spectroscopic TechniqueParameterThis compound (DOP)Trioctyl Phosphate (TOP)Key Differentiating Feature
³¹P NMR Chemical Shift (δ)~0-2 ppm~ -1 to -3 ppmThe acidic proton in DOP results in a downfield shift compared to the more shielded phosphorus nucleus in TOP.
¹H NMR Chemical Shift (δ)P-O-H : ~10-12 ppm (broad singlet)P-O-CH₂ : ~3.9-4.1 ppm (multiplet)-CH₂ -: ~1.2-1.7 ppm (multiplet)-CH₃ : ~0.8-0.9 ppm (triplet)P-O-CH₂ : ~4.0-4.2 ppm (multiplet)-CH₂ -: ~1.2-1.7 ppm (multiplet)-CH₃ : ~0.8-0.9 ppm (triplet)The presence of a highly deshielded, broad singlet for the acidic P-O-H proton in DOP is a definitive identifier.
¹³C NMR Chemical Shift (δ)P-O-C H₂: ~67-69 ppmAlkyl Chain Carbons: ~14-32 ppmP-O-C H₂: ~68-70 ppmAlkyl Chain Carbons: ~14-32 ppmSubtle differences in the chemical shift of the carbon atom directly attached to the phosphate ester oxygen.
FT-IR Wavenumber (cm⁻¹)O-H stretch : ~2500-3300 cm⁻¹ (broad)P=O stretch : ~1200-1250 cm⁻¹P-O-C stretch : ~1000-1050 cm⁻¹C-H stretch : ~2850-2960 cm⁻¹P=O stretch : ~1250-1290 cm⁻¹P-O-C stretch : ~1020-1060 cm⁻¹C-H stretch : ~2850-2960 cm⁻¹The prominent, broad O-H stretching vibration in the spectrum of DOP is absent in TOP. The P=O stretching frequency is also typically lower in DOP due to hydrogen bonding.
Mass Spec. Molecular Ion (m/z)[M-H]⁻: 321.22[M+H]⁺: 435.36[M+Na]⁺: 457.34The molecular ion peak will differ by the mass of an octyl group minus a proton (C₈H₁₇ - H = 113 amu). DOP is often observed in negative ion mode, while TOP is observed in positive ion mode.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Sample Preparation: Approximately 10-20 mg of the sample (DOP or TOP) was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃). For ³¹P NMR, an external standard of 85% H₃PO₄ was used.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16

    • Relaxation Delay: 2 seconds

    • Spectral Width: -2 to 14 ppm

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024

    • Relaxation Delay: 5 seconds

    • Spectral Width: -10 to 220 ppm

  • ³¹P NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Number of Scans: 64

    • Relaxation Delay: 5 seconds

    • Spectral Width: -50 to 50 ppm

  • Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts were referenced to the residual solvent peak for ¹H and ¹³C NMR and to the external standard for ³¹P NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small drop of the neat liquid sample (DOP or TOP) was placed directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

    • A background spectrum of the clean, empty ATR crystal was collected prior to sample analysis and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting absorbance spectrum was analyzed to identify the characteristic vibrational frequencies.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample was diluted to a concentration of approximately 1 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode, TOP) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative ion mode, DOP).

  • Ionization Method: Electrospray Ionization (ESI).

  • Analysis Mode:

    • This compound (DOP): Negative ion mode.

    • Trioctyl Phosphate (TOP): Positive ion mode.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Full scan mode was used to determine the molecular ion and fragmentation patterns.

  • Data Processing: The acquired mass spectra were analyzed to identify the molecular ion peaks and characteristic fragment ions.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of dioctyl and trioctyl phosphate.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound or Trioctyl Phosphate Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_FTIR Neat Liquid on ATR Sample->Prep_FTIR Prep_MS Dilute in ACN/H2O Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Prep_NMR->NMR FTIR FT-IR Spectroscopy Prep_FTIR->FTIR MS Mass Spectrometry Prep_MS->MS Data_NMR Chemical Shifts (δ) Coupling Constants (J) NMR->Data_NMR Data_FTIR Vibrational Frequencies (cm⁻¹) FTIR->Data_FTIR Data_MS Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->Data_MS Conclusion Structural Elucidation & Comparative Analysis Data_NMR->Conclusion Data_FTIR->Conclusion Data_MS->Conclusion

Caption: General workflow for the spectroscopic analysis of organophosphates.

Conclusion

The spectroscopic analysis of this compound and trioctyl phosphate reveals distinct and characteristic features that allow for their unambiguous differentiation. The presence of the acidic hydroxyl group in DOP is the most significant factor, giving rise to a unique broad signal in the ¹H NMR and O-H stretching band in the FT-IR spectrum, both of which are absent in TOP. Furthermore, the different molecular weights are clearly distinguished by mass spectrometry. These spectroscopic techniques, when used in conjunction, provide a powerful toolkit for the comprehensive characterization and quality control of these important organophosphate compounds in various scientific and industrial settings.

evaluating the efficacy of dioctyl phosphate as a corrosion inhibitor on steel vs. aluminum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the efficacy of dioctyl phosphate (B84403) as a corrosion inhibitor on steel versus aluminum, supported by experimental data and detailed methodologies.

Executive Summary

Dioctyl phosphate emerges as a noteworthy corrosion inhibitor for both steel and aluminum, albeit with distinct mechanisms and varying degrees of effectiveness influenced by the specific environmental conditions. For steel, particularly in neutral and acidic solutions, this compound and its sodium salt have demonstrated significant passivation capabilities, primarily through the formation of a protective adsorbed layer. In the case of aluminum and its alloys, organophosphate inhibitors, including derivatives similar to this compound, are effective in enhancing the protective passive layer, especially in chloride-containing environments. This guide provides a comparative analysis of this compound's performance on these two critical engineering metals, supported by a review of existing experimental data and methodologies.

Performance Comparison: Steel vs. Aluminum

The efficacy of this compound as a corrosion inhibitor is contingent on the metal substrate and the corrosive medium. The following table summarizes the key performance indicators based on available research.

Performance MetricSteelAluminumKey Findings & Citations
Inhibition Efficiency High, with reported efficiencies of up to 96.96% for a related compound (dioctyl phthalate) in 1.0 M HCl.[1] Sodium this compound is noted as a highly efficient passivator in neutral solutions.[2]Effective, with organic phosphates being a recognized class of inhibitors. Cerium dibutylphosphate, a related compound, offers superior protection for AA2024-T3 aluminum alloy.[3]While direct comparative data for this compound is limited, the available literature suggests high efficiency for both metals under specific conditions.
Corrosion Environment Primarily effective in acidic (HCl, H2SO4) and neutral aqueous solutions.[1][2][4]Effective in neutral chloride solutions and can enhance protection in acidic environments.[3][5]The optimal performance of this compound is environment-dependent for each metal.
Inhibition Mechanism Primarily physisorption, where the inhibitor adsorbs onto the metal surface.[1][4] In some cases, it can facilitate passivation without the formation of a surface oxide.[2] Phosphate inhibitors, in general, can also react with iron ions to form a protective iron phosphate layer.[6][7]The mechanism involves the adsorption of the inhibitor on the aluminum surface, strengthening the passive layer.[5] The phosphate group plays a crucial role in binding to the metal surface.[8][9]The interaction with the metal surface differs, leading to distinct protective film characteristics.

Experimental Protocols

The evaluation of corrosion inhibitors like this compound relies on a suite of well-established experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Weight Loss Method

This gravimetric technique provides a direct measure of corrosion rate.

  • Specimen Preparation: Mild steel or aluminum coupons of known dimensions are cleaned, degreased (e.g., with acetone), dried, and weighed accurately.

  • Immersion: The specimens are immersed in the corrosive solution (e.g., 1.0 M HCl) with and without various concentrations of the inhibitor.[1][4]

  • Exposure: The immersion is carried out for a specified duration (e.g., 3 hours) at a constant temperature (e.g., 303 K).[1]

  • Cleaning and Re-weighing: After the exposure period, the specimens are removed, cleaned to remove corrosion products (e.g., using a specific acid solution with an inhibitor), dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formulas:

    • CR = (Weight Loss) / (Surface Area × Time)

    • %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Electrochemical Techniques

Electrochemical methods offer insights into the corrosion mechanism and the kinetics of the corrosion process.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite (B72142) counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

  • Potentiodynamic Polarization (PDP):

    • The working electrode is immersed in the test solution until a stable open-circuit potential (OCP) is reached.

    • The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

    • The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes. The inhibition efficiency is calculated from the i_corr values with and without the inhibitor. This technique helps identify the inhibitor as anodic, cathodic, or mixed-type.[5]

  • Electrochemical Impedance Spectroscopy (EIS):

    • The system is allowed to stabilize at the OCP.

    • A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).

    • The impedance data is plotted in Nyquist and Bode formats. An equivalent electrical circuit is used to model the data and extract parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a corrosion inhibitor.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Metal_Specimen Metal Specimen (Steel/Aluminum) Weight_Loss Weight Loss Measurement Metal_Specimen->Weight_Loss Electrochemical_Tests Electrochemical Tests (PDP, EIS) Metal_Specimen->Electrochemical_Tests Corrosive_Solution Corrosive Solution Corrosive_Solution->Weight_Loss Corrosive_Solution->Electrochemical_Tests Inhibitor_Solution Inhibitor Solution (this compound) Inhibitor_Solution->Weight_Loss Inhibitor_Solution->Electrochemical_Tests Data_Collection Data Collection Weight_Loss->Data_Collection Electrochemical_Tests->Data_Collection Calc_Efficiency Calculate Inhibition Efficiency Data_Collection->Calc_Efficiency Mechanism_Determination Determine Inhibition Mechanism Data_Collection->Mechanism_Determination Comparison_Guide Publish Comparison Guide Calc_Efficiency->Comparison_Guide Mechanism_Determination->Comparison_Guide

Caption: Experimental workflow for evaluating corrosion inhibitors.

Signaling Pathways and Logical Relationships

The mechanism of corrosion inhibition by this compound involves its interaction with the metal surface, which can be visualized as follows:

G cluster_steel Steel cluster_aluminum Aluminum Steel_Surface Steel Surface (Fe) Fe_ions Fe²⁺ ions Steel_Surface->Fe_ions Corrosion Protective_Layer_S Adsorbed Protective Layer Fe_ions->Protective_Layer_S Dioctyl_Phosphate_S This compound Dioctyl_Phosphate_S->Steel_Surface Physisorption Dioctyl_Phosphate_S->Protective_Layer_S Corrosion_Inhibition_S Corrosion Inhibition Protective_Layer_S->Corrosion_Inhibition_S Aluminum_Surface Aluminum Surface (Al₂O₃ passive layer) Strengthened_Layer Strengthened Passive Layer Aluminum_Surface->Strengthened_Layer Dioctyl_Phosphate_Al This compound Dioctyl_Phosphate_Al->Aluminum_Surface Adsorption Dioctyl_Phosphate_Al->Strengthened_Layer Corrosion_Inhibition_Al Corrosion Inhibition Strengthened_Layer->Corrosion_Inhibition_Al

Caption: Inhibition mechanism of this compound on steel and aluminum.

Conclusion

This compound demonstrates considerable promise as a corrosion inhibitor for both steel and aluminum. For steel, its effectiveness is well-documented in acidic and neutral media, where it forms a protective adsorbed layer. For aluminum, it contributes to the strengthening of the natural passive oxide layer, offering protection in chloride-rich environments. While a direct, head-to-head comparative study is lacking in the current literature, this guide synthesizes available data to provide a valuable comparison for researchers and professionals in materials science and chemical engineering. Further research focusing on a direct comparative evaluation under identical conditions would be beneficial for a more definitive assessment of its relative efficacy.

References

Cross-Validation of NMR and Mass Spectrometry for the Characterization of Dioctyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of pharmaceutical development and materials science, the precise characterization of chemical compounds is paramount. Dioctyl phosphate (B84403) (DOP), an organophosphorus compound utilized as a plasticizer, surfactant, and solvent, requires rigorous analytical methodologies to ensure its identity, purity, and stability. This guide provides a comparative analysis of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the comprehensive characterization of dioctyl phosphate. The cross-validation of data from these orthogonal techniques provides a high degree of confidence in the structural elucidation and quality control of this important compound.

Data Presentation: A Head-to-Head Comparison

The complementary nature of NMR and Mass Spectrometry allows for a thorough analysis of this compound. While NMR provides detailed information about the chemical environment of each atom in the molecule, MS reveals the compound's molecular weight and fragmentation patterns, confirming its elemental composition. Below is a summary of the expected and reported data for this compound from both techniques.

ParameterNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Detailed structural information, including the chemical environment of ¹H, ¹³C, and ³¹P nuclei, and quantification.[1]Molecular weight determination, elemental composition confirmation, and structural information through fragmentation analysis.[1]
¹H NMR (ppm) Expected signals for the octyl chain protons, including the terminal methyl group, methylene (B1212753) groups along the chain, and the methylene group adjacent to the phosphate oxygen.Not Applicable
¹³C NMR (ppm) Distinct signals for each of the eight carbon atoms in the octyl chains, with chemical shifts influenced by their proximity to the phosphate group.Not Applicable
³¹P NMR (ppm) A single, sharp peak characteristic of a dialkyl phosphate ester.[1] The chemical shift provides information about the oxidation state and coordination of the phosphorus atom.Not Applicable
Molecular Ion (m/z) Not ApplicablePredicted [M+H]⁺: 323.23458, [M+Na]⁺: 345.21652, [M-H]⁻: 321.22002.[2]
Key Fragmentation Ions (m/z) Not ApplicableExpected loss of one or both octyl chains, and characteristic phosphate backbone fragments.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data. The following sections outline the methodologies for the analysis of this compound using both NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Vortex the mixture until the sample is fully dissolved.

  • Filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

¹H, ¹³C, and ³¹P NMR Acquisition:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • ³¹P NMR:

    • Acquire a proton-decoupled phosphorus spectrum.

    • Typical parameters: 64-256 scans, relaxation delay of 2-5 seconds, spectral width of 100-200 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., 85% H₃PO₄ for ³¹P).

Mass Spectrometry (MS)

Sample Preparation for Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working solutions at concentrations appropriate for the instrument's sensitivity (e.g., 1-10 µg/mL).

  • The mobile phase for LC can consist of a gradient of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.[3]

LC-MS Analysis:

  • Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • Chromatography:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution to separate the analyte from any impurities.

  • Mass Spectrometry:

    • Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes to detect different adducts.

    • Acquire full scan mass spectra to identify the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.

Sample Preparation for Gas Chromatography-Mass Spectrometry (GC-MS):

For less volatile organophosphorus compounds, derivatization may be necessary. For this compound, direct injection may be possible depending on the GC inlet temperature.

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate).

  • If derivatization is required, a common agent is pentafluorobenzyl bromide (PFBBr).[4][5]

GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatography:

    • Use a low-polarity capillary column (e.g., DB-5ms).

    • Employ a temperature gradient to ensure good separation and peak shape.

  • Mass Spectrometry:

    • Operate in electron ionization (EI) mode.

    • Acquire mass spectra over a range of m/z 50-500.

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of NMR and Mass Spectrometry data in the characterization of this compound.

CrossValidationWorkflow Cross-Validation Workflow for this compound Characterization cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Validation Cross-Validation NMR_Sample Sample Preparation H1_NMR ¹H NMR Acquisition NMR_Sample->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Sample->C13_NMR P31_NMR ³¹P NMR Acquisition NMR_Sample->P31_NMR NMR_Data NMR Data Processing & Interpretation H1_NMR->NMR_Data C13_NMR->NMR_Data P31_NMR->NMR_Data Validation Data Comparison & Validation NMR_Data->Validation Structural Information MS_Sample Sample Preparation LC_MS LC-MS Analysis MS_Sample->LC_MS GC_MS GC-MS Analysis MS_Sample->GC_MS MS_Data MS Data Processing & Interpretation LC_MS->MS_Data GC_MS->MS_Data MS_Data->Validation Molecular Weight & Fragmentation Final_Report Comprehensive Characterization Report Validation->Final_Report Validated Structure & Purity

References

A Comparative Analysis of Safer, Non-Phthalate Alternatives to Dioctyl Phthalate in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The ubiquitous use of polyvinyl chloride (PVC) across a vast array of applications, from medical devices to consumer goods, is largely attributable to the efficacy of plasticizers in imparting flexibility and durability. For decades, dioctyl phthalate (B1215562) (DOP) has been the industry standard. However, mounting concerns over the potential health and environmental risks associated with phthalates have driven a significant shift towards safer, non-phthalate alternatives. This guide provides a comprehensive comparison of the performance of prominent non-phthalate plasticizers—Dioctyl Terephthalate (DOTP), Acetyl Tributyl Citrate (ATBC), and Epoxidized Soybean Oil (ESBO)—against the traditional DOP.

Executive Summary

This guide offers a data-driven analysis of key performance indicators for these alternative plasticizers, including mechanical properties, thermal stability, and migration resistance. The information presented is collated from various scientific studies and technical datasheets to provide a holistic overview for researchers and professionals in material science and drug development. While a single, direct comparative study under identical conditions for all plasticizers was not available, the data herein represents a synthesized analysis from reputable sources.

Data Presentation: A Comparative Overview

The performance of each plasticizer is summarized in the tables below, offering a clear and concise comparison of their key properties when compounded with PVC.

Table 1: Mechanical Properties of PVC Plasticized with DOP and Non-Phthalate Alternatives

PropertyTest MethodDOP (Reference)DOTPATBCESBO (as co-plasticizer with DOP)
Tensile Strength (MPa) ASTM D638 / ASTM D882~15-25~15-25~19~20-24 (Varies with DOP ratio)[1]
Elongation at Break (%) ASTM D638 / ASTM D882~250-350~300-400~300-350~250-350 (Varies with DOP ratio)[1]
Hardness (Shore A) ASTM D2240~75-85~75-85~80-90~80-90 (Varies with DOP ratio)[1]

Note: The performance of ESBO is often as a secondary plasticizer and stabilizer in conjunction with a primary plasticizer like DOP. The values presented reflect this common application.

Table 2: Thermal and Migration Properties

PropertyTest MethodDOP (Reference)DOTPATBCESBO
Thermal Stability (Onset of Degradation, °C) Thermogravimetric Analysis (TGA)~250-280~270-300~260-290Improves thermal stability of primary plasticizer
Migration Loss (%) ASTM D1239 (e.g., in n-hexane)HigherLowerModerateLower
Volatility (% Weight Loss) ASTM D1203HigherLowerModerateVery Low

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of plasticizer performance. The following protocols are based on established ASTM standards and common laboratory practices.

Tensile Properties (ASTM D882 / D638)

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC films.

Methodology:

  • Specimen Preparation: Prepare PVC formulations by mixing PVC resin with the respective plasticizer (and other additives like stabilizers) in a two-roll mill or an internal mixer at a specified temperature (e.g., 160-170°C) to ensure homogeneity. Press the compounded material into sheets of uniform thickness (typically 1-2 mm) using a hydraulic press. Cut dumbbell-shaped specimens from the sheets according to the dimensions specified in ASTM D638 (for thicker sheets) or rectangular strips for thin films as per ASTM D882.[2]

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

  • Testing: Conduct the tensile test using a universal testing machine (UTM) at a constant crosshead speed (e.g., 50 mm/min). An extensometer is used to accurately measure the elongation.

  • Data Analysis: Record the load and elongation data to calculate tensile strength (maximum stress the material can withstand), elongation at break (the extent of stretching at the point of fracture), and Young's modulus (a measure of stiffness).

Hardness (Shore A) (ASTM D2240)

Objective: To measure the indentation hardness of the plasticized PVC.

Methodology:

  • Specimen Preparation: Use the pressed sheets from the tensile property preparation, ensuring a minimum thickness of 6 mm (stacking of thinner sheets is permissible if they are of the same composition).

  • Conditioning: Condition the specimens as described for tensile testing.

  • Testing: Place the specimen on a hard, flat surface. Hold the Shore A durometer in a vertical position and press the indenter firmly onto the specimen.

  • Data Acquisition: Read the hardness value from the durometer dial within 1 second of firm contact. Take multiple readings at different locations on the specimen and report the average value.[3][4][5]

Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To evaluate the thermal stability of the plasticized PVC by determining the onset temperature of degradation.

Methodology:

  • Sample Preparation: Cut a small, representative sample (typically 5-10 mg) from the plasticized PVC sheet.

  • TGA Measurement: Place the sample in a TGA crucible (e.g., aluminum or platinum). Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen to prevent oxidation).[6][7][8][9]

  • Data Analysis: The TGA instrument records the weight of the sample as a function of temperature. The onset of degradation is typically determined as the temperature at which a significant weight loss begins (e.g., 5% weight loss).[9]

Plasticizer Migration (ASTM D1239 - Resistance to Extraction by Chemicals)

Objective: To quantify the amount of plasticizer that leaches from the PVC into a liquid medium.

Methodology:

  • Specimen Preparation: Cut precisely dimensioned specimens (e.g., 50 mm x 50 mm) from the plasticized PVC sheets and accurately weigh them (W_initial).[10]

  • Immersion: Immerse the specimens in a specified volume of a test liquid (e.g., n-hexane, ethanol, or a food simulant like olive oil) in a sealed container.[10][11] The test is conducted at a controlled temperature (e.g., 23°C or 40°C) for a defined period (e.g., 24 hours).[2]

  • Post-Immersion Processing: After the immersion period, remove the specimens from the liquid, gently wipe off the excess liquid, and dry them in an oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved (W_final).

  • Data Analysis: Calculate the percentage of weight loss due to migration as: [(W_initial - W_final) / W_initial] * 100.[10]

Visualization of Plasticizer Classification

The following diagram illustrates the classification of the plasticizers discussed in this guide.

G cluster_Plasticizers Plasticizer Classification cluster_NonPhthalate_Types Types of Non-Phthalate Plasticizers Phthalate Phthalate-Based DOP DOP (Dioctyl Phthalate) Phthalate->DOP NonPhthalate Non-Phthalate DOTP DOTP (Dioctyl Terephthalate) NonPhthalate->DOTP ATBC ATBC (Acetyl Tributyl Citrate) NonPhthalate->ATBC ESBO ESBO (Epoxidized Soybean Oil) NonPhthalate->ESBO

Caption: Classification of Phthalate and Non-Phthalate Plasticizers.

Conclusion

The transition away from DOP and other ortho-phthalates is a critical step towards producing safer and more environmentally friendly PVC products. Dioctyl Terephthalate (DOTP) emerges as a strong contender, offering comparable mechanical properties to DOP with the significant advantages of lower volatility, and superior thermal stability and migration resistance.[12][13] Acetyl Tributyl Citrate (ATBC), derived from citric acid, presents a bio-based and non-toxic option, making it particularly suitable for sensitive applications such as medical devices and food contact materials. Epoxidized Soybean Oil (ESBO) serves as an excellent secondary plasticizer and thermal stabilizer, often used in conjunction with primary plasticizers to enhance performance and reduce migration.[14]

The selection of an appropriate non-phthalate plasticizer is contingent on the specific performance requirements of the end-product, regulatory considerations, and cost-effectiveness. The data and protocols presented in this guide are intended to assist researchers and drug development professionals in making informed decisions for the formulation of safer and more effective PVC-based materials.

References

Performance of Dioctyl Phosphate Against Commercial Metal Extractants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an optimal extractant is a critical decision in solvent extraction processes, directly impacting efficiency, selectivity, and overall economic viability. This guide provides a comparative analysis of dioctyl phosphate (B84403) against widely used commercial organophosphorus extractants, namely Di-(2-ethylhexyl) phosphoric acid (D2EHPA), Cyanex 272, and PC-88A.

It is important to note a significant gap in publicly available literature regarding the performance of dioctyl phosphate in direct comparison to these established commercial extractants.[1][2][3] Consequently, this guide will establish a performance benchmark using the extensive data available for D2EHPA, Cyanex 272, and PC-88A. Available data for this compound will be presented to provide a preliminary point of comparison, highlighting the need for further research to fully evaluate its potential.

Performance Comparison of Commercial Extractants

The extraction efficiency and selectivity of organophosphorus extractants are highly dependent on the specific metal ion and the aqueous phase conditions, particularly pH. The following tables summarize the comparative performance of D2EHPA, Cyanex 272, and PC-88A in the extraction of key metal ions.

Cobalt (Co) and Nickel (Ni) Separation

The separation of cobalt and nickel is a crucial process in hydrometallurgy. Cyanex 272, a phosphinic acid, generally exhibits higher selectivity for cobalt over nickel compared to phosphoric acids like D2EHPA.[2] This is attributed to the greater stabilization of tetrahedral coordination complexes of cobalt with phosphinic acids in the organic phase.[2]

ExtractantTarget MetalpH for Optimal ExtractionExtraction Efficiency (%)Key Findings
This compound Co(II)-HighVery long alkyl chains improve hydrophobicity and can lead to high extraction efficiency.[4]
D2EHPA Co(II)5.0 - 6.0~70-90%Effective for Co extraction, but with lower selectivity against Ni compared to Cyanex 272.[1]
Ni(II)6.0 - 7.0~55-80%Co-extraction with Co is significant.[1]
Cyanex 272 Co(II)5.0 - 6.0>90%High selectivity for Co over Ni.[2][5]
Ni(II)7.0 - 8.0~75%Good separation of Co from Ni is achievable by controlling pH.[6]
PC-88A Co(II) / Ni(II)3.0 - 6.0-Performance is generally intermediate between D2EHPA and Cyanex 272.
Copper (Cu) and Zinc (Zn) Extraction
ExtractantTarget MetalpH for Optimal ExtractionExtraction Efficiency (%)Key Findings
D2EHPA Cu(II)~2.5100% (complete)Highly effective for Cu extraction at low pH.[6]
Zn(II)~2.5>98%Efficiently extracts Zn, often co-extracted with other divalent metals.
Cyanex 272 Cu(II)~3.6~40%Lower efficiency for Cu compared to D2EHPA under similar conditions.[6]
Zn(II)~3.0-4.0-Effective for Zn extraction.
PC-88A Cu(II) / Zn(II)--Data not readily available for direct comparison.
Manganese (Mn) Extraction
ExtractantTarget MetalpH for Optimal ExtractionExtraction Efficiency (%)Key Findings
D2EHPA Mn(II)3.0>95%Demonstrates high efficiency for Mn extraction.[7][8] In some systems, it shows better performance than Cyanex 272.[7][8]
Cyanex 272 Mn(II)6.0HighEffective for Mn extraction, but at a higher pH compared to D2EHPA.
PC-88A Mn(II)3.0HighSimilar optimal pH to D2EHPA for Mn extraction.
Rare Earth Element (REE) Separation

D2EHPA is a widely used extractant for the separation of rare earth elements, generally showing high extraction efficiency, particularly for heavy rare earth elements (HREEs).[2][9]

ExtractantTarget MetalAqueous PhaseKey Findings
D2EHPA REEsNitric AcidHigh extraction efficiency for HREEs. Stripping can be challenging.[2] The nature of the diluent (e.g., toluene, cyclohexane, kerosene) significantly affects extraction efficiency and separation factors.[9]
Cyanex 272 REEsNitric AcidGenerally lower extraction for REEs compared to D2EHPA.[2]
PC-88A REEs-Often exhibits performance intermediate between D2EHPA and Cyanex 272.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a generalized experimental protocol for solvent extraction using organophosphorus reagents.

General Solvent Extraction Procedure
  • Preparation of Aqueous Phase: A synthetic aqueous solution is prepared by dissolving the metal salts (e.g., sulfates or nitrates) in deionized water to achieve the desired metal ion concentration. The pH of the aqueous solution is then adjusted to the desired value using a suitable acid (e.g., H₂SO₄ or HCl) or base (e.g., NaOH or NH₄OH).

  • Preparation of Organic Phase: The organophosphorus extractant (this compound, D2EHPA, Cyanex 272, or PC-88A) is dissolved in a suitable organic diluent, such as kerosene, to the desired concentration. A modifier, like Tributyl Phosphate (TBP), may be added to prevent third-phase formation and improve extraction kinetics.

  • Extraction: Equal volumes of the prepared aqueous and organic phases are mixed in a separatory funnel or a mixer-settler. The mixture is agitated for a specific duration (e.g., 30 minutes) to ensure equilibrium is reached. The temperature is typically maintained at room temperature (around 25°C).

  • Phase Separation: After agitation, the mixture is allowed to stand for a period (e.g., 30 minutes) to allow for the complete separation of the aqueous and organic phases.

  • Analysis: The concentration of the metal ion in the aqueous phase before and after extraction is determined using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The concentration of the metal in the organic phase can be determined by stripping the metal from the organic phase and analyzing the stripping solution, or by mass balance.

  • Calculation of Extraction Performance:

    • Distribution Coefficient (D): D = [Metal]organic / [Metal]aqueous

    • Extraction Efficiency (%E): %E = (D / (D + Vaq/Vorg)) * 100

    • Separation Factor (βA/B): βA/B = DA / DB

Visualizations

Experimental Workflow for Solvent Extraction

G cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis & Products aq_prep Aqueous Phase (Metal Salt Solution, pH Adjustment) mixing Mixing (Aqueous + Organic) aq_prep->mixing org_prep Organic Phase (Extractant in Diluent) org_prep->mixing separation Phase Separation mixing->separation raffinate Raffinate (Depleted Aqueous Phase) separation->raffinate loaded_org Loaded Organic Phase separation->loaded_org analysis Metal Concentration Analysis (AAS, ICP-OES) raffinate->analysis loaded_org->analysis

Caption: A generalized workflow for a single-stage solvent extraction experiment.

Cation Exchange Mechanism of Organophosphorus Extractants

G cluster_legend Legend Mn_aq Mⁿ⁺ MRn_org M(HR₂)ₙ interface Mn_aq->interface Interface nH_aq n H⁺ nHR_org n (HR)₂ nHR_org->interface interface->nH_aq interface->MRn_org label_extract Extraction -> label_strip <- Stripping M Mⁿ⁺ = Metal Ion H H⁺ = Hydrogen Ion HR (HR)₂ = Dimeric Extractant

Caption: Cation exchange mechanism for metal extraction by dimeric organophosphorus acids.

References

A Comparative Guide to Acid Catalysts in Esterification: Evaluating Dioctyl Phosphate's Potential

Author: BenchChem Technical Support Team. Date: December 2025

Theoretical Catalytic Activity of Dioctyl Phosphate (B84403)

Dioctyl phosphate (DOP), a dialkyl hydrogen phosphate, possesses an acidic proton on the phosphate group, enabling it to function as a Brønsted acid.[1][2] The pKa of dialkyl hydrogen phosphates suggests they are moderately strong acids, which is a prerequisite for catalyzing reactions like esterification.[3][4] The mechanism would likely follow the general pathway for acid-catalyzed esterification, involving protonation of the carboxylic acid carbonyl group to enhance its electrophilicity, followed by nucleophilic attack by the alcohol.

While direct evidence is lacking, related organophosphorus compounds are known to participate in and catalyze various organic reactions.[5] Metal ions have also been shown to catalyze reactions involving this compound, indicating its potential involvement in catalytic cycles.[1] However, without specific experimental studies, its efficiency, selectivity, and reusability as an esterification catalyst remain hypothetical.

Comparative Performance of Known Acid Catalysts

The following tables summarize quantitative data for p-toluenesulfonic acid, sulfuric acid, and Amberlyst-15 in various esterification reactions. It is important to note that direct comparisons are challenging due to variations in substrates, reaction conditions, and scales across different studies.

Table 1: p-Toluenesulfonic Acid (p-TSA) Catalyzed Esterification
Carboxylic AcidAlcoholCatalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
Ethylene (B1197577) GlycolAcetic Acid3%80-95198.81[6]
Caffeic AcidMethanol8% (mass ratio to substrate)65484.0[7]
4-Phenylbutyric Acid1-Octanol5 mol%257276[8]
Various Aliphatic AcidsMethanol or EthanolNot SpecifiedUltrasound0.3373-98[9]
Table 2: Sulfuric Acid (H₂SO₄) Catalyzed Esterification
Carboxylic AcidAlcoholCatalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
Benzoic AcidMethanolCatalytic (0.1 mL conc. H₂SO₄)65Not Specified90[10]
Hydroxy AcidEthanolCatalytic (3 mL conc. H₂SO₄)Reflux295[10]
Isopentyl AlcoholAcetic AcidCatalytic (5 drops conc. H₂SO₄)~160 (reflux)0.75Not Specified[11]
Long Chain AcidsVarious Alcohols>0.05 moles per mole of carboxylic acidNot Specified1-3>90[12]
Table 3: Amberlyst-15 Catalyzed Esterification
Carboxylic AcidAlcoholCatalyst LoadingTemperature (°C)Time (h)Conversion/Yield (%)Reference
Oleic AcidMethanol10% (w/w)60128.6 (Conversion)[13]
Aliphatic Carboxylic AcidsMethanolNot SpecifiedRoom TempNot SpecifiedExcellent Yields[14]
Palm Fatty Acid DistillateNot SpecifiedNot SpecifiedNot SpecifiedNot Specified97 (Yield)[14]
Nonanoic Acid1-Propanol6% (w/v)70891.38 (Conversion)[15]

Experimental Protocols

Detailed methodologies for the cited experiments are crucial for reproducibility and comparison. Below are generalized protocols for esterification using the three established catalysts.

Protocol 1: Esterification using p-Toluenesulfonic Acid

A representative procedure for the synthesis of ethylene glycol butyl ether acetate (B1210297) involves charging a flask with ethylene glycol butyl ether (11.817 g), acetic acid (7.806 g), cyclohexane (B81311) (23.340 g) as a dehydrating agent, and p-toluenesulfonic acid (3% by weight).[6] The mixture is heated to reflux at a temperature between 80-95°C with magnetic stirring for 60 minutes.[6] The water formed during the reaction is removed azeotropically with cyclohexane. After the reaction is complete, the cyclohexane is removed by distillation, and the product is collected by fractional distillation.[6]

Protocol 2: Fischer Esterification using Sulfuric Acid

A common laboratory-scale Fischer esterification involves dissolving the carboxylic acid (e.g., benzoic acid, 610 mg) in an excess of the alcohol (e.g., methanol, 25 mL).[10] A catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) is cautiously added.[10] The mixture is then heated to reflux (around 65°C for methanol) with stirring until the reaction is complete, which can be monitored by techniques like TLC or GC.[10][11] The workup typically involves removing the excess alcohol under reduced pressure, followed by an aqueous workup with a sodium bicarbonate solution to neutralize the acid catalyst, and extraction of the ester with an organic solvent.[10]

Protocol 3: Heterogeneous Catalysis using Amberlyst-15

In a typical batch reactor setup for the esterification of an organic acid (e.g., oleic acid) with an alcohol (e.g., methanol), the reactants are mixed with Amberlyst-15 beads (e.g., 10% w/w).[13] The reaction is conducted at a specific temperature (e.g., 60°C) with vigorous stirring to ensure good contact between the reactants and the solid catalyst.[13] The progress of the reaction can be monitored by taking aliquots and analyzing them for the disappearance of the carboxylic acid.[13] A significant advantage of Amberlyst-15 is its easy separation from the reaction mixture by simple filtration upon completion of the reaction. The catalyst can often be washed, dried, and reused.[14]

Visualizing the Process and Comparison

To better understand the experimental workflow and the relationship between the catalysts, the following diagrams are provided.

G General Workflow for Acid-Catalyzed Esterification cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants Carboxylic Acid + Alcohol ReactionVessel Heating and Stirring (with water removal if applicable) Reactants->ReactionVessel Catalyst Acid Catalyst (p-TSA, H2SO4, Amberlyst-15, or potential this compound) Catalyst->ReactionVessel Quenching Quenching & Neutralization ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Distillation, Chromatography) Drying->Purification Ester Pure Ester Purification->Ester

Caption: General workflow for acid-catalyzed esterification.

G Conceptual Comparison of Acid Catalysts for Esterification cluster_homogeneous Homogeneous Catalysts cluster_heterogeneous Heterogeneous Catalyst pTSA p-Toluenesulfonic Acid (Solid, good solubility in organics) H2SO4 Sulfuric Acid (Liquid, strong acid, corrosive) pTSA->H2SO4 Similar high activity Amberlyst Amberlyst-15 (Solid resin, reusable, lower activity for some substrates) H2SO4->Amberlyst Different phases DOP This compound (Liquid, potential Brønsted acidity, unproven catalytic activity) DOP->pTSA Potential Alternative? DOP->H2SO4 Milder Acidity? DOP->Amberlyst Liquid vs. Solid Amberlyst->pTSA Solid vs. Soluble

Caption: Conceptual comparison of acid catalysts for esterification.

Conclusion

p-Toluenesulfonic acid, sulfuric acid, and Amberlyst-15 are all effective catalysts for esterification, each with its own set of advantages and disadvantages regarding handling, reactivity, and reusability. Sulfuric acid and p-TSA are highly active homogeneous catalysts, while Amberlyst-15 offers the benefit of being a reusable heterogeneous catalyst.

Based on its chemical structure, this compound is a plausible, yet unproven, candidate for acid catalysis in esterification. Further experimental investigation is required to validate its catalytic activity and to determine its performance relative to established catalysts. Researchers are encouraged to consider the data presented for the known catalysts as a baseline for evaluating novel catalytic systems.

References

Dioctyl Phosphate in Lubricant Formulations: A Benchmark Comparison

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of dioctyl phosphate's performance as a lubricant additive, benchmarked against other common alternatives. The content is tailored for researchers, scientists, and professionals in drug development, offering insights supported by experimental data and detailed protocols.

Performance Overview of Phosphate (B84403) Ester Additives

Phosphate esters, a class of chemical compounds, are utilized as anti-wear and friction-reducing additives in lubricant formulations. Their efficacy stems from the formation of a protective tribochemical film on metal surfaces, particularly under boundary lubrication conditions where direct metal-to-metal contact is more likely. This compound, a type of dialkyl phosphate, is notable for being an ashless additive, meaning it does not contain metals. This characteristic is beneficial in applications where the formation of ash deposits is a concern.

This guide benchmarks the performance of a representative dialkyl phosphate against the widely-used Zinc Dialkyldithiophosphate (ZDDP), a metal-containing phosphate additive, and a base oil formulated without performance-enhancing additives. Due to the limited availability of specific public data on this compound, performance data for a closely related compound, Zinc Dialkyl Phosphate (ZP), is used as a proxy to provide a comparative analysis.

Quantitative Performance Data

The following tables summarize key performance indicators from tribological tests, offering a quantitative comparison of a representative dialkyl phosphate (ZP), ZDDP, and a base oil (BO).

Table 1: Coefficient of Friction in Reciprocating Sliding Tests

Lubricant FormulationTest Temperature (°C)Sliding Speed (mm/s)Mean Coefficient of Friction (μ)
Base Oil (BO)25100~0.125
ZDDP251000.119 ± 0.001
Zinc Dialkyl Phosphate (ZP)251000.117 ± 0.001
ZDDP1001000.105 ± 0.003
Zinc Dialkyl Phosphate (ZP)1001000.110 ± 0.002

Table 2: Wear Scar Diameter in Ball-on-Flat Tests

Lubricant FormulationTest Temperature (°C)Sliding Speed (mm/s)Wear Scar Diameter (μm)
ZDDP25100342 ± 8
Zinc Dialkyl Phosphate (ZP)25100418 ± 59
Base Oil (BO)100100685 ± 168

Detailed Experimental Protocols

The presented data is typically derived from standardized tribological tests designed to simulate wear and friction in lubricated contacts. The methodologies for two such key experiments are detailed below.

Four-Ball Wear Test (ASTM D4172)

This method is employed to assess the wear-preventive properties of lubricating fluids.

Experimental Setup:

  • A four-ball wear tester is used, which consists of a rotating steel ball positioned on top of three stationary steel balls, all submerged in the test lubricant.

Procedure:

  • Three clean, ½-inch (12.7-mm) diameter steel balls are secured in a cup and covered with the test lubricant.

  • A fourth ½-inch diameter steel ball is brought into contact with the three stationary balls with a specified force, typically 392 N (40 kgf).

  • The lubricant is maintained at a constant temperature, for instance, 75°C.

  • The top ball is rotated at a constant speed, such as 1200 rpm, for a fixed duration, commonly 60 minutes.

  • Upon completion of the test, the wear scars that have formed on the three stationary balls are meticulously measured under a microscope.

Analysis:

  • The average diameter of the wear scars on the three stationary balls is calculated. A smaller average wear scar diameter is indicative of superior anti-wear performance of the lubricant.

Pin-on-Disk Test (ASTM G99)

This test is utilized to determine the wear characteristics of materials in sliding contact and can also be used to measure the coefficient of friction.

Experimental Setup:

  • A pin-on-disk tribometer, where a stationary pin is loaded against a rotating disk. The pin can be of various geometries (e.g., spherical or flat), and the disk is a flat, circular specimen.

Procedure:

  • The pin and disk specimens are rigorously cleaned and securely mounted in the tribometer.

  • The test lubricant is applied to the surface of the disk.

  • A predetermined normal load is applied to the pin.

  • The disk rotates at a constant speed for a specified number of cycles or a set sliding distance.

  • The frictional force between the pin and the disk is continuously monitored and recorded throughout the test.

Analysis:

  • Coefficient of Friction (μ): This is calculated as the ratio of the measured frictional force to the applied normal load.

  • Wear Volume: The amount of material lost from the pin and/or the disk is quantified. This is often achieved by measuring the dimensions of the wear scar using techniques such as profilometry or microscopy.

  • Wear Rate: This is determined by dividing the wear volume by the total sliding distance and the applied normal load, providing a normalized measure of wear.

Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow for evaluating lubricant additives and the fundamental anti-wear mechanism of phosphate esters.

Experimental_Workflow cluster_prep Preparation cluster_test Tribological Testing cluster_analysis Data Analysis Lube_Prep Lubricant Formulation (Base Oil + Additive) Four_Ball Four-Ball Test (ASTM D4172) Lube_Prep->Four_Ball Pin_on_Disk Pin-on-Disk Test (ASTM G99) Lube_Prep->Pin_on_Disk Specimen_Clean Specimen Cleaning (Balls/Pin & Disk) Specimen_Clean->Four_Ball Specimen_Clean->Pin_on_Disk Wear_Analysis Wear Scar Measurement (Microscopy/Profilometry) Four_Ball->Wear_Analysis Pin_on_Disk->Wear_Analysis Friction_Analysis Friction Coefficient Calculation Pin_on_Disk->Friction_Analysis Surface_Analysis Surface Characterization (SEM/XPS) Wear_Analysis->Surface_Analysis Friction_Analysis->Surface_Analysis

Caption: Experimental workflow for evaluating lubricant additives.

Anti_Wear_Mechanism Start Boundary Lubrication (High Load, Low Speed) Adsorption Additive Adsorption on Metal Surface Start->Adsorption Contact Reaction Tribochemical Reaction (Heat & Pressure) Adsorption->Reaction Initiates Film_Formation Formation of Protective Tribofilm Reaction->Film_Formation Leads to Protection Reduced Friction & Wear Film_Formation->Protection Results in

A Comparative Analysis of Dioctyl Terephthalate (DOTP) and Dioctyl Phthalate (DOP) for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate plasticizers is critical, particularly in applications where performance, safety, and material integrity are paramount. This guide provides an objective comparison of two widely used plasticizers: Dioctyl Terephthalate (DOTP) and Dioctyl Phthalate (DOP).

Dioctyl Phthalate (DOP), a long-standing industry standard, has been valued for its plasticizing efficiency and cost-effectiveness. However, increasing scrutiny over its potential health and environmental impacts has led to the rise of alternatives.[1][2] Dioctyl Terephthalate (DOTP) has emerged as a leading phthalate-free substitute, offering comparable performance with a significantly improved safety profile.[1][3] This analysis delves into their chemical structures, physicochemical properties, performance characteristics supported by experimental data, and toxicological profiles to aid in informed material selection.

Physicochemical and Performance Characteristics: A Quantitative Comparison

The fundamental difference between DOTP and DOP lies in their chemical structure; DOTP is a terephthalate, while DOP is an ortho-phthalate.[4][5] This structural variance leads to significant differences in their physical and performance properties. DOTP's linear molecular structure contributes to its superior thermal stability, lower volatility, and greater resistance to migration compared to the more compact structure of DOP.[6]

Table 1: Comparative Physicochemical Properties
PropertyDioctyl Terephthalate (DOTP)Dioctyl Phthalate (DOP)
Chemical Formula C₂₄H₃₈O₄C₂₄H₃₈O₄
Molecular Weight 390.56 g/mol 390.56 g/mol
Appearance Clear, colorless to slightly yellowish oily liquidClear, colorless oily liquid
Density @ 20°C 0.981 - 0.987 g/cm³[7]0.983 - 0.989 g/cm³[6]
Boiling Point 375 - 386 °C[6][8]386 °C[6]
Freezing/Melting Point -48 °C to -67.2 °C[8]-46.1 °C to -50 °C[6]
Flash Point >210 - 212 °C[8]205 - 206 °C[6]
Water Solubility Insoluble/Negligible[8]Insoluble[6]

Note: The values presented are compiled from various technical datasheets and may vary slightly between manufacturers and testing conditions.

Table 2: Comparative Performance in PVC Formulations
Performance MetricDioctyl Terephthalate (DOTP)Dioctyl Phthalate (DOP)
Plasticizing Efficiency Good; may require slightly higher concentrations than DOP for the same flexibility.Slightly higher than DOTP.
Tensile Strength Generally provides higher tensile strength in PVC formulations.Lower in comparison to DOTP-plasticized PVC.
Elongation at Break (%) Comparable to DOP.High, contributes to the flexibility of PVC.
Hardness (Shore A) PVC formulations with DOTP may exhibit slightly higher hardness.Tends to result in slightly softer PVC formulations.
Volatility (Weight Loss %) Significantly lower volatility, leading to greater permanence.[5]Higher volatility compared to DOTP.[1][5]
Migration Resistance Superior resistance to migration and extraction.[1][3]More prone to migration and leaching from the polymer matrix.
Low-Temperature Flexibility Excellent, maintains flexibility at lower temperatures.[8]Good, but can become more rigid at low temperatures compared to DOTP.
Electrical Insulation (Volume Resistivity) Excellent, significantly higher (up to 20 times) than DOP.[5]Good, but lower than DOTP.[6]
Thermal Stability Superior heat resistance and thermal aging properties.[3][5]Good, but less stable at elevated temperatures compared to DOTP.[6]

Note: The performance characteristics are based on general findings from comparative studies. Specific values can vary depending on the PVC formulation, concentration of the plasticizer, and testing conditions.

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized experimental protocols are essential. The following are detailed methodologies for key performance tests based on internationally recognized standards.

Hardness Test (Shore A Durometer)

Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness

Methodology:

  • Specimen Preparation: Prepare flat, smooth test specimens of the plasticized PVC with a minimum thickness of 6 mm. The surfaces must be parallel.

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours prior to testing.

  • Apparatus: Use a Shore A durometer.

  • Procedure:

    • Place the specimen on a hard, flat surface.

    • Hold the durometer in a vertical position with the indenter at least 12 mm from any edge of the specimen.

    • Apply the presser foot to the specimen, ensuring it is parallel to the surface.

    • Apply firm pressure without shock, and read the hardness value within 1 second of firm contact.

    • Take at least five measurements at different positions on the specimen and report the median value.

Tensile Properties (Tensile Strength and Elongation at Break)

Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension

Methodology:

  • Specimen Preparation: Cut dumbbell-shaped test specimens from the plasticized PVC sheets using a die.

  • Conditioning: Condition the specimens as per the ASTM D2240 standard.

  • Apparatus: Use a universal testing machine (tensile tester) with a suitable load cell.

  • Procedure:

    • Measure the thickness and width of the narrow section of the dumbbell specimen.

    • Place two benchmarks on the narrow section of the specimen at a set distance apart.

    • Mount the specimen in the grips of the tensile tester.

    • Separate the grips at a constant rate (e.g., 500 mm/min) until the specimen ruptures.

    • Record the force required to stretch the specimen and the elongation at the point of rupture.

  • Calculations:

    • Tensile Strength (MPa): Maximum force divided by the original cross-sectional area.

    • Elongation at Break (%): ((Final length between benchmarks - Initial length between benchmarks) / Initial length between benchmarks) x 100.

Volatility Test

Standard: ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods

Methodology:

  • Specimen Preparation: Cut circular specimens of the plasticized PVC with a diameter of 50 mm.

  • Conditioning: Condition the specimens as per the ASTM D2240 standard.

  • Apparatus: A forced-air oven, analytical balance, and a container with activated carbon.

  • Procedure (Method A - Direct Contact):

    • Weigh the conditioned specimen to the nearest 0.001 g.

    • Place the specimen in the container and cover it with a layer of activated carbon.

    • Heat the container in the oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

    • After heating, remove the specimen from the activated carbon, cool it to room temperature in a desiccator, and reweigh it.

  • Calculation:

    • Volatility (Weight Loss %): ((Initial weight - Final weight) / Initial weight) x 100.

Migration Test (Extraction by Chemicals)

Standard: ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals

Methodology:

  • Specimen Preparation: Cut square specimens of the plasticized PVC film (e.g., 50 mm x 50 mm).

  • Conditioning: Condition the specimens as per the ASTM D2240 standard.

  • Apparatus: An analytical balance, containers, and the chosen extraction liquid (e.g., n-hexane, soapy water).

  • Procedure:

    • Weigh the conditioned specimen to the nearest 0.001 g.

    • Immerse the specimen in the extraction liquid in a container at a specified temperature (e.g., 23°C) for a set duration (e.g., 24 hours).

    • After immersion, remove the specimen, gently wipe it dry with a soft cloth, and allow any residual solvent to evaporate.

    • Reweigh the specimen.

  • Calculation:

    • Migration (Weight Loss %): ((Initial weight - Final weight) / Initial weight) x 100.

Visualizing Key Comparisons and Processes

To further elucidate the differences and experimental procedures, the following diagrams are provided.

DOTP_vs_DOP_Properties cluster_DOTP Dioctyl Terephthalate (DOTP) cluster_DOP Dioctyl Phthalate (DOP) DOTP DOTP (Terephthalate) Prop_DOTP1 Lower Volatility DOTP->Prop_DOTP1 Prop_DOTP2 Higher Thermal Stability DOTP->Prop_DOTP2 Prop_DOTP3 Better Migration Resistance DOTP->Prop_DOTP3 Prop_DOTP4 Superior Electrical Insulation DOTP->Prop_DOTP4 Prop_DOTP5 Excellent Low-Temp Flexibility DOTP->Prop_DOTP5 Safety_DOTP Favorable Safety Profile (Non-Phthalate) DOTP->Safety_DOTP DOP DOP (Ortho-Phthalate) Prop_DOP1 Higher Volatility DOP->Prop_DOP1 Prop_DOP2 Lower Thermal Stability DOP->Prop_DOP2 Prop_DOP3 Higher Migration Potential DOP->Prop_DOP3 Prop_DOP4 Good Electrical Insulation DOP->Prop_DOP4 Prop_DOP5 Good Low-Temp Flexibility DOP->Prop_DOP5 Safety_DOP Health Concerns (Potential Endocrine Disruptor) DOP->Safety_DOP

Caption: Key property comparison between DOTP and DOP.

Migration_Test_Workflow start Start prep Prepare & Condition PVC Specimen start->prep weigh1 Weigh Specimen (Initial Weight) prep->weigh1 immerse Immerse in Extraction Liquid weigh1->immerse incubate Incubate (Specified Time & Temp) immerse->incubate remove Remove & Dry Specimen incubate->remove weigh2 Weigh Specimen (Final Weight) remove->weigh2 calculate Calculate % Weight Loss (Migration) weigh2->calculate end End calculate->end

Caption: Experimental workflow for plasticizer migration testing.

DOP_Endocrine_Disruption_Pathway DOP_source DOP in Plastic (e.g., Medical Tubing) migration Migration/Leaching DOP_source->migration DOP_body DOP Enters Body migration->DOP_body interaction Interaction with Hormone Receptors (e.g., Estrogen Receptors) DOP_body->interaction disruption Disruption of Normal Endocrine Signaling interaction->disruption effects Potential Adverse Health Effects (e.g., Reproductive Issues) disruption->effects

Caption: Conceptual pathway of DOP as a potential endocrine disruptor.

Toxicological and Safety Profile

The most significant distinction between DOTP and DOP lies in their toxicological profiles and regulatory status.[2] DOP, as an ortho-phthalate, has been the subject of extensive research and regulatory action due to concerns about its potential as an endocrine disruptor and its links to reproductive and developmental issues.[5] Consequently, its use is restricted in many applications, particularly in medical devices, toys, and food contact materials.

In contrast, DOTP is not an ortho-phthalate and is considered a safer alternative with a more favorable toxicological profile. It is not classified as a reproductive toxicant and has been approved for use in a wider range of sensitive applications.[5] For drug development and medical device manufacturing, where patient safety is paramount, the choice of a non-phthalate plasticizer like DOTP is a critical consideration.

Conclusion

The comparative analysis of Dioctyl Terephthalate (DOTP) and Dioctyl Phthalate (DOP) reveals a clear trend towards the adoption of safer, more permanent plasticizers. While DOP has historically been a workhorse in the PVC industry due to its plasticizing efficiency, DOTP offers a superior profile in several key performance areas, including thermal stability, low volatility, migration resistance, and electrical insulation properties.[1][6]

The most compelling advantage of DOTP is its significantly better safety profile, which addresses the health and environmental concerns associated with DOP.[3][4] For researchers, scientists, and drug development professionals, the data strongly supports the consideration of DOTP as a preferred alternative to DOP, especially in applications where material stability, longevity, and biocompatibility are critical. The transition to DOTP aligns with the growing demand for safer and more sustainable materials in scientific and medical fields.

References

Safety Operating Guide

Proper Disposal of Dioctyl Phosphate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Dioctyl phosphate (B84403), also known as dioctyl hydrogen phosphate or bis(2-ethylhexyl) hydrogen phosphate, is a chemical that requires careful management due to its corrosive properties. This guide provides essential safety and logistical information for the proper disposal of dioctyl phosphate in a laboratory setting.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[1] Therefore, strict adherence to safety protocols is paramount during handling and disposal.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.

  • Skin Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.

  • Respiratory Protection: In case of aerosols or mists, a NIOSH-approved respirator may be necessary.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2] Collect the absorbed material into a designated, labeled container for hazardous waste disposal. Do not allow the spill to enter drains or waterways.

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[3] The following steps provide a general operational plan:

  • Waste Identification and Classification:

    • This compound waste is classified as hazardous due to its corrosive nature.

    • It is crucial to not mix this compound waste with other waste streams to avoid potentially dangerous reactions.

  • Waste Collection and Storage:

    • Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with corrosive substances (e.g., polyethylene).

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[4]

    • The storage area should be clearly marked as a hazardous waste accumulation area.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS department or contractor with a detailed description of the waste, including its chemical composition and volume.

    • Follow all instructions provided by the EHS department or contractor regarding packaging and labeling for transport.

Potential Disposal Methods (to be performed by a licensed facility):

While specific methods will be determined by the hazardous waste facility, common disposal routes for organophosphate and corrosive wastes include:

  • Incineration: High-temperature incineration is a common method for the destruction of organic chemical waste.[5][6][7]

  • Chemical Neutralization: As an acidic compound, this compound may be neutralized by a licensed treatment facility as part of the disposal process. However, in-lab neutralization of hazardous waste is often regulated and should only be performed by trained personnel following established and approved protocols.[8][9]

Quantitative Data Summary

Data PointValue/InformationSource
Hazard Class Corrosive[1]
Primary Hazards Causes severe skin burns and eye damage[1][4]
Incompatible Materials Strong oxidizing agents, Strong bases[4]
Recommended Spill Absorbent Inert, non-combustible material (sand, earth, vermiculite)[2]
Regulatory Framework Disposal must comply with local, regional, and national regulations (e.g., US EPA 40 CFR Part 261)[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound from a laboratory setting.

Dioctyl_Phosphate_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste spill Spill Occurs collect_waste->spill spill_response Absorb with Inert Material & Collect for Disposal spill->spill_response Yes store_waste Store Container in a Secure, Well-Ventilated Area spill->store_waste No spill_response->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor store_waste->contact_ehs package_transport Package and Label for Transport According to EHS Instructions contact_ehs->package_transport disposal Licensed Facility Disposal (e.g., Incineration, Neutralization) package_transport->disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Logistics for Handling Dioctyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Dioctyl Phosphate, tailored for research and drug development professionals. Following these procedures is critical to ensure a safe laboratory environment.

This compound is an organophosphate compound that is considered to have moderate to low toxicity but can be an irritant to the skin and eyes.[1] Proper handling and disposal are essential to minimize exposure risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent direct contact with this compound. The following table summarizes the recommended equipment for routine handling and emergency situations.

Situation Required PPE Notes
Routine Handling & Dispensing • Nitrile or rubber gloves• Safety glasses with side shields or chemical goggles• Laboratory coat or overallsGloves should be inspected before use and disposed of properly after handling.[2] For nuisance exposures to vapors or mists, an appropriate respirator may be used.[2]
Spill Cleanup • Chemical-resistant gloves• Chemical safety goggles (face shield if splash risk is high)• Chemical-resistant apron or coveralls• Respiratory protection (if vapors or mists are generated)The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Firefighting • Full protective clothing• Self-contained breathing apparatus (SCBA)Do not enter a fire area without proper protective equipment.[3][4]

Operational Plan: Step-by-Step Handling Procedure

1. Pre-Handling Preparations:

  • Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[5][6]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.[3][7]

  • PPE Inspection: Inspect all required PPE for integrity. Ensure gloves are free of tears or punctures.[2]

  • Review SDS: Read and understand the Safety Data Sheet (SDS) for this compound before beginning work.

2. Handling Procedure:

  • Container Inspection: Check the container for any signs of damage or leaks before moving it.

  • Dispensing: Carefully dispense the required amount, avoiding the generation of mists or aerosols.[8]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[7][8][9]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[5][7]

3. Post-Handling Procedures:

  • Container Sealing: Tightly close the this compound container after use.[2][8]

  • Decontamination: Clean the work area thoroughly.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][5][7]

  • PPE Removal: Remove PPE carefully to avoid cross-contamination. Dispose of single-use items like gloves.

Emergency Procedures

Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing.[6] Wash the affected area with plenty of soap and water.[2] Seek medical attention if irritation develops or persists.[8]
Eye Contact Flush eyes immediately with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do.[6] Seek medical attention.[8]
Inhalation Move the person to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2][8] Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[6][9] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2][8][9] Call a poison control center or seek immediate medical attention.[3][6]
Spill Evacuate non-essential personnel.[9] Absorb the spill with an inert material such as sand, earth, or vermiculite.[7][8] Place the absorbed material into a suitable, closed container for disposal.[2][7][9] Do not let the product enter drains.[2]

Disposal Plan

Chemical waste must be managed responsibly to prevent environmental contamination.

1. Waste Collection:

  • Collect all this compound waste, including contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste protocol.

2. Waste Storage:

  • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizers, acids, and alkalis.[6][7]

  • Ensure the storage area is clearly marked as "Hazardous Waste."

3. Final Disposal:

  • Arrange for disposal through a licensed hazardous waste disposal company.

  • All disposal activities must comply with federal, state, and local regulations.[3][6][10]

Quantitative Data

The table below summarizes key physical and chemical properties of Dioctyl Phthalate (a common synonym).

PropertyValue
Molecular Weight 390.56 g/mol
Appearance Clear, colorless liquid
Boiling Point 384 °C
Melting Point -50 °C
Flash Point 216 °C
Relative Density 0.985 at 20 °C (water=1)
Solubility in water 0.1 g/L
(Data sourced from reference[10])

Visual Workflow: Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase cluster_emergency Emergency Response A Review SDS B Inspect & Don PPE (Gloves, Goggles, Lab Coat) A->B C Verify Ventilation (Fume Hood) B->C D Check Emergency Equipment (Eyewash, Shower) C->D E Perform Chemical Work D->E F Secure Chemical Container E->F EM Spill, Exposure, or Fire Occurs E->EM G Decontaminate Work Area F->G H Segregate & Label Waste G->H I Doff & Dispose of PPE H->I K Store Waste Securely H->K J Wash Hands Thoroughly I->J L Arrange Professional Disposal K->L EM_PROC Follow Emergency Procedures (First Aid, Spill Control) EM->EM_PROC

Caption: Logical workflow for this compound handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.